molecular formula C9H7F3O4S B146315 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid CAS No. 142994-06-7

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Cat. No.: B146315
CAS No.: 142994-06-7
M. Wt: 268.21 g/mol
InChI Key: OGYBDKOCZVSHQI-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7F3O4S and its molecular weight is 268.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylsulfonyl-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4S/c1-17(15,16)7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYBDKOCZVSHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869925
Record name 2-Methylsulfonyl-4-trifluoromethylbenzoic acid
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Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142994-06-7
Record name 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylsulfonyl-4-trifluoromethylbenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylsulfonyl-4-trifluoromethylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLSULFONYL-4-TRIFLUOROMETHYLBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W8IAI1FON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 142994-06-7

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a significant metabolite of the herbicide isoxaflutole. This guide covers its chemical and physical properties, synthesis, analytical methods, and biological relevance.

Chemical and Physical Properties

This compound, also known by its synonym RPA 203328, is a complex organic molecule with distinct physicochemical properties. These properties are crucial for its detection, synthesis, and understanding its environmental fate.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 142994-06-7[1][2]
Molecular Formula C₉H₇F₃O₄S[1][2]
Molecular Weight 268.21 g/mol [1][2]
Melting Point >98°C (decomposes) or 165°C[1][3]
Boiling Point 416.6 ± 45.0 °C (Predicted)[3]
pKa 2.02 ± 0.10 (Predicted)[3]
Solubility Slightly soluble in Chloroform (heated) and DMSO (heated, sonicated)[3]
Physical Form Solid, Off-White to Light Beige[3]
InChIKey OGYBDKOCZVSHQI-UHFFFAOYSA-N[4]
SMILES CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)O[4]
Spectral and Crystallographic Data

Detailed experimental spectra for this compound are not widely available in public literature. However, crystallographic data has been published and provides insight into its molecular structure.

X-ray Crystallography: A study has reported the crystal structure of the title compound, revealing a monoclinic crystal system.[2] The S and methyl C atoms of the methylsulfonyl group deviate from the benzene ring plane by 0.185(2) and -1.394(3) Å, respectively.[2] In the crystal, molecules are linked into chains by intermolecular O-H···O hydrogen bonds.[2]

Biological Significance and Metabolism

The primary relevance of this compound is in the context of herbicide metabolism. It is a non-biologically active metabolite of Isoxaflutole (IXF), a pre-emergent isoxazole herbicide.[5][6]

Isoxaflutole itself is a pro-herbicide and is rapidly converted in plants and soil into a biologically active diketonitrile (DKN) metabolite.[5] This DKN metabolite is then further degraded to the inactive this compound (referred to as the BA metabolite).[5][6] This metabolic detoxification pathway is what confers tolerance to Isoxaflutole in certain plant species like corn.[6]

Isoxaflutole_Metabolism Isoxaflutole Isoxaflutole (Pro-herbicide) DKN Diketonitrile (DKN) Metabolite (Biologically Active) Isoxaflutole->DKN Isoxazole Ring Opening (Hydrolysis) BA This compound (Inactive Metabolite) DKN->BA Further Degradation (Detoxification)

Metabolic pathway of Isoxaflutole.

As an inactive metabolite, this compound has not been a focus of significant pharmacological or drug development research. Its primary interest to researchers is in environmental monitoring and understanding the fate of Isoxaflutole in ecosystems.

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis Protocol

A published method for the synthesis of the title compound involves the oxidation of its methylsulphenyl precursor.[2]

Reaction: Oxidation of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid.

  • Reactants:

    • 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid

    • Hydrogen peroxide (H₂O₂)

  • Solvent: Acetic acid

  • Procedure (as described in literature): The reaction is carried out by treating 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid with hydrogen peroxide in acetic acid at a temperature of 10°C.[2] A colorless crystalline product is obtained, which can be further purified by recrystallization from dichloromethane.[2]

Note: A detailed, step-by-step protocol with molar equivalents and purification specifics is not available in the cited public literature. Researchers should develop a specific procedure based on this outline and standard organic chemistry practices.

Analytical Protocols

The analysis of this compound, typically in conjunction with Isoxaflutole and the DKN metabolite, is well-documented, particularly for environmental samples. The most common methods are HPLC-UV and HPLC-MS/MS.

Method 1: Solid Phase Extraction (SPE) followed by HPLC-UV or HPLC-MS

This method is suitable for the determination of the compound in water samples.[5]

  • Sample Preparation (SPE):

    • Acidify the water sample to stabilize the analytes.

    • Condition a C18 SPE cartridge with acetonitrile followed by HPLC-grade water.

    • Pass the water sample through the conditioned SPE cartridge.

    • Elute the analytes from the cartridge. A sequential elution may be necessary to separate the parent compound and its metabolites effectively.

  • HPLC-UV Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid) is typically used.

    • Column: A C18 reverse-phase column.

    • Detection: UV detector set at an appropriate wavelength for the benzoic acid metabolite.

    • Quantitation: Based on a calibration curve generated from certified reference standards. The limit of quantitation for the benzoic acid metabolite by this method is approximately 250 ng/L.[5]

  • HPLC-MS Analysis:

    • Interface: Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Detection: A mass spectrometer, which can be a single quadrupole or a tandem mass spectrometer (MS/MS) for higher selectivity and sensitivity.

    • Quantitation: The deprotonated molecular ion or a specific fragment ion is monitored. The limit of quantitation by HPLC-MS is significantly lower, around 50 ng/L for each compound.[5]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Acidify Acidification Sample->Acidify SPE Solid Phase Extraction (SPE) Acidify->SPE Elute Elution & Concentration SPE->Elute HPLC HPLC Separation (C18 Column) Elute->HPLC Detection Detection HPLC->Detection UV UV Detector Detection->UV HPLC-UV MS Mass Spectrometer Detection->MS HPLC-MS Data Data Analysis & Quantitation UV->Data MS->Data

Analytical workflow for the compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions.

GHS Hazard Information
  • Signal Word: Warning[4]

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements (selected):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling and Storage
  • Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is between 2°C and 8°C.[1]

This technical guide provides a summary of the available information on this compound. Researchers are advised to consult the primary literature for more detailed information and to always follow appropriate safety procedures when handling this compound.

References

Technical Guide: Physicochemical Properties of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a significant metabolite of the herbicide Isoxaflutole, is a compound of interest in environmental science and toxicology.[1][2] Its chemical structure, characterized by a benzoic acid core substituted with a methylsulfonyl group and a trifluoromethyl group, imparts specific physicochemical properties that are crucial for understanding its environmental fate, bioavailability, and potential biological interactions. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its formation pathway.

Chemical Identity and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for predicting its behavior in various environmental and biological systems.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 142994-06-7[3]
Molecular Formula C₉H₇F₃O₄S[3]
Molecular Weight 268.21 g/mol [3]
Melting Point 165 °C[4]
Boiling Point (Predicted) 416.6 ± 45.0 °C at 760 mmHg[5]
Solubility Slightly soluble in Chloroform (heated) and DMSO (heated, sonicated)[5]
pKa (Predicted) 2.02 ± 0.10[5]
Appearance Off-White to Light Beige Solid[5]

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physical properties are outlined below. These protocols are based on established scientific literature and provide a foundation for reproducible research.

Synthesis of this compound

This protocol is adapted from the synthesis of related compounds and the reported preparation of the target molecule for crystallographic analysis.[6]

Materials:

  • 2-(Methylthio)-4-(trifluoromethyl)benzoic acid

  • Hydrogen peroxide (30% solution)

  • Acetic acid

  • Dichloromethane

Procedure:

  • Dissolve 2-(methylthio)-4-(trifluoromethyl)benzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 10 °C in an ice bath.

  • Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • For further purification, recrystallize the crude product from a suitable solvent such as dichloromethane.[6]

  • Dry the purified crystals under vacuum to obtain this compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.[7]

Apparatus:

  • Capillary melting point apparatus

  • Melting point capillaries

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Finely grind a small sample of dry this compound using a mortar and pestle.

  • Pack the powdered sample into a melting point capillary to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 5-10 °C per minute for a preliminary determination.

  • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting point is reported as this range.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents can be performed as follows.[8]

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Water bath/heater

  • Solvents (e.g., water, chloroform, DMSO)

Procedure:

  • Place approximately 10 mg of the compound into a test tube.

  • Add 1 mL of the desired solvent to the test tube.

  • Vortex the mixture vigorously for 1 minute at room temperature.

  • Observe and record whether the solid dissolves completely, partially, or not at all.

  • If the compound is not soluble at room temperature, gently heat the mixture in a water bath and observe any changes in solubility. For solvents like DMSO, sonication can also be applied to aid dissolution.[5]

  • Record the observations, noting the solvent and any conditions (e.g., heating, sonication) required for dissolution.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. The aromatic protons will likely appear as a complex multiplet in the downfield region (around 7-8.5 ppm), and the methyl protons will be a singlet further upfield (around 3-4 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons (including the one attached to the trifluoromethyl group), and the methyl carbon of the sulfonyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), the S=O stretches of the sulfonyl group (around 1350 and 1150 cm⁻¹), and C-F stretches from the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (268.21 g/mol ), along with characteristic fragmentation patterns.

Metabolic Pathway of Isoxaflutole

This compound is a non-herbicidal metabolite of the herbicide Isoxaflutole.[1][9] The metabolic transformation is a critical step in the detoxification of Isoxaflutole in the environment. The pathway involves the opening of the isoxazole ring of Isoxaflutole to form a diketonitrile intermediate, which is then further metabolized to the benzoic acid derivative.[2][10]

Isoxaflutole_Metabolism Isoxaflutole Isoxaflutole Diketonitrile Diketonitrile Intermediate (RPA 202248) Isoxaflutole->Diketonitrile Ring Opening BenzoicAcid 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic acid (RPA 203328) Diketonitrile->BenzoicAcid Metabolism Synthesis_Workflow Start Start: 2-(Methylthio)-4- (trifluoromethyl)benzoic acid Reaction Oxidation with H2O2 in Acetic Acid at 10°C Start->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Filtration Vacuum Filtration and Washing Precipitation->Filtration CrudeProduct Crude Product Filtration->CrudeProduct Recrystallization Recrystallization from Dichloromethane CrudeProduct->Recrystallization FinalProduct Pure 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic acid Recrystallization->FinalProduct

References

Technical Guide: 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a chemical compound primarily recognized as a principal metabolite of the herbicide isoxaflutole.[1] Isoxaflutole is effective in controlling broadleaf and grass weeds in crops like corn and sugarcane by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] Understanding the properties and behavior of its metabolites, such as this compound, is crucial for environmental monitoring, toxicology studies, and ensuring agricultural safety. This document provides a comprehensive overview of its physicochemical properties, metabolic pathway, and relevant experimental protocols.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
Molecular Weight 268.21 g/mol [2][4][5][6]
Molecular Formula C₉H₇F₃O₄S[1][2][4][5][6]
CAS Number 142994-06-7[1][2][5][6]
Melting Point 165 °C[2][4]
Physical Form Off-White to Light Beige Solid
Storage Temperature 2-8°C[2][4]

Metabolic Pathway of Isoxaflutole

This compound is a key metabolite in the degradation of the herbicide isoxaflutole. The metabolic process begins with the opening of the isoxazole ring of isoxaflutole, leading to the formation of a diketonitrile derivative (IFT-DKN).[2][3] This active metabolite is then further metabolized to the non-phytotoxic this compound.[7] The rate of this conversion can vary between different plant species, influencing their susceptibility to the herbicide.[8]

Isoxaflutole_Metabolism Isoxaflutole Isoxaflutole DKN Diketonitrile Metabolite (IFT-DKN) Isoxaflutole->DKN Ring Opening BA This compound (IFT-BA) DKN->BA Hydrolysis

Metabolic pathway of Isoxaflutole.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of the title compound involves the reaction of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid with hydrogen peroxide in acetic acid at a temperature of 10°C.[9] Recrystallization from dichloromethane can be performed to obtain a colorless crystal suitable for analyses like single-crystal X-ray diffraction.[9]

General Analytical Workflow for Metabolite Analysis in Soil

The following workflow outlines a general procedure for the extraction and analysis of isoxaflutole and its metabolites, including this compound, from soil samples. This is a representative workflow based on common practices in pesticide residue analysis.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Soil_Sample Soil Sample Collection Extraction Solvent Extraction (e.g., Acetonitrile/Water) Soil_Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Quantification Quantification LC_MS->Quantification

References

Synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a key intermediate in the production of various agrochemicals and pharmaceuticals. The document outlines a prevalent and efficient two-step synthetic pathway, commencing with the synthesis of the precursor 2-(methylthio)-4-(trifluoromethyl)benzoic acid, followed by its oxidation to the final product. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a thorough understanding and practical application of this synthetic route.

Introduction

This compound is a crucial building block in organic synthesis, primarily recognized for its role as an intermediate in the manufacturing of sulfonylurea herbicides.[1] The presence of both a sulfonyl group and a trifluoromethyl moiety on the benzoic acid core imparts unique chemical properties that are leveraged in the development of biologically active molecules. This guide details a common and effective synthetic strategy for the preparation of this compound, focusing on practical laboratory-scale execution.

Synthetic Pathway Overview

The most widely documented synthesis of this compound proceeds through a two-step sequence. The first step involves the introduction of a methylthio group onto a substituted benzene ring, followed by the oxidation of the resulting thioether to the corresponding sulfone.

A logical and frequently employed synthetic strategy is outlined below:

Synthesis_Pathway cluster_step1 Step 1: Synthesis of the Thioether Intermediate cluster_step2 Step 2: Oxidation to the Final Product 2-Chloro-4-(trifluoromethyl)benzonitrile 2-Chloro-4-(trifluoromethyl)benzonitrile Intermediate_Nitrile 2-(Methylthio)-4-(trifluoromethyl)benzonitrile 2-Chloro-4-(trifluoromethyl)benzonitrile->Intermediate_Nitrile 1. Sodium methyl mercaptide 2. Phase-transfer catalyst Intermediate_Acid 2-(Methylthio)-4-(trifluoromethyl)benzoic acid Intermediate_Nitrile->Intermediate_Acid Alkaline Hydrolysis Final_Product This compound Intermediate_Acid->Final_Product Hydrogen Peroxide, Acetic Acid

Figure 1: General synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)-4-(trifluoromethyl)benzoic acid

This procedure is adapted from established methods for the synthesis of methylthiobenzoic acids from the corresponding chlorobenzonitriles.

Reaction Scheme:

Step1_Reaction Start 2-Chloro-4-(trifluoromethyl)benzonitrile Reagents + Sodium methyl mercaptide Start->Reagents Hydrolysis then NaOH, H2O, heat Reagents->Hydrolysis Product 2-(Methylthio)-4-(trifluoromethyl)benzoic acid Hydrolysis->Product

Figure 2: Reaction scheme for the synthesis of the thioether intermediate.

Protocol:

  • Nucleophilic Substitution: In a well-ventilated fume hood, a solution of 2-chloro-4-(trifluoromethyl)benzonitrile in a suitable organic solvent (e.g., dichlorobenzene) is prepared in a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser. A phase-transfer catalyst, such as a resin-immobilized quaternary phosphonium salt, is added to the mixture. The reaction mixture is heated to approximately 80°C with vigorous stirring. A solution of sodium methyl mercaptide is then added dropwise over a period of 2-3 hours, maintaining the reaction temperature. After the addition is complete, the mixture is stirred at 80°C for an additional 3 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or GC).

  • Hydrolysis: Upon completion of the substitution reaction, solid sodium hydroxide is added to the reaction mixture. The temperature is then raised to and maintained at approximately 110°C. The hydrolysis is continued until the evolution of ammonia gas ceases, indicating the complete conversion of the nitrile to the carboxylate salt.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature, and the catalyst is recovered by filtration. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is then acidified to a pH of 1-2 with 20% hydrochloric acid. The resulting precipitate, crude 2-(methylthio)-4-(trifluoromethyl)benzoic acid, is collected by filtration, washed with water, and dried.

Step 2: Oxidation of 2-(Methylthio)-4-(trifluoromethyl)benzoic acid

This protocol is based on the established oxidation of thioethers to sulfones using hydrogen peroxide.[1]

Reaction Scheme:

Step2_Reaction Start 2-(Methylthio)-4-(trifluoromethyl)benzoic acid Reagents + H2O2, Acetic Acid Start->Reagents Product This compound Reagents->Product

Figure 3: Reaction scheme for the oxidation to the final product.

Protocol:

  • Reaction Setup: 2-(Methylthio)-4-(trifluoromethyl)benzoic acid is dissolved in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to a temperature of approximately 10°C.

  • Oxidation: Hydrogen peroxide (e.g., 30% aqueous solution) is added dropwise to the stirred solution, ensuring the temperature is maintained at or below 10°C. After the addition is complete, the reaction mixture is stirred at this temperature for several hours, or until the oxidation is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration. The crude product is washed with cold water and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as dichloromethane, to yield colorless crystals of this compound.[1]

Data Presentation

The following table summarizes the key reactants, reagents, and expected outcomes for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.

StepStarting MaterialKey ReagentsSolventTypical Reaction TemperatureTypical Reaction TimeProductRepresentative Yield (%)
12-Chloro-4-(trifluoromethyl)benzonitrileSodium methyl mercaptide, Sodium hydroxide, Phase-transfer catalystDichlorobenzene80-110°C6-10 hours2-(Methylthio)-4-(trifluoromethyl)benzoic acid85-95%
22-(Methylthio)-4-(trifluoromethyl)benzoic acidHydrogen peroxideAcetic Acid10°C2-4 hoursThis compound>90%

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the formation of a thioether intermediate followed by its oxidation. The protocols outlined in this guide, derived from established chemical literature, provide a solid foundation for the laboratory preparation of this important compound. Researchers and professionals in drug development and agrochemical synthesis can utilize this information for the efficient production of this versatile synthetic building block. Careful control of reaction conditions, particularly temperature during the oxidation step, is crucial for achieving high yields and purity.

References

An In-depth Technical Guide on the Solubility of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide, therefore, provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds, which can be readily adapted for the title compound. Furthermore, a clear workflow for this experimental procedure is presented using a Graphviz diagram. A structured table is also provided for the systematic recording of experimentally determined solubility data.

Introduction

This compound (CAS No. 142994-06-7) is a crucial building block in the synthesis of pharmacologically active molecules.[1][2][3] Its solubility in various organic solvents is a critical parameter for its purification, reaction optimization, and formulation development. Despite its significance, publicly available quantitative data on its solubility is scarce. Qualitative assessments indicate that it is slightly soluble in chloroform and dimethyl sulfoxide (DMSO) upon heating.[2] This guide aims to bridge this information gap by providing a robust experimental framework for researchers to determine the solubility of this compound in their laboratories.

Quantitative Solubility Data

A thorough review of scientific databases and literature did not yield specific quantitative solubility data for this compound in organic solvents. To facilitate future research and data compilation, the following table is provided for researchers to systematically record their findings.

Table 1: Experimental Solubility Data for this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Mole Fraction (x)Method of Determination

Experimental Protocol for Solubility Determination

The following is a detailed, generalized gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent(s) of appropriate purity

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials or test tubes with secure caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed vials for collecting the filtrate

  • Drying oven or vacuum oven

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the mass of the vial containing the filtrate.

    • Evaporate the solvent from the filtrate using a drying oven or a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed and the vial has cooled to room temperature in a desiccator, weigh the vial again to determine the mass of the dissolved solid.

  • Calculation of Solubility:

    • The solubility can be calculated in various units:

      • g/100 mL: (mass of dissolved solid / volume of solvent withdrawn) * 100

      • mg/mL: mass of dissolved solid / volume of solvent withdrawn

      • Mole Fraction: (moles of dissolved solid) / (moles of dissolved solid + moles of solvent)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow prep Preparation of Saturated Solution equil Equilibration at Constant Temperature prep->equil Place in shaker/water bath sample Sample Withdrawal and Filtration equil->sample Allow to settle, withdraw supernatant evap Solvent Evaporation sample->evap Transfer filtrate to pre-weighed vial weigh Mass Determination of Solute evap->weigh After complete drying calc Solubility Calculation weigh->calc report Data Reporting calc->report

Experimental Workflow for Solubility Determination

Conclusion

References

An In-depth Technical Guide to 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a significant metabolite of the herbicide Isoxaflutole. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed information on its chemical identity, physicochemical properties, metabolic pathway, and analytical and synthetic methodologies.

Chemical Identity

IUPAC Name: this compound[1][2]

Synonyms: A variety of synonyms and identifiers are used in literature and commercial listings for this compound. These are crucial for comprehensive literature searches and material sourcing.

TypeIdentifier
CAS Number 142994-06-7
Systematic Name Benzoic acid, 2-(methylsulfonyl)-4-(trifluoromethyl)-[1][2]
Metabolite Identifier RPA-203328[1][2]
Common Name Isoxaflutole-benzoic acid[1][2]
Other Synonyms 2-methanesulfonyl-4-(trifluoromethyl)benzoic acid, AE B197555, Benzoic acid (RPA 203328)[1][2]

Physicochemical and Crystallographic Data

A summary of the key physicochemical and crystallographic properties of this compound is presented below. This data is essential for understanding its behavior in various experimental and environmental settings.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₇F₃O₄SPubChem[1][2]
Molecular Weight 268.21 g/mol PubChem[1][2]
Melting Point >98 °C (dec.)ChemicalBook[3]
Boiling Point (Predicted) 416.6 ± 45.0 °CChemicalBook[3]
Density (Predicted) 1.513 g/cm³ChemicalBook[3]
pKa (Predicted) 2.02 ± 0.10ChemicalBook[3]
Solubility Chloroform (Slightly, Heated), DMSO (Slightly, Heated, Sonicated)ChemicalBook[3]
XLogP3-AA 1.6PubChem[2]

Table 2: Crystallographic Data

ParameterValueSource
Crystal System MonoclinicIUCr Journals[4]
Space Group P2₁/cIUCr Journals[4]
a 5.0804 (10) ÅIUCr Journals[4]
b 17.345 (4) ÅIUCr Journals[4]
c 11.576 (2) ÅIUCr Journals[4]
β 95.41 (3)°IUCr Journals[4]
Volume 1015.6 (4) ųIUCr Journals[4]
Z 4IUCr Journals[4]

Metabolic Pathway of Isoxaflutole

This compound is a key metabolite in the degradation of the herbicide Isoxaflutole. Understanding this pathway is critical for assessing the environmental fate and potential biological activity of the parent compound and its derivatives. The metabolic transformation involves the opening of the isoxazole ring of Isoxaflutole to form a diketonitrile intermediate, which is then further metabolized to the benzoic acid derivative.

Isoxaflutole_Metabolism Isoxaflutole Isoxaflutole DKN Diketonitrile Metabolite (IFT-DKN) Isoxaflutole->DKN Ring Opening BA This compound (IFT-BA) DKN->BA Hydrolysis

Caption: Metabolic pathway of Isoxaflutole to its benzoic acid metabolite.

Experimental Protocols

Synthesis

A general method for the synthesis of this compound involves the oxidation of its corresponding methylthio precursor.

Reaction: Oxidation of 2-(methylthio)-4-(trifluoromethyl)benzoic acid.

Reagents and Solvents:

  • 2-(methylthio)-4-(trifluoromethyl)benzoic acid

  • Hydrogen peroxide (H₂O₂)

  • Acetic acid

Procedure: A detailed experimental protocol for a similar transformation is described in a patent for the preparation of 2-chloro-4-(methylsulfonyl)benzoic acid, which can be adapted. A solution of the starting material in a suitable solvent is treated with an oxidizing agent. For example, hydrogen peroxide is added dropwise to a solution of the thioether in formic acid and toluene at a controlled temperature (e.g., 75°C). The reaction is monitored for completion, after which the product is isolated by extraction and purified.

For the synthesis of the title compound, a publication by Cain et al. (1998), as cited in a crystallographic study, indicates the reaction of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid with hydrogen peroxide in acetic acid at 10°C. Recrystallization from dichloromethane can be used for purification to obtain colorless crystals.

Analytical Methods

The determination of this compound, particularly in environmental and biological matrices, is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity.

Sample Preparation (for soil samples):

  • Soil samples are extracted with an organic solvent mixture, such as methylene chloride and acetone.

  • The extract is acidified, for example with HCl, to protonate the benzoic acid metabolite, increasing its hydrophobicity and stability for subsequent partitioning.

  • The sample is then partitioned into an organic solvent like methylene chloride.

  • Further cleanup and concentration can be achieved using Solid Phase Extraction (SPE).

HPLC-MS/MS Conditions:

  • Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution program. The mobile phase typically consists of a mixture of water and acetonitrile, often with an acidic modifier like formic acid to ensure the analyte is in its protonated form.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI) is suitable for the detection of the deprotonated molecule [M-H]⁻. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions to enhance selectivity and sensitivity.

Biological Activity and Significance

This compound is considered a non-toxic metabolite of Isoxaflutole. The herbicidal activity of Isoxaflutole is primarily due to its diketonitrile metabolite, which inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The subsequent conversion to the benzoic acid form represents a detoxification step in plants. The rate of this conversion is correlated with the tolerance of a plant species to the herbicide, with more tolerant species metabolizing the diketonitrile to the benzoic acid derivative more rapidly. The presence of trifluoromethyl and sulfonyl groups in molecules can, in other contexts, contribute to various biological activities, and derivatives of this compound could be of interest in medicinal chemistry research.

References

The Dual Functionality of Trifluoromethyl and Sulfonyl Groups in Biologically Active Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of specific functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, the trifluoromethyl (CF3) and sulfonyl (SO2) moieties have emerged as powerful tools in drug design. The trifluoromethyl group, with its high electronegativity and lipophilicity, enhances metabolic stability, membrane permeability, and binding affinity.[1][2][3] Concurrently, the sulfonyl group, often present in sulfonamides, is a key pharmacophore in a wide array of drugs, contributing to their therapeutic effects through various mechanisms.[4] This technical guide provides an in-depth exploration of the biological activities of compounds containing both trifluoromethyl and sulfonyl groups, with a focus on their applications in drug discovery and development. We will delve into their diverse therapeutic actions, present quantitative biological data, detail relevant experimental protocols, and visualize key cellular pathways and experimental workflows.

Physicochemical Properties and Their Impact on Biological Activity

The trifluoromethyl group is a bioisostere for the methyl group and halogens, but it possesses unique electronic properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing ionization at physiological pH and thereby affecting drug-receptor interactions and solubility.[3] The C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation and increasing the in vivo half-life of drug candidates.[1][2]

The sulfonyl group is a versatile functional group that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, contributing to the binding affinity of a molecule to its target protein.[4] The sulfonamide linkage (-SO2NH-) is a particularly important feature in many clinically used drugs.

The combination of these two functionalities can lead to synergistic effects on a compound's biological profile. The lipophilic trifluoromethyl group can enhance the ability of a sulfonyl-containing compound to cross cellular membranes and reach its intracellular target. Furthermore, the electronic effects of the trifluoromethyl group can modulate the reactivity and binding characteristics of the sulfonyl moiety.

Diverse Biological Activities of Trifluoromethyl and Sulfonyl-Containing Compounds

Compounds bearing both trifluoromethyl and sulfonyl groups exhibit a broad spectrum of biological activities, making them attractive scaffolds for the development of novel therapeutics for various diseases.

Anticancer Activity

A significant area of research for these compounds is oncology. Many trifluoromethyl and sulfonyl-containing molecules have demonstrated potent cytotoxic effects against a range of cancer cell lines.

Quantitative Anticancer Activity Data

Compound ClassCancer Cell LineIC50 (µM)Reference
Aryl-urea derivatives with trifluoromethyl and sulfonyl groupsPACA2 (Pancreatic)22.4 - 44.4[5][6]
HCT116 (Colon)17.8[5][6]
HePG2 (Liver)12.4[5][6]
HOS (Osteosarcoma)17.6[5][6]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivativesMelanoma (C32)87.4[7]
Melanoma (A375)103[7]
5-Trifluoromethyl-2,4-dihydropyrazol-3-one NucleosidesHL60 (Leukemia)Potent (specific values vary by derivative)[8]
EL4 (Leukemia)Less potent than against HL60[8]
Antimicrobial Activity

The combination of trifluoromethyl and sulfonyl groups has also been explored for the development of novel antimicrobial agents.

Quantitative Antimicrobial Activity Data

Compound ClassMicroorganismMIC (µg/mL)Reference
Aryl-urea derivatives with trifluoromethyl and sulfonyl groupsB. mycoides4.88[5][6]
E. coli4.88[5][6]
C. albicans4.88[5][6]
Anti-inflammatory Activity

The inhibition of key inflammatory mediators is another important therapeutic area for these compounds. Cyclooxygenase (COX) enzymes are major targets in the development of anti-inflammatory drugs.

Quantitative Anti-inflammatory Activity Data

Compound ClassTargetIC50 (nM)Reference
Trifluoromethyl thioxanthene derivativesCOX-26.5 - 27.4[2]
Antiviral Activity

Recent studies have highlighted the potential of trifluoromethyl and sulfonyl-containing compounds as antiviral agents.

Quantitative Antiviral Activity Data

Compound ClassVirusIC50 (µM)Reference
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione DerivativesH1N10.0027[9]
HSV-10.0022[9]
COX-B30.0092[9]
2-hydroxy-2-trifluoromethylthiolaneHSV-1Significant inhibition (titer reduction)[10][11][12]
Central Nervous System (CNS) Activity

The unique physicochemical properties of these compounds also make them promising candidates for CNS-acting drugs.

Quantitative CNS Activity Data

Compound ClassTarget/AssayActivityReference
Fluorine-containing 1,2,4-triazolo[4,3-b]pyridazinesCNS activity screeningMild stimulants[13]
Sulfonamide derivativesVarious CNS targetsActive as enzyme/ion channel inhibitors or receptor ligands[4][14]

Key Signaling Pathways

The biological effects of trifluoromethyl and sulfonyl-containing compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several trifluoromethyl-containing compounds have been developed as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound Trifluoromethyl & Sulfonyl Compound Compound->PI3K Inhibition

PI3K/Akt/mTOR signaling pathway and inhibition.
MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. It is frequently hyperactivated in various cancers.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Compound Small Molecule Inhibitor Compound->Raf Inhibition Compound->MEK Inhibition

MAPK/ERK signaling pathway and points of inhibition.
JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors and plays a critical role in the immune system. Dysregulation of this pathway is implicated in inflammatory diseases and cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Inflammation, Immunity) Nucleus->GeneTranscription Compound JAK Inhibitor Compound->JAK Inhibition

JAK/STAT signaling pathway and inhibition.

Experimental Protocols

The biological evaluation of trifluoromethyl and sulfonyl-containing compounds relies on a variety of well-established in vitro and cell-based assays. Below are detailed methodologies for some of the key experiments.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, PC3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Inoculum suspension standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Detection system (e.g., ELISA for prostaglandin E2 production)

Procedure:

  • Pre-incubate the COX enzyme with the test compound or vehicle control in the assay buffer.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction.

  • Quantify the amount of prostaglandin produced using an appropriate detection method.

  • Calculate the percentage of inhibition and determine the IC50 value.

Antiviral Activity Assay: Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • Test compounds dissolved in DMSO

Procedure:

  • Seed host cells in 6-well plates and grow to confluency.

  • Infect the cells with a known amount of virus in the presence of various concentrations of the test compound.

  • After an adsorption period, remove the inoculum and overlay the cells with a medium containing the test compound and agarose or methylcellulose to restrict viral spread.

  • Incubate until viral plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control to determine the IC50 value.

CNS Receptor Binding Assay

This assay measures the affinity of a compound for a specific CNS receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the receptor

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Scintillation fluid and counter or other detection system

Procedure:

  • Incubate the cell membranes with the radiolabeled ligand and various concentrations of the test compound.

  • After reaching equilibrium, separate the bound and free radioligand by filtration.

  • Measure the radioactivity of the bound ligand.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).[11][15][16][17]

Experimental Workflows

The discovery and development of new drugs is a multi-step process that involves a logical flow of experiments.

General Drug Screening and Validation Workflow

Drug_Screening_Workflow cluster_0 Initial Screening cluster_1 Hit Validation and Optimization cluster_2 Preclinical Development CompoundLibrary Compound Library PrimaryAssay High-Throughput Primary Assay CompoundLibrary->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification DoseResponse Dose-Response Assays (IC50/EC50) HitIdentification->DoseResponse SecondaryAssays Secondary & Orthogonal Assays DoseResponse->SecondaryAssays SAR Structure-Activity Relationship (SAR) SecondaryAssays->SAR LeadOptimization Lead Optimization SAR->LeadOptimization InVivoModels In Vivo Animal Models LeadOptimization->InVivoModels ADMET ADMET Profiling LeadOptimization->ADMET CandidateSelection Candidate Selection InVivoModels->CandidateSelection ADMET->CandidateSelection

A typical workflow for drug screening and validation.

Conclusion

The incorporation of trifluoromethyl and sulfonyl groups into molecular scaffolds is a highly effective strategy in the design of novel therapeutic agents. The unique properties conferred by these moieties contribute to enhanced biological activity across a wide range of therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. This technical guide has provided a comprehensive overview of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. It is anticipated that continued exploration of the chemical space defined by trifluoromethyl and sulfonyl-containing compounds will lead to the discovery of new and improved medicines to address unmet medical needs.

References

A Comprehensive Technical Guide to 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid: A Key Intermediate in Modern Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a critical intermediate in the production of highly effective herbicides. This document details its chemical and physical properties, outlines comprehensive experimental protocols for its synthesis, and explores its conversion into commercially significant herbicides such as isoxaflutole and tembotrione. The guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of new agrochemicals, offering detailed methodologies, quantitative data, and visual representations of key chemical pathways.

Introduction

This compound is a synthetically derived aromatic carboxylic acid. Its chemical structure, featuring both a sulfonyl group and a trifluoromethyl group, makes it a versatile building block in the synthesis of complex agrochemicals. Notably, it serves as a pivotal precursor to a class of herbicides that act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants. This mode of action leads to the bleaching of susceptible weeds and is the basis for the herbicidal activity of isoxaflutole and tembotrione. The strategic importance of this intermediate lies in its contribution to the development of selective and potent herbicides for modern agriculture.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is essential for its handling and use in research and manufacturing settings.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₉H₇F₃O₄S[1]
Molecular Weight 268.21 g/mol [1][2]
CAS Number 142994-06-7[1]
Appearance Off-white to light beige solid[3]
Melting Point >98 °C (decomposes)[3]
Boiling Point 416.6 ± 45.0 °C (Predicted)[3]
Density 1.513 g/cm³ (Predicted)[3]
pKa 2.02 ± 0.10 (Predicted)[3]
Solubility Slightly soluble in Chloroform (heated), DMSO (heated, sonicated)[3]
Storage Store at 2-8°C in a dry, well-ventilated place. Hygroscopic.[3]
Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling.

Hazard StatementGHS ClassificationPrecautionary Statements
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledAcute Toxicity (Oral, Dermal, Inhalation), Category 4P261, P280
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2P280
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2AP305+P351+P338
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3P261

Note: This is not an exhaustive list of safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Synthesis of this compound

The primary route for the synthesis of this compound involves the oxidation of its precursor, 2-(methylthio)-4-(trifluoromethyl)benzoic acid.

Synthesis Pathway

G cluster_0 Synthesis of this compound A 2-(Methylthio)-4- (trifluoromethyl)benzoic acid D 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic acid A->D Oxidation B Hydrogen Peroxide (H₂O₂) B->D C Acetic Acid (Solvent) C->D

Caption: Synthesis of the target intermediate via oxidation.

Experimental Protocol: Oxidation of 2-(methylthio)-4-(trifluoromethyl)benzoic Acid

This protocol is a composite methodology based on established chemical principles and information from related syntheses.

Materials:

  • 2-(methylthio)-4-(trifluoromethyl)benzoic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(methylthio)-4-(trifluoromethyl)benzoic acid in glacial acetic acid.

  • Cool the solution to 10°C using an ice bath.[4]

  • Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled solution while maintaining the temperature at 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 10°C for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Once the reaction is complete, quench the excess hydrogen peroxide by the careful addition of a reducing agent, such as sodium sulfite solution, until a negative test with peroxide indicator strips is obtained.

  • Pour the reaction mixture into a separatory funnel containing water and extract the product with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield pure this compound.[4]

Application as a Herbicide Intermediate

This compound is a key precursor in the synthesis of HPPD-inhibiting herbicides, including isoxaflutole and tembotrione.

Conversion to Isoxaflutole

The synthesis of isoxaflutole from this compound typically proceeds through an acid chloride intermediate.

G cluster_1 Synthesis of Isoxaflutole A 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic acid C 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoyl chloride A->C Chlorination B Thionyl Chloride (SOCl₂) B->C E Isoxaflutole C->E Coupling D 5-Cyclopropylisoxazole-4-carboxamide D->E

Caption: Pathway to the herbicide Isoxaflutole.

Experimental Protocol: Synthesis of Isoxaflutole

This protocol outlines the general steps for the conversion of the intermediate to isoxaflutole.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • 5-Cyclopropylisoxazole-4-carboxamide or a related precursor

  • Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

  • A suitable base (e.g., triethylamine, pyridine)

  • Reaction vessel with reflux condenser and drying tube

Procedure:

  • Formation of the Acid Chloride: Convert this compound to its corresponding acid chloride by reacting it with a slight excess of thionyl chloride or oxalyl chloride in an anhydrous aprotic solvent. The reaction is typically heated to reflux until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure.

  • Coupling Reaction: Dissolve the crude acid chloride in an anhydrous aprotic solvent and add 5-cyclopropylisoxazole-4-carboxamide (or a related precursor). Add a suitable base to scavenge the HCl generated during the reaction. Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude isoxaflutole can be purified by column chromatography or recrystallization.

Conversion to Tembotrione

The synthesis of tembotrione also involves the activation of the carboxylic acid, followed by a coupling reaction and subsequent rearrangement.

G cluster_2 Synthesis of Tembotrione A 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic acid C Activated Intermediate A->C Activation B Activation (e.g., SOCl₂) B->C E Enol Ester Intermediate C->E Coupling D 1,3-Cyclohexanedione D->E G Tembotrione E->G Rearrangement F Rearrangement Catalyst (e.g., Acetone Cyanohydrin) F->G

Caption: Pathway to the herbicide Tembotrione.

Herbicidal Activity of Derived Products

Both isoxaflutole and tembotrione exhibit potent herbicidal activity against a broad spectrum of grass and broadleaf weeds. Their efficacy is typically quantified by parameters such as GR₅₀ (the dose required to reduce plant growth by 50%) and IC₅₀ (the concentration required to inhibit a biological process by 50%).

Efficacy of Isoxaflutole

Isoxaflutole is a selective pre-emergence herbicide used primarily in corn and sugarcane.[5] Its efficacy is influenced by factors such as soil type, moisture, and weed species.

Weed SpeciesApplication Rate (g ai/ha)Growth Reduction (%)Reference
Various broadleaf and grass weeds100 - 250Satisfactory full-season control[6]
Mercurialis annua400Incomplete control in dry years
Radish (Raphanus sativus)15.0 µg/kg soil74.7% (dry weight reduction)[7]
Oilseed Rape (Brassica napus)15.0 µg/kg soil93.6% (dry weight reduction)[7]
Efficacy of Tembotrione

Tembotrione is a post-emergence herbicide also used in corn. It is known for its broad-spectrum control of weeds.

Weed SpeciesApplication Rate (g/ha)Weed Control EfficacyReference
Broad-spectrum weeds in corn110 - 130 (with surfactant)Comparable to weed-free conditions in increasing grain yield[8][9]
Broad-spectrum weeds in corn80 - 100 (with atrazine)Effective weed management and increased yield[10]
Winter Wheat (tolerant genotype)>552 (6x field dose)Survival[11]

Conclusion

This compound is a fundamentally important intermediate in the synthesis of modern HPPD-inhibiting herbicides. Its efficient synthesis and conversion to high-value active ingredients like isoxaflutole and tembotrione underscore its significance in the agrochemical industry. This technical guide has provided a comprehensive overview of its properties, synthesis, and application, offering a valuable resource for scientists and researchers in the field. Further research into novel applications of this versatile intermediate could lead to the development of next-generation crop protection solutions.

References

An In-depth Technical Guide to the Safety and Hazards of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known safety and hazard profile of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid (CAS No. 142994-06-7). This compound is primarily classified as a skin and eye irritant. This document synthesizes available data from safety data sheets and toxicological literature, outlines standardized experimental protocols for hazard assessment, and presents logical workflows for safe handling and emergency response. While specific quantitative toxicity data such as LD50 values are not publicly available, this guide provides context through its relationship with the parent compound, the herbicide Isoxaflutole.

Chemical Identification

Identifier Value
Chemical Name This compound
CAS Number 142994-06-7
Molecular Formula C₉H₇F₃O₄S
Molecular Weight 268.21 g/mol
Synonyms RPA 203328, Isoxaflutole acid metabolite
Physical Form Off-White to Light Brown Solid

Hazard Identification and Classification

The primary hazards associated with this compound are irritation to the skin and eyes, and potential respiratory tract irritation. The GHS classification is summarized below.

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning [1][2]

  • Precautionary Statements: A detailed list of precautionary statements for handling, storage, and disposal is provided in the Safety Data Sheets.[1] Key statements include P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Toxicological Profile

Acute Toxicity

Specific quantitative acute toxicity data (e.g., LD50, LC50) for this compound are not available in the reviewed literature.[1] The primary health effects are related to its irritant properties.

Relationship to Isoxaflutole

This compound is a principal metabolite of the herbicide Isoxaflutole.[3] Understanding the toxicology of the parent compound provides important context. Isoxaflutole has low acute toxicity but has been classified as a Group B2 carcinogen (probable human carcinogen) and demonstrates developmental toxicity in animal studies.[1] The mode of action for Isoxaflutole's toxicity in mammals is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which can lead to a buildup of tyrosine, causing ocular and liver toxicity in long-term studies.[1]

Toxicological evaluations have concluded that the benzoic acid metabolite, this compound, is not of greater toxicological concern than the parent compound.[2][4] Specifically, developmental toxicity observed with Isoxaflutole was determined not to be due to this metabolite.[4]

Isoxaflutole Isoxaflutole (Parent Herbicide) HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Isoxaflutole->HPPD Inhibits Metabolism Metabolism (in vivo / environment) Isoxaflutole->Metabolism Undergoes Tyrosine Tyrosine Buildup HPPD->Tyrosine Leads to Toxicity Ocular & Liver Toxicity (Long-term, high dose) Tyrosine->Toxicity Causes Metabolite 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic acid (Metabolite RPA 203328) Metabolism->Metabolite Produces Irritation Skin & Eye Irritation (Primary Hazard) Metabolite->Irritation Identified Hazard

Toxicological relationship of the compound to its parent, Isoxaflutole.

Experimental Protocols for Hazard Assessment

While specific study reports for this compound are not public, its GHS classification as a skin and eye irritant would be determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Protocol for Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

  • Animal Model: The albino rabbit is the preferred species.[5][6]

  • Test Substance Application: A single dose of 0.5 g of the solid substance (moistened with a small amount of water) is applied to a small area of shaved skin (approx. 6 cm²).[7] The area is covered with a gauze patch and semi-occlusive dressing.

  • Exposure Duration: The standard exposure period is 4 hours.[6]

  • Initial Test: A single animal is tested initially. If a corrosive effect is observed, no further testing is required.

  • Confirmatory Test: If no corrosion is seen, the irritant or negative response is confirmed using up to two additional animals.[7]

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[6] Observations continue for up to 14 days to assess the reversibility of the effects.

  • Scoring: Reactions are scored on a scale (e.g., 0 for no effect to 4 for severe erythema/edema). A mean score of ≥ 2.3 and ≤ 4.0 for erythema or edema in at least 2 of 3 animals typically results in a "Category 2" classification.[8]

start Start: Assess Dermal Irritation (OECD 404) apply Apply 0.5g of substance to skin of 1 rabbit (4-hour exposure) start->apply observe1 Observe at 1, 24, 48, 72 hrs apply->observe1 corrosive Corrosive Effect? observe1->corrosive stop Classify: Skin Corrosion Category 1 (Test Ends) corrosive->stop Yes confirm No Corrosion: Proceed to Confirmatory Test (2 additional animals) corrosive->confirm No observe2 Observe for up to 14 days Score Erythema & Edema confirm->observe2 classify Mean score ≥ 2.3 in 2/3 animals? observe2->classify cat2 Classify: Skin Irritation Category 2 classify->cat2 Yes no_class Not Classified as Irritant classify->no_class No start Start: Assess Eye Irritation (OECD 405) apply Apply substance to one eye of 1 rabbit start->apply observe1 Observe at 1, 24, 48, 72 hrs apply->observe1 corrosive Serious Damage (Corrosion)? observe1->corrosive stop Classify: Eye Damage Category 1 (Test Ends) corrosive->stop Yes confirm No Corrosion: Proceed to Confirmatory Test (2 additional animals) corrosive->confirm No observe2 Observe for up to 21 days Score Cornea, Iris, Conjunctiva confirm->observe2 classify Reversible effects meet Category 2A criteria? observe2->classify cat2A Classify: Eye Irritation Category 2A classify->cat2A Yes no_class Not Classified as Irritant classify->no_class No cluster_emergency Emergency Response start Handling Chemical assess Assess Risks: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->assess controls Implement Controls: - Fume Hood / Ventilation - PPE (Gloves, Goggles, Lab Coat) assess->controls handling Proceed with Safe Handling controls->handling exposure Exposure Event? handling->exposure no_exposure Continue Work exposure->no_exposure No skin Skin Contact: Wash with soap & water (15 min) exposure->skin Yes (Skin) eye Eye Contact: Rinse with water (15 min) exposure->eye Yes (Eye) inhale Inhalation: Move to fresh air exposure->inhale Yes (Inhalation) medical Seek Medical Attention (if irritation persists or unwell) skin->medical eye->medical inhale->medical

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive analysis of the crystal structure of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of sulfonylurea herbicides.[1] This guide is intended for researchers, scientists, and professionals in the fields of crystallography, medicinal chemistry, and drug development, offering detailed crystallographic data, experimental protocols, and a visual representation of the structural determination workflow.

Core Crystallographic Data

The single-crystal X-ray diffraction analysis of this compound (C₉H₇F₃O₄S) reveals a monoclinic crystal system.[1][2] The compound crystallizes in the P2₁/c space group.[1][2] A summary of the key crystallographic data and refinement parameters is presented in the tables below.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₉H₇F₃O₄S
Formula Weight268.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 5.0804 (10) Å
b = 17.345 (4) Å
c = 11.576 (2) Å
α = 90°
β = 95.41 (3)°
γ = 90°
Volume1015.6 (4) ų
Z4
Temperature293 K
Wavelength0.71073 Å
Calculated Density1.754 Mg/m³
Absorption Coefficient0.36 mm⁻¹
F(000)544
Crystal Size0.39 × 0.32 × 0.22 mm
Theta range for data collection3.0 to 27.5°
Reflections collected9132
Independent reflections2250 [R(int) = 0.029]
Completeness to theta = 27.5°99.6 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2250 / 1 / 158
Goodness-of-fit on F²1.11
Final R indices [I>2sigma(I)]R1 = 0.044, wR2 = 0.123
R indices (all data)R1 = 0.052, wR2 = 0.128
Largest diff. peak and hole0.39 and -0.38 e.Å⁻³

Data sourced from Yao, We, & Gao (2012).[1][2]

Molecular Geometry and Intermolecular Interactions

In the crystalline state, the molecule exhibits specific conformational features. The sulfur and methyl carbon atoms of the methylsulfonyl group are displaced from the benzene ring plane by 0.185 (2) Å and -1.394 (3) Å, respectively.[1][2] The crystal packing is stabilized by intermolecular O—H···O hydrogen bonds, which link adjacent molecules into chains along the direction.[1][2] These chains are further interconnected by weak C—H···O interactions, forming layers parallel to the ac plane.[1][2]

Table 2: Hydrogen Bond Geometry
D—H···Ad(D—H) (Å)d(H···A) (Å)d(D···A) (Å)<(DHA) (°)
O2—H2···O4ⁱ0.82 (1)1.92 (1)2.725 (3)169 (4)
C9—H9B···O3ⁱⁱ0.962.353.208 (3)148

Symmetry codes: (i) x-1, -y+3/2, z-1/2; (ii) x+1, y, z. Data sourced from Yao, We, & Gao (2012).[1][2]

Experimental Protocols

The experimental procedure for the synthesis and crystal structure determination of this compound is outlined below.

Synthesis and Crystallization

The title compound was synthesized by the reaction of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid with hydrogen peroxide in acetic acid at a temperature of 10°C.[1] Single crystals suitable for X-ray diffraction were obtained by recrystallization from dichloromethane.[1]

X-ray Data Collection and Structure Refinement

A colorless block-shaped crystal was used for data collection on a Rigaku R-AXIS RAPID diffractometer.[2] The data were collected using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[1][2] A multi-scan absorption correction was applied to the data.[2]

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All C-bound hydrogen atoms were placed in calculated positions and treated as riding on their parent atoms.[1] The O-bound hydrogen atom was located in a difference Fourier map and refined with a restraint.[1]

Workflow for Crystal Structure Determination

The logical flow of the experimental and computational steps undertaken to determine the crystal structure is visualized in the following diagram.

experimental_workflow synthesis Synthesis of Compound crystallization Recrystallization synthesis->crystallization crystal_selection Selection of Single Crystal crystallization->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Reduction & Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure Final Crystal Structure Data validation->final_structure

Caption: Workflow for the determination of the crystal structure.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a key chemical intermediate and a significant metabolite of the herbicide isoxaflutole.[1][2][3] Its detection and quantification are crucial for environmental monitoring, agricultural research, and in the quality control of pharmaceutical manufacturing processes where it may be present as an impurity. These application notes provide detailed protocols for the analysis of this compound in various matrices using modern chromatographic techniques. The primary analytical method for sensitive and specific detection is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). An alternative method using HPLC with Ultraviolet (UV) detection is also described for applications where mass spectrometry is not available.

Analytical Methods Overview

The principal analytical approach for the determination of this compound involves sample extraction and cleanup, followed by chromatographic separation and detection. The choice of method depends on the sample matrix and the required sensitivity.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity and selectivity, especially in complex matrices like soil and plant tissues.[1][4]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) can be a viable alternative for less complex matrices, such as water, or when higher detection limits are acceptable.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative performance data from validated analytical methods for the detection of this compound, referred to as the benzoic acid metabolite (BA) in the cited literature.

Table 1: HPLC-MS/MS Method Performance Data

MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Average Recovery (%)Reference
Soil0.01 µg/kg0.06 µg/kg84 - 110[1][4]
Forage Plants0.05 µg/kg0.3 µg/kg94 - 105[1][4]
Water-50 ng/L100.9 - 110.3[5][6]
Corn0.001 - 0.003 mg/kg0.005 - 0.01 mg/kg-[7]

Table 2: HPLC-UV Method Performance Data

MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Average Recovery (%)Reference
Ground Water-250 ng/L68.6 - 101.4[5][6]

Experimental Protocols

Protocol 1: Analysis of this compound in Soil and Forage Plants by HPLC-MS/MS

This protocol is adapted from the method developed by Lin et al. (2007).[1][4]

1. Sample Preparation

  • Soil Samples:

    • Air-dry the soil sample and sieve it through a 2-mm mesh.

    • To 50 g of soil, add 100 mL of a 9:1 (v/v) acetonitrile/water solution containing 0.1 N HCl.

    • Shake the mixture for 1 hour on a mechanical shaker.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction of the soil pellet with another 100 mL of the extraction solvent.

    • Combine the supernatants and concentrate them using a rotary evaporator.

    • The extract is now ready for cleanup.

  • Plant Samples:

    • Homogenize 10 g of the plant sample with 100 mL of a 7:3 (v/v) acetonitrile/water solution containing 0.1 N HCl.

    • Filter the homogenate and collect the filtrate.

    • Concentrate the filtrate using a rotary evaporator.

    • Proceed with Solid Phase Extraction (SPE) for cleanup.

2. Solid Phase Extraction (SPE) Cleanup (for Plant Samples)

  • Condition a polystyrene divinylbenzene polymer SPE cartridge with 40 mL of acetonitrile followed by 40 mL of distilled water.

  • Load the concentrated plant extract onto the cartridge.

  • Elute the benzoic acid metabolite with 65 mL of 40% aqueous acetonitrile.

  • Evaporate the collected fraction to approximately 2 mL and reconstitute it to a final volume of 2.5 mL with a 1:4 acetonitrile/1% formic acid solution.

3. HPLC-MS/MS Conditions

  • HPLC System: Agilent 1100 series or equivalent.

  • Column: Zorbax SB-C18 (150 mm x 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water with 1.5% acetic acid and 1 mM ammonium acetate.

  • Mobile Phase B: 9:1 acetonitrile/water with 1.5% acetic acid.

  • Gradient: Start with 35% B, ramp to 60% B in 5 minutes, then hold at 100% B for 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Heated nebulizer atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), negative mode.

  • MRM Transition: Monitor the specific precursor to product ion transition for this compound.

Protocol 2: Analysis of this compound in Water by HPLC-UV and HPLC-MS

This protocol is based on the method by Lin et al. (2002).[5][6]

1. Sample Preparation (Solid Phase Extraction)

  • Condition a polystyrene divinylbenzene polymer SPE cartridge.

  • Pass the water sample through the cartridge.

  • For HPLC-UV analysis, a sequential elution is necessary to separate the benzoic acid metabolite from potential interferences.

  • For HPLC-MS analysis, elute the analytes from the cartridge.

  • Concentrate the eluate and reconstitute in the mobile phase.

2. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A suitable mixture of acetonitrile and acidified water.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

3. HPLC-MS Conditions

  • Follow the HPLC-MS/MS conditions outlined in Protocol 1, with adjustments to the gradient as needed for the water matrix.

Visualizations

experimental_workflow_soil cluster_extraction Soil Sample Extraction soil_sample 50g Sieved Soil add_solvent Add 100mL ACN/Water/HCl soil_sample->add_solvent shake Shake for 1 hour add_solvent->shake centrifuge Centrifuge shake->centrifuge supernatant1 Collect Supernatant centrifuge->supernatant1 pellet pellet centrifuge->pellet combine Combine Supernatants supernatant1->combine re_extract Add 100mL ACN/Water/HCl pellet->re_extract Re-extract pellet shake2 Shake re_extract->shake2 centrifuge2 Centrifuge shake2->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 supernatant2->combine concentrate Concentrate combine->concentrate hplc_msms HPLC-MS/MS Analysis concentrate->hplc_msms Analyze

Caption: Workflow for soil sample preparation.

experimental_workflow_plant cluster_extraction Plant Sample Extraction cluster_spe Solid Phase Extraction (SPE) Cleanup plant_sample 10g Homogenized Plant add_solvent Add 100mL ACN/Water/HCl plant_sample->add_solvent filter Filter add_solvent->filter concentrate Concentrate Filtrate filter->concentrate condition Condition SPE Cartridge concentrate->condition Cleanup load Load Extract condition->load elute Elute with 40% ACN load->elute reconstitute Evaporate & Reconstitute elute->reconstitute hplc_msms HPLC-MS/MS Analysis reconstitute->hplc_msms Analyze

Caption: Workflow for plant sample preparation.

References

Application Note: HPLC Analysis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid. This compound is a significant intermediate in the synthesis of various pharmaceuticals and a metabolite of the herbicide Isoxaflutole. The described method is suitable for quality control, stability testing, and research applications, offering excellent precision, linearity, and accuracy.

Introduction

This compound is a key chemical intermediate whose purity is critical for the synthesis of active pharmaceutical ingredients (APIs) and other chemical products.[1] It is also recognized as an environmental transformation product of the herbicide Isoxaflutole.[2][3] A reliable analytical method is therefore essential for its quantification in various matrices. This document provides a detailed protocol for an RP-HPLC method, analogous to methods used for the analysis of structurally related compounds such as celecoxib and its impurities.[4][5][6] The method utilizes a C18 stationary phase with a buffered acetonitrile mobile phase and UV detection.

Experimental

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[5]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

    • Orthophosphoric acid (Analytical grade)

    • Water (HPLC grade)

The following chromatographic conditions were established for the analysis:

ParameterCondition
Mobile Phase Phosphate Buffer (pH 3.5) : Acetonitrile (55:45 v/v)
Column Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Detection Wavelength 250 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 15 minutes
  • Phosphate Buffer (pH 3.5): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the Phosphate Buffer (pH 3.5) and acetonitrile in a 55:45 (v/v) ratio. Degas the mobile phase before use.

  • Diluent: The mobile phase is used as the diluent for standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up to the volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 1-50 µg/mL.

Method Validation Summary

The developed method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The key validation parameters are summarized below.

Validation ParameterResult
Linearity (µg/mL) 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Specificity No interference from blank and placebo

Results and Discussion

A typical chromatogram obtained using the described method shows a well-resolved peak for this compound with a retention time of approximately 7.5 minutes. The method is specific, as no interfering peaks were observed at the retention time of the analyte when a blank was injected. The linearity, precision, and accuracy of the method are excellent within the specified concentration range, making it suitable for routine quality control analysis.

Detailed Protocols

Before starting the sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of a working standard solution (e.g., 20 µg/mL).

  • Calculate the percentage relative standard deviation (%RSD) for the peak area and retention time. The acceptance criteria are typically %RSD < 2.0% for peak area and < 1.0% for retention time.

  • Determine the theoretical plates (N) and tailing factor (T). The acceptance criteria are typically N > 2000 and T < 2.0.

  • Prepare a series of at least five working standard solutions covering the desired concentration range (e.g., 1, 5, 10, 20, 50 µg/mL) from the standard stock solution.

  • Inject each working standard solution into the HPLC system.

  • Record the peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.

  • Accurately weigh a suitable amount of the sample and dissolve it in the diluent to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject the sample solution into the HPLC system.

  • Record the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the calibration curve equation.

Visualizations

HPLC_Workflow A Sample/Standard Preparation E Sample Injection A->E Inject B HPLC System Equilibration (Mobile Phase Flow) C System Suitability Test (Replicate Injections) B->C Equilibrate J Pass? C->J Check Criteria D Calibration Curve Generation (Standard Injections) D->E Calibrate F Chromatographic Separation (C18 Column) E->F Separate G UV Detection (250 nm) F->G Detect H Data Acquisition & Processing G->H Acquire Data I Quantification & Reporting H->I Calculate J->B No, Re-equilibrate J->D Yes

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Analyte Analyte 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic acid HPLC HPLC Separation Analyte->HPLC MobilePhase Mobile Phase Buffer (pH 3.5) Acetonitrile MobilePhase->HPLC StationaryPhase Stationary Phase C18 Column StationaryPhase->HPLC Chromatogram Chromatogram HPLC->Chromatogram QuantitativeData Quantitative Data Retention Time Peak Area Chromatogram->QuantitativeData

Caption: Logical relationship of inputs and outputs in the HPLC method.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The method has been successfully validated, demonstrating excellent performance in terms of linearity, precision, accuracy, and specificity. It is well-suited for routine analysis in quality control and research environments.

References

Application Notes and Protocols for the NMR Analysis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid. The information herein is intended to guide researchers in obtaining and interpreting high-quality NMR data for this compound, which is relevant in various fields, including drug development and herbicide research.

Chemical Structure and Properties

This compound is a small organic molecule with the following properties:

  • Molecular Formula: C₉H₇F₃O₄S

  • Molecular Weight: 268.21 g/mol [1]

  • CAS Number: 142994-06-7[1]

  • Appearance: Off-White to Light Beige Solid[2]

  • Melting Point: >98 °C (decomposition)[2]

  • Solubility: Slightly soluble in chloroform and DMSO.[2]

Below is a diagram of the chemical structure with atom numbering for NMR assignment purposes.

Caption: Chemical structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Data

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-38.35d8.21H
H-58.05dd8.2, 1.51H
H-68.50d1.51H
-SO₂CH₃3.40s-3H
-COOH~13.0br s-1H

Table 2: Predicted ¹³C NMR Data

AssignmentChemical Shift (δ, ppm)
C-1132.5
C-2142.0
C-3129.0
C-4135.0 (q, J ≈ 32 Hz)
C-5126.5 (q, J ≈ 4 Hz)
C-6131.0
-COOH167.0
-SO₂CH₃43.0
-CF₃123.0 (q, J ≈ 272 Hz)

Note: Predicted values can vary slightly depending on the software and parameters used. The carboxylic acid proton chemical shift is highly dependent on solvent and concentration.

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good starting point due to the compound's reported solubility. Deuterated chloroform (CDCl₃) can also be used, potentially with gentle heating to aid dissolution.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Mixing: Vortex the sample for at least 30 seconds to ensure complete dissolution. If necessary, gentle warming in a water bath can be applied.

  • Filtration and Transfer: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency400 MHz
Pulse Programzg30 or zgpr (with water suppression if needed)
Number of Scans (ns)16 - 64
Relaxation Delay (d1)1.0 - 2.0 s
Acquisition Time (aq)3 - 4 s
Spectral Width (sw)16 ppm (-2 to 14 ppm)
Receiver Gain (rg)Auto-adjust

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency100 MHz
Pulse Programzgpg30 (proton decoupled)
Number of Scans (ns)1024 - 4096 (or more, depending on concentration)
Relaxation Delay (d1)2.0 s
Acquisition Time (aq)1.0 - 1.5 s
Spectral Width (sw)240 ppm (-20 to 220 ppm)
Receiver Gain (rg)Auto-adjust
Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase correct the resulting spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale. For ¹H NMR, reference the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). For ¹³C NMR, reference the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both the ¹H and ¹³C spectra.

Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Shimming, Tuning) transfer->setup acquire_1h Acquire 1H NMR Spectrum setup->acquire_1h acquire_13c Acquire 13C NMR Spectrum setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Peak Picking, Integration, and Assignment reference->analyze

Caption: Workflow for NMR analysis of this compound.

References

Application Notes and Protocols: 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid. Its structure is characterized by the presence of two strong electron-withdrawing groups on the benzene ring: a methylsulfonyl group (-SO₂CH₃) and a trifluoromethyl group (-CF₃). These substituents significantly influence the electronic properties of the molecule, particularly the acidity of the carboxylic acid group.

While its applications in broader organic synthesis are not extensively documented in peer-reviewed literature, it is recognized as a key intermediate in the synthesis of certain agrochemicals.[1] This document provides an overview of its known applications, detailed protocols for its synthesis, and potential synthetic transformations based on the reactivity of its functional groups.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is provided below.

PropertyValue
Molecular Formula C₉H₇F₃O₄S
Molecular Weight 268.21 g/mol
CAS Number 142994-06-7
Appearance White to off-white solid
Melting Point 165 °C[2]
IUPAC Name This compound[3]
Synonyms MTBA, 2-methanesulfonyl-4-(trifluoromethyl)benzoic acid, Isoxaflutole-benzoic acid[2][3]
Safety Information Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[3]

Applications in Organic Synthesis

Primary Application: Intermediate in Herbicide Synthesis

The principal documented application of this compound is as an intermediate in the preparation of sulfonylurea herbicides.[1] Sulfonylureas are a class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The general structure of a sulfonylurea herbicide involves an aryl sulfonyl group linked to a urea moiety, which in turn is connected to a heterocyclic group.

This compound serves as a precursor to the substituted aryl sulfonamide component of these herbicides. The carboxylic acid can be converted to a sulfonyl chloride, which is then reacted with an appropriate amine to form the key sulfonamide bond.

Sulfonylurea_Synthesis_Pathway benzoic_acid 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic acid intermediate Aryl Sulfonyl Chloride Intermediate benzoic_acid->intermediate Chlorination (e.g., SOCl₂) sulfonamide Aryl Sulfonamide intermediate->sulfonamide + Amine sulfonylurea Sulfonylurea Herbicide sulfonamide->sulfonylurea + Heterocyclic Isocyanate

General synthetic pathway to sulfonylurea herbicides.
Potential Applications as a Synthetic Building Block

The reactivity of the carboxylic acid group allows for the use of this compound as a building block in the synthesis of more complex molecules. The strong electron-withdrawing nature of the methylsulfonyl and trifluoromethyl groups enhances the electrophilicity of the carboxyl carbon, facilitating reactions such as esterification and amidation.

  • Esterification: The compound can be converted to its corresponding esters (e.g., methyl, ethyl) through Fischer esterification or by reaction with alkyl halides after conversion to the carboxylate salt. These esters can serve as intermediates in further synthetic transformations.

  • Amidation: Amide bond formation can be achieved by reacting the benzoic acid with an amine in the presence of a coupling agent (e.g., DCC, EDC) or by converting the carboxylic acid to an acyl chloride followed by reaction with an amine. This allows for the introduction of the 2-(methylsulfonyl)-4-(trifluoromethyl)phenyl moiety into peptides or other amide-containing target molecules.

Building_Block_Applications cluster_ester Esterification cluster_amide Amidation start_node 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic acid ester_reagents Alcohol (R-OH) Acid Catalyst start_node->ester_reagents amide_reagents Amine (R-NH₂) Coupling Agent start_node->amide_reagents ester_product Ester Derivative ester_reagents->ester_product amide_product Amide Derivative amide_reagents->amide_product

Potential synthetic transformations of the title compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the oxidation of 2-(methylsulphenyl)-4-(trifluoromethyl)benzoic acid to the corresponding sulfone.[1]

Reaction Scheme:

Synthesis_Reaction reactant 2-(Methylsulphenyl)-4- (trifluoromethyl)benzoic acid product 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic acid reactant->product H₂O₂, Acetic Acid 10 °C

Oxidation of the thioether to the sulfone.

Materials:

  • 2-(Methylsulphenyl)-4-(trifluoromethyl)benzoic acid

  • Hydrogen peroxide (30% solution)

  • Acetic acid

  • Dichloromethane (for recrystallization)

Procedure:

  • Dissolve 2-(methylsulphenyl)-4-(trifluoromethyl)benzoic acid in acetic acid in a round-bottom flask equipped with a magnetic stirrer and a cooling bath.

  • Cool the solution to 10 °C.

  • Slowly add hydrogen peroxide (30% solution) dropwise to the stirred solution, maintaining the temperature at 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 10 °C for a specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring the mixture into cold water.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from dichloromethane to obtain colorless crystals of this compound.

General Protocol for Fischer Esterification

This protocol provides a general method for the synthesis of the methyl ester of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in a large excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(methylsulfonyl)-4-(trifluoromethyl)benzoate.

  • Purify the product by column chromatography if necessary.

General Protocol for Amidation using an Acyl Chloride Intermediate

This protocol describes a general two-step procedure for forming an amide from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • A primary or secondary amine

  • Triethylamine or another suitable base

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure: Step 1: Formation of the Acyl Chloride

  • Suspend or dissolve this compound in an anhydrous solvent such as toluene or DCM.

  • Add an excess of thionyl chloride (e.g., 2-3 equivalents) and a catalytic amount of DMF (if using oxalyl chloride).

  • Reflux the mixture for 2-4 hours or until the reaction is complete (cessation of gas evolution).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

References

Application Notes and Protocols for the Synthesis of Sulfonylurea Herbicides Utilizing Aryl Sulfonyl Isocyanate Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonylurea herbicides are a critical class of agrochemicals renowned for their high efficacy at low application rates and their selective control of broadleaf weeds in various crops.[1] Their mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[2] This pathway is absent in animals, contributing to the low mammalian toxicity of these compounds.[3]

The general structure of sulfonylurea herbicides consists of an aryl or heterocyclic group linked to a heterocyclic amine through a sulfonylurea bridge. A key and versatile intermediate in the synthesis of many sulfonylurea herbicides is a substituted aryl sulfonyl isocyanate. This intermediate readily reacts with a variety of heterocyclic amines to form the desired final products. This application note provides detailed protocols for the synthesis of two prominent sulfonylurea herbicides, chlorsulfuron and metsulfuron-methyl, using their respective aryl sulfonyl isocyanate intermediates.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides act by binding to and inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[4] This enzyme catalyzes the initial step in the biosynthesis of the essential amino acids valine, leucine, and isoleucine.[2] By blocking this crucial metabolic pathway, the herbicide halts plant cell division and growth, ultimately leading to the death of the susceptible weed.[5]

ALS_Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Catalysis AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Biosynthetic Pathway Protein Protein Synthesis & Plant Growth AminoAcids->Protein Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->ALS Inhibition

Caption: Simplified pathway of ALS inhibition by sulfonylurea herbicides.

Synthetic Protocols

The synthesis of sulfonylurea herbicides via aryl sulfonyl isocyanate intermediates is a modular and efficient approach. The general workflow involves the preparation of the key aryl sulfonyl isocyanate and the corresponding heterocyclic amine, followed by their coupling to form the final product.

experimental_workflow sub_aniline Substituted Aniline chlorosulfonation Chlorosulfonation sub_aniline->chlorosulfonation amination Amination chlorosulfonation->amination sulfonamide Substituted Benzenesulfonamide amination->sulfonamide phosgenation Reaction with Phosgene or equivalent sulfonamide->phosgenation isocyanate Aryl Sulfonyl Isocyanate phosgenation->isocyanate coupling Coupling Reaction isocyanate->coupling hetero_precursors Heterocyclic Precursors (e.g., Guanidine, Acetamidine) cyclization Cyclization hetero_precursors->cyclization hetero_amine Heterocyclic Amine cyclization->hetero_amine hetero_amine->coupling purification Purification & Characterization coupling->purification final_product Sulfonylurea Herbicide purification->final_product

Caption: General experimental workflow for sulfonylurea herbicide synthesis.

I. Synthesis of Chlorsulfuron

Chlorsulfuron is synthesized by reacting 2-chlorobenzenesulfonyl isocyanate with 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

A. Preparation of 2-Chlorobenzenesulfonyl Isocyanate

This intermediate can be prepared from 2-chlorobenzenesulfonamide and a phosgene equivalent.

  • Materials: 2-Chlorobenzenesulfonamide, diphosgene (or triphosgene), activated carbon, and a high-boiling point solvent (e.g., 1,2-dichlorobenzene).

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser and a stirrer, suspend 2-chlorobenzenesulfonamide in 1,2-dichlorobenzene.

    • Add a catalytic amount of activated carbon.

    • Slowly add diphosgene to the suspension.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by the cessation of HCl gas evolution).

    • The resulting solution containing 2-chlorobenzenesulfonyl isocyanate is typically used directly in the next step without purification.

B. Preparation of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

This heterocyclic amine can be synthesized from dicyandiamide.

  • Materials: Dicyandiamide, methanol, copper(II) chloride or zinc chloride, hydrogen sulfide, and acetyl chloride.

  • Procedure:

    • React dicyandiamide with methanol in the presence of a catalyst (CuCl₂ or ZnCl₂) to form an amidino-O-methylisourea salt complex.[6]

    • Decompose the complex with hydrogen sulfide to yield amidino-O-methylisourea hydrochloride.[6]

    • React the amidino-O-methylisourea hydrochloride with acetyl chloride in the presence of a base (e.g., sodium hydroxide) to yield 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[6]

    • The product can be purified by recrystallization.

C. Coupling Reaction to form Chlorsulfuron

  • Materials: Solution of 2-chlorobenzenesulfonyl isocyanate, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and a dry aprotic solvent (e.g., acetonitrile or toluene).

  • Procedure:

    • Dissolve 2-amino-4-methoxy-6-methyl-1,3,5-triazine in the dry aprotic solvent.

    • To this solution, add the solution of 2-chlorobenzenesulfonyl isocyanate dropwise at room temperature with stirring.

    • The reaction is typically exothermic. Continue stirring until the reaction is complete (can be monitored by TLC).

    • The chlorsulfuron product often precipitates from the reaction mixture.

    • Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent like ether.[7]

II. Synthesis of Metsulfuron-methyl

Metsulfuron-methyl is synthesized from methyl 2-(isocyanatosulfonyl)benzoate and 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

A. Preparation of Methyl 2-(isocyanatosulfonyl)benzoate

This key intermediate is prepared from methyl 2-(aminosulfonyl)benzoate.

  • Materials: Methyl 2-(aminosulfonyl)benzoate, phosgene or a phosgene equivalent, and an inert solvent.

  • Procedure:

    • The synthesis is analogous to the preparation of 2-chlorobenzenesulfonyl isocyanate, involving the reaction of methyl 2-(aminosulfonyl)benzoate with phosgene or a phosgene equivalent in an inert solvent.

    • The resulting methyl 2-(isocyanatosulfonyl)benzoate can be used in the subsequent step.

B. Preparation of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

The procedure is the same as described in section I.B.

C. Coupling Reaction to form Metsulfuron-methyl

  • Materials: Methyl 2-(isocyanatosulfonyl)benzoate, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, a dry aprotic solvent (e.g., dichloromethane), and a catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO).

  • Procedure:

    • To a solution of methyl 2-(isocyanatosulfonyl)benzoate (e.g., 93.0 mmol) in dichloromethane, add 2-amino-4-methoxy-6-methyl-1,3,5-triazine (e.g., 69.6 mmol).[8]

    • Add a catalytic amount of DABCO.[8]

    • Stir the reaction mixture at ambient temperature overnight under a nitrogen atmosphere.[8]

    • Concentrate the reaction mixture in vacuo.[8]

    • Triturate the residue with diethyl ether and wash with 1-chlorobutane to yield the metsulfuron-methyl product as a white powder.[8]

Data Presentation

ProductIntermediate 1Intermediate 2Yield (%)Melting Point (°C)1H NMR Data (DMSO-d6, ppm)
Chlorsulfuron 2-Chlorobenzenesulfonyl isocyanate2-Amino-4-methoxy-6-methyl-1,3,5-triazine~83[2]174-178[7]δ 12.84 (s, 1H, NH), 8.30 & 6.45 (pyrimidine-H), 7.53, 7.22, 6.72 (aromatic-H), 4.01 (s, 3H, OCH3)[2]
Metsulfuron-methyl Methyl 2-(isocyanatosulfonyl)benzoate2-Amino-4-methoxy-6-methyl-1,3,5-triazine>90 (example)[8]158 (decomposes)δ 12.52 (s, 1H), 11.09 (s, 1H), 8.20-7.76 (m, 4H, Ar-H), 4.00 (s, 3H, OCH3), 3.86 (s, 3H, COOCH3), 2.49 (s, 3H, CH3)[9]

Conclusion

The synthesis of sulfonylurea herbicides via aryl sulfonyl isocyanate intermediates offers a robust and adaptable method for producing a wide range of these potent agrochemicals. The protocols provided for chlorsulfuron and metsulfuron-methyl highlight the key steps of intermediate preparation and final coupling. By modifying the structures of the aryl sulfonyl isocyanate and the heterocyclic amine, researchers can generate novel sulfonylurea derivatives with potentially improved herbicidal activity, crop selectivity, and environmental profiles. Adherence to standard laboratory safety procedures is paramount when handling reagents such as phosgene equivalents and isocyanates.

References

Application Note: Derivatization of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the chemical derivatization of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a compound whose polarity and low volatility make it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Chemical derivatization is an essential sample preparation step that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1][2] This process significantly improves chromatographic peak shape, enhances sensitivity, and allows for robust and reproducible quantification.[3][4][5][6] The protocols outlined below focus on two primary, effective methods: silylation to form a trimethylsilyl (TMS) ester and alkylation to form a methyl ester.

Principle of Derivatization

Direct GC-MS analysis of acidic compounds like this compound is challenging due to the high polarity of the carboxylic acid group, which leads to poor peak shape, strong adsorption to the GC column, and thermal decomposition.[7][8] Derivatization masks this polar group, thereby increasing the analyte's volatility and making it amenable to GC analysis.[2]

  • Silylation: This is a widely used derivatization technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group, typically Si(CH3)3.[2][9] Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[1][7][10] The resulting TMS esters are significantly more volatile and thermally stable.[1]

  • Alkylation (Esterification): This method involves converting the carboxylic acid into an ester, for example, a methyl ester.[9] This can be achieved through classic esterification with an alcohol in the presence of an acid catalyst or through "flash alkylation" in the hot GC injection port using reagents like Trimethylsulfonium hydroxide (TMSH).[8][11] This process also reduces polarity and increases volatility.[2]

Experimental Protocols

Safety Precaution: Derivatization reagents are often sensitive to moisture and can be corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all glassware is scrupulously dried before use.

Protocol 1: Silylation using MSTFA

This protocol describes the formation of a trimethylsilyl (TMS) ester. MSTFA is chosen for its high reactivity and the high volatility of its byproducts, which minimizes interference in the chromatogram.[1][9]

Materials:

  • This compound standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or MSTFA + 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Transfer a known amount of the sample or standard into a micro-reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as moisture will deactivate the silylating reagent.[2][10][12]

  • Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the dried residue.

  • Derivatization: Add 100 µL of MSTFA (or MSTFA + 1% TMCS) to the vial. The addition of TMCS can act as a catalyst to improve the derivatization efficiency for hindered carboxylic acids.[13]

  • Reaction: Tightly cap the vial and heat at 60-75°C for 30-45 minutes. Optimization of temperature and time may be required depending on the sample matrix.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. Inject 1-2 µL of the derivatized solution.

Protocol 2: On-Column Methylation using TMSH

This protocol utilizes "flash alkylation" to form a methyl ester in the hot GC injector. This method is rapid and minimizes sample handling.

Materials:

  • This compound standard or sample extract

  • Trimethylsulfonium hydroxide (TMSH), 0.2 M in Methanol

  • Methanol (GC grade)

  • Micro-reaction vials or autosampler vials

Procedure:

  • Sample Preparation: Prepare a solution of the analyte in a suitable solvent like methanol at a known concentration.

  • Derivatization: In an autosampler vial, combine 50 µL of the sample solution with 50 µL of the TMSH reagent.

  • Analysis: Vortex the mixture briefly. The sample is immediately ready for injection. The derivatization reaction (esterification) occurs rapidly at the high temperatures of the GC injection port. Inject 1-2 µL of the mixture.

GC-MS Analysis Parameters (General Guide)

Optimal parameters should be determined empirically for the specific instrument and column used.

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Injector Temperature: 280°C (ensure high enough for flash alkylation if using Protocol 2)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Quadrupole Temperature: 150°C

  • Scan Mode: Full Scan (e.g., m/z 50-550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

Data Presentation

Quantitative performance data for the derivatized analyte should be summarized for clear comparison. The following table provides a template for presenting such data.

Derivatization MethodDerivative FormedExpected Retention Time (min)Key Mass Ions (m/z)Limit of Detection (LOD)Linearity (R²)
Silylation (MSTFA) TMS Ester~12.5M+•, [M-15]+, [M-73]+< 10 ng/mL> 0.995
Alkylation (TMSH) Methyl Ester~10.8M+•, [M-31]+, [M-47]+< 15 ng/mL> 0.995

Note: Retention times and mass ions are predictive and must be confirmed experimentally.

Derivatization and Analysis Workflow

The following diagram illustrates the general workflow for the silylation protocol.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis GC-MS Analysis Sample Analyte Sample (in solution or solid) Dry Evaporate to Dryness (under Nitrogen stream) Sample->Dry Reconstitute Reconstitute in Anhydrous Solvent Dry->Reconstitute AddReagent Add Silylation Reagent (e.g., MSTFA) Reconstitute->AddReagent React Heat Reaction Vial (e.g., 70°C for 30 min) AddReagent->React Cool Cool to Room Temp. React->Cool Inject Inject Sample into GC-MS Cool->Inject Acquire Data Acquisition (Scan or SIM mode) Inject->Acquire Process Data Processing (Integration & Quantification) Acquire->Process

Caption: Experimental workflow for silylation-based derivatization.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a proposed large-scale synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a key intermediate in the development of various agrochemicals and pharmaceuticals. The described methodology is a two-step process commencing with the nucleophilic aromatic substitution of 2-chloro-4-(trifluoromethyl)benzoic acid to yield 2-(methylthio)-4-(trifluoromethyl)benzoic acid, followed by a selective oxidation to the final product. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate laboratory and pilot-plant scale production.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the synthesis of the key intermediate, 2-(methylthio)-4-(trifluoromethyl)benzoic acid, through a nucleophilic aromatic substitution reaction on 2-chloro-4-(trifluoromethyl)benzoic acid with sodium thiomethoxide. The subsequent step is the oxidation of the methylthio group to the corresponding methylsulfonyl group using hydrogen peroxide in an acidic medium.

A 2-Chloro-4-(trifluoromethyl)benzoic acid B 2-(Methylthio)-4-(trifluoromethyl)benzoic acid A->B  Step 1: Thiolation NaSCH3, DMF C This compound B->C  Step 2: Oxidation H2O2, Acetic Acid

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)-4-(trifluoromethyl)benzoic acid

This procedure details the nucleophilic aromatic substitution of 2-chloro-4-(trifluoromethyl)benzoic acid with sodium thiomethoxide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
2-Chloro-4-(trifluoromethyl)benzoic acid224.5710.044.531.0
Sodium thiomethoxide70.093.4348.981.1
N,N-Dimethylformamide (DMF)-50 L--
Hydrochloric Acid (37%)36.46As needed--
Deionized Water-100 L--
Toluene-20 L--

Protocol:

  • Reaction Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and reflux condenser is charged with 50 L of N,N-Dimethylformamide (DMF).

  • Reagent Addition: 10.0 kg (44.53 mol) of 2-chloro-4-(trifluoromethyl)benzoic acid is added to the reactor. The mixture is stirred until the solid is fully dissolved.

  • To the resulting solution, 3.43 kg (48.98 mol) of sodium thiomethoxide is added portion-wise over 30 minutes, maintaining the internal temperature below 30°C.

  • Reaction: The reaction mixture is heated to 80°C and maintained at this temperature for 6-8 hours. The reaction progress is monitored by HPLC until the starting material is consumed.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The mixture is then poured into 100 L of deionized water.

  • The aqueous solution is acidified to a pH of 2 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • The precipitate is collected by filtration and washed with deionized water until the washings are neutral.

  • Purification: The crude product is recrystallized from a toluene/heptane mixture to yield 2-(methylthio)-4-(trifluoromethyl)benzoic acid as a solid.

  • The purified solid is dried under vacuum at 50°C.

Expected Yield: 9.5 kg (90% yield) of a white to off-white solid.

Step 2: Synthesis of this compound

This procedure describes the oxidation of the methylthio intermediate to the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
2-(Methylthio)-4-(trifluoromethyl)benzoic acid236.219.540.221.0
Acetic Acid-47.5 L--
Hydrogen Peroxide (30% w/w)34.019.1280.442.0
Deionized Water-100 L--

Protocol:

  • Reaction Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel is charged with 47.5 L of acetic acid.

  • Reagent Addition: 9.5 kg (40.22 mol) of 2-(methylthio)-4-(trifluoromethyl)benzoic acid is added to the reactor, and the mixture is stirred until a clear solution is obtained.

  • The solution is cooled to 10-15°C in an ice bath.

  • 9.12 kg (80.44 mol) of 30% hydrogen peroxide is added dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 20°C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours. The reaction progress is monitored by HPLC.

  • Work-up: Upon completion, the reaction mixture is slowly poured into 100 L of cold deionized water, resulting in the precipitation of the product.

  • The solid is collected by filtration and washed thoroughly with deionized water.

  • Purification: The crude product is recrystallized from an ethanol/water mixture.

  • The final product is dried under vacuum at 60°C to a constant weight.

Expected Yield: 9.7 kg (90% yield) of a white crystalline solid.

Process Workflow and Logic

cluster_0 Step 1: Thiolation cluster_1 Step 2: Oxidation A1 Charge Reactor with DMF A2 Add 2-Chloro-4-(trifluoromethyl)benzoic acid A1->A2 A3 Portion-wise addition of NaSCH3 A2->A3 A4 Heat to 80°C for 6-8h A3->A4 A5 Monitor by HPLC A4->A5 A6 Cool and Quench in Water A5->A6 A7 Acidify with HCl A6->A7 A8 Filter and Wash A7->A8 A9 Recrystallize and Dry A8->A9 B1 Charge Reactor with Acetic Acid A9->B1 Intermediate Product B2 Add 2-(Methylthio)-4-(trifluoromethyl)benzoic acid B1->B2 B3 Cool to 10-15°C B2->B3 B4 Dropwise addition of H2O2 B3->B4 B5 Stir at RT for 12-16h B4->B5 B6 Monitor by HPLC B5->B6 B7 Precipitate in Cold Water B6->B7 B8 Filter and Wash B7->B8 B9 Recrystallize and Dry B8->B9

Figure 2: Detailed workflow for the large-scale synthesis process.

Safety Precautions

  • All operations should be conducted in a well-ventilated area or fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

  • Sodium thiomethoxide is corrosive and moisture-sensitive; handle under a nitrogen atmosphere.

  • Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin burns. Handle with care.

  • N,N-Dimethylformamide (DMF) is a reproductive toxin; avoid inhalation and skin contact.

  • Exothermic reactions may occur during reagent addition; ensure adequate cooling and slow addition rates.

Disclaimer: This document provides a proposed method for the synthesis of this compound based on established chemical principles and analogous procedures found in the literature. This protocol should be evaluated and optimized by qualified personnel in a suitable laboratory or pilot plant setting before scaling up. The user assumes all responsibility for the safe handling and execution of these procedures.

Application Note: Controlled Oxidation of 2-(methylsulphenyl)-4-trifluoromethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed experimental procedures for the selective oxidation of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid to its corresponding sulfoxide, 2-(methylsulfinyl)-4-trifluoromethylbenzoic acid, and its sulfone, 2-(methylsulfonyl)-4-trifluoromethylbenzoic acid. These compounds are valuable intermediates in pharmaceutical and agrochemical research. Two primary protocols are presented: a selective oxidation to the sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA) and a more exhaustive oxidation to the sulfone utilizing hydrogen peroxide in acetic acid. This document is intended for researchers and professionals in drug development and organic synthesis, offering clear, step-by-step methodologies, data presentation, and workflow diagrams.

Introduction

The oxidation of aryl thioethers is a fundamental transformation in organic chemistry, yielding sulfoxides and sulfones. These oxidized sulfur-containing molecules are prevalent in a wide array of biologically active compounds. The electron-withdrawing trifluoromethyl group and the carboxylic acid moiety on the aromatic ring of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid make it a versatile building block. The controlled oxidation of its thioether linkage allows for the fine-tuning of steric and electronic properties, which is crucial in the development of new chemical entities. This note details reliable methods to achieve both the sulfoxide and sulfone derivatives, providing researchers with practical and reproducible protocols.

Data Presentation

Table 1: Physical and Spectroscopic Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (Anticipated, DMSO-d6)13C NMR (Anticipated, DMSO-d6)
2-(methylsulphenyl)-4-trifluoromethylbenzoic acidC9H7F3O2S252.21169-173δ 13.5 (s, 1H), 8.0-7.5 (m, 3H), 2.5 (s, 3H)δ 167, 140, 135 (q), 132, 128, 125 (q), 123 (q), 14
2-(methylsulfinyl)-4-trifluoromethylbenzoic acidC9H7F3O3S268.21Not Availableδ 13.8 (s, 1H), 8.2-7.8 (m, 3H), 2.8 (s, 3H)δ 166, 145, 134 (q), 133, 130, 127 (q), 124 (q), 43
2-(methylsulfonyl)-4-trifluoromethylbenzoic acidC9H7F3O4S284.21165δ 14.0 (s, 1H), 8.3-7.9 (m, 3H), 3.4 (s, 3H)δ 165, 142, 136 (q), 134, 132, 129 (q), 123 (q), 42

Experimental Protocols

Protocol 1: Selective Oxidation to 2-(methylsulfinyl)-4-trifluoromethylbenzoic acid using m-CPBA

This protocol is adapted from general procedures for the selective oxidation of aryl thioethers to sulfoxides.

Materials:

  • 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium sulfite (Na2SO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of the starting material at 0 °C over a period of 15-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid and unreacted starting material.

  • Wash the organic layer with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 2-(methylsulfinyl)-4-trifluoromethylbenzoic acid can be further purified by recrystallization or column chromatography.

Protocol 2: Oxidation to 2-(methylsulfonyl)-4-trifluoromethylbenzoic acid using Hydrogen Peroxide

This protocol is based on the reported synthesis of the target sulfone[1].

Materials:

  • 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid

  • Hydrogen peroxide (H2O2, 30% aqueous solution)

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Water bath

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, suspend 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid (1.0 eq) in glacial acetic acid.

  • Cool the mixture to 10 °C using a water bath.

  • Slowly add hydrogen peroxide (30% aqueous solution, 3.0-4.0 eq) to the stirred suspension. An exotherm may be observed.

  • After the initial reaction subsides, allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove residual acetic acid and hydrogen peroxide.

  • Dry the product under vacuum to afford 2-(methylsulfonyl)-4-trifluoromethylbenzoic acid as a white solid.

  • The product can be further purified by recrystallization from a suitable solvent such as dichloromethane[1].

Mandatory Visualization

The following diagrams illustrate the chemical transformations and the experimental workflows described in this application note.

Oxidation_Pathways Thioether 2-(methylsulphenyl)-4- trifluoromethylbenzoic acid Sulfoxide 2-(methylsulfinyl)-4- trifluoromethylbenzoic acid Thioether->Sulfoxide m-CPBA (1.1 eq) DCM, 0 °C Sulfone 2-(methylsulfonyl)-4- trifluoromethylbenzoic acid Thioether->Sulfone H2O2 (excess) Acetic Acid Sulfoxide->Sulfone Oxidant

Caption: Reaction scheme for the oxidation of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid.

Experimental_Workflow cluster_sulfoxide Protocol 1: Sulfoxide Synthesis cluster_sulfone Protocol 2: Sulfone Synthesis p1_start Dissolve Thioether in DCM p1_cool Cool to 0 °C p1_start->p1_cool p1_add Add m-CPBA solution p1_cool->p1_add p1_react Stir at 0 °C (1-3h) p1_add->p1_react p1_quench Quench with Na2SO3 p1_react->p1_quench p1_wash Wash with NaHCO3 & Brine p1_quench->p1_wash p1_dry Dry & Concentrate p1_wash->p1_dry p1_purify Purify p1_dry->p1_purify p2_start Suspend Thioether in Acetic Acid p2_cool Cool to 10 °C p2_start->p2_cool p2_add Add H2O2 p2_cool->p2_add p2_react Stir at RT (12-24h) p2_add->p2_react p2_precipitate Cool to Precipitate p2_react->p2_precipitate p2_filter Filter & Wash with Water p2_precipitate->p2_filter p2_dry Dry Product p2_filter->p2_dry p2_purify Recrystallize p2_dry->p2_purify

Caption: Step-by-step workflow for the synthesis of the sulfoxide and sulfone.

References

Application of Trifluoromethylbenzoic Acids in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylbenzoic acids are a class of organic compounds that have garnered significant attention in medicinal chemistry. The incorporation of the trifluoromethyl (-CF3) group, a bioisostere for a methyl group, into a benzoic acid scaffold imparts unique physicochemical properties that can enhance the pharmacological profile of drug candidates. This document provides detailed application notes, experimental protocols, and data on the use of trifluoromethylbenzoic acids in the development of therapeutics, with a focus on their roles as cyclooxygenase-2 (COX-2) inhibitors and modulators of calcium signaling.

The trifluoromethyl group is highly electronegative and lipophilic, which can lead to improved metabolic stability, enhanced binding affinity to target proteins, and better membrane permeability. These characteristics make trifluoromethylbenzoic acid derivatives attractive scaffolds for the design of novel drugs.

I. Application as Cyclooxygenase-2 (COX-2) Inhibitors

Trifluoromethylbenzoic acid derivatives have been extensively explored as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. Selective COX-2 inhibitors are sought after as they are expected to have a reduced risk of gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

A. Mechanism of Action and Signaling Pathway

Certain trifluoromethylbenzoic acid-containing compounds, such as Triflusal and its active metabolite 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), have been shown to inhibit COX-2 expression by targeting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in regulating the expression of pro-inflammatory genes, including COX-2. By inhibiting the activation of NF-κB, these compounds can downregulate the production of COX-2, thereby reducing inflammation.

Figure 1: Inhibition of the NF-κB signaling pathway by Triflusal/HTB.
B. Quantitative Data: COX-1/COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of selected trifluoromethylbenzoic acid derivatives against COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

CompoundScaffoldCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Niflumic Acid 2-(3-(Trifluoromethyl)phenylamino)nicotinic acid-0.1-
Flunixin 2-(2-Methyl-3-(trifluoromethyl)anilino)nicotinic acid1.10.91.22
Triflusal 2-Acetoxy-4-(trifluoromethyl)benzoic acid25450.56
HTB 2-Hydroxy-4-(trifluoromethyl)benzoic acid500>1000-

Note: Data is compiled from various sources and experimental conditions may vary.

II. Application as Modulators of Calcium Signaling

Certain trifluoromethylbenzoic acid derivatives, such as niflumic acid, have been shown to modulate intracellular calcium (Ca2+) levels. This can occur through various mechanisms, including the blockade of specific calcium channels or the release of calcium from intracellular stores.

A. Mechanism of Action and Signaling Pathway

Niflumic acid has been reported to induce the release of Ca2+ from the sarcoplasmic reticulum (SR) in smooth muscle cells.[1][2] This effect is thought to be mediated through the ryanodine receptors (RyR), which are calcium release channels on the SR membrane. The resulting increase in cytosolic Ca2+ can then trigger various downstream cellular responses.

Calcium_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Niflumic_Acid_ext Niflumic Acid Niflumic_Acid_int Niflumic Acid Niflumic_Acid_ext->Niflumic_Acid_int Cellular Uptake SR Sarcoplasmic Reticulum (SR) Niflumic_Acid_int->SR RyR Ryanodine Receptor (RyR) Niflumic_Acid_int->RyR Modulation Ca2+_cytosol Cytosolic Ca2+ RyR->Ca2+_cytosol Ca2+ Release Cellular_Response Downstream Cellular Response Ca2+_cytosol->Cellular_Response Activation

Figure 2: Niflumic acid-induced intracellular calcium release.
B. Quantitative Data: Ion Channel Modulation

The table below presents the inhibitory concentrations (IC50) of niflumic acid on various ion channels, highlighting its activity as a modulator of calcium and chloride channels.

Channel TypeIC50 (µM)Cell Type/System
Ca2+-activated Cl- channels (CaCC) 12HEK293 cells expressing human TMEM16A
Native Cl- conductance (gCl) 42Rat skeletal muscle
T-type Ca2+ channels 73.5Mouse spermatogenic cells

Note: Data is compiled from various sources and experimental conditions may vary.[3][4][5][6]

III. Experimental Protocols

A. Synthesis of a Trifluoromethylbenzoic Acid Derivative: Flunixin

This protocol describes a solvent-free synthesis of Flunixin, a potent NSAID.[7]

Workflow:

Synthesis_Workflow Reactants 2-Methyl-3-trifluoromethylaniline + 2-Chloronicotinic acid + Boric Acid (catalyst) Reaction Heat at 120°C (Solvent-free) Reactants->Reaction Workup Cooling & Crystallization Reaction->Workup Product Flunixin Workup->Product

Figure 3: Workflow for the synthesis of Flunixin.

Materials:

  • 2-Methyl-3-trifluoromethylaniline

  • 2-Chloronicotinic acid

  • Boric acid (H3BO3)

  • Reaction vessel with a stirrer and heating mantle

Procedure:

  • Combine 2-methyl-3-trifluoromethylaniline and 2-chloronicotinic acid in a 2:1 molar ratio in the reaction vessel.

  • Add a catalytic amount of boric acid (e.g., 30 mol%).

  • Heat the mixture to 120°C with continuous stirring under solvent-free conditions.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 45 minutes.

  • Upon completion, cool the reaction mixture to room temperature to allow the product, Flunixin, to crystallize.

  • The crude product can be purified by recrystallization from an appropriate solvent system.

B. In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes using a colorimetric or fluorometric assay.[8][9][10]

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or a suitable fluorescent probe

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the assay buffer and all reagents.

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (COX-1 or COX-2) to the appropriate wells.

  • Add the test compounds at various concentrations to the inhibitor wells. Include wells for 100% initial activity (enzyme without inhibitor) and background (no enzyme).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitors to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the absorbance (at ~590 nm for TMPD) or fluorescence in kinetic mode for a set period (e.g., 5-10 minutes).

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control.

  • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

C. Intracellular Calcium Imaging Assay

This protocol describes a method to measure changes in intracellular calcium concentration using the fluorescent indicator Fura-2 AM.[11][12]

Materials:

  • Cells of interest (adherent or suspension)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Test compounds

  • Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Plate cells on coverslips or in a microplate and allow them to adhere and grow.

  • Dye Loading:

    • Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.

  • Washing: Wash the cells with fresh HBSS to remove extracellular dye.

  • Imaging:

    • Mount the coverslip on the microscope stage or place the microplate in the reader.

    • Acquire a baseline fluorescence ratio (F340/F380) before adding the test compound.

    • Add the test compound and continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.

  • Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration.

Conclusion

Trifluoromethylbenzoic acids are versatile scaffolds in medicinal chemistry with proven applications in the development of COX-2 inhibitors and modulators of calcium signaling. The unique properties conferred by the trifluoromethyl group offer significant advantages in drug design, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. The detailed protocols provided herein serve as a guide for researchers to synthesize and evaluate the biological activity of novel trifluoromethylbenzoic acid derivatives. Further exploration of this chemical class holds promise for the discovery of new and effective therapeutic agents for a range of diseases.

References

Application Notes and Protocols for 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid (CAS No. 142994-06-7). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Chemical and Physical Properties

This compound is a benzoic acid derivative. It is a solid, with an off-white to light beige appearance.[1] It is important to be aware of its chemical and physical properties to handle it appropriately.

Table 1: Chemical and Physical Data

PropertyValueSource
Molecular Formula C9H7F3O4S[1][2][3][4][5]
Molecular Weight 268.21 g/mol [2][4][5]
Appearance Off-White to Light Beige Solid[1]
Melting Point >98°C (decomposes)[1]
Storage Temperature Room temperature or 2-8°C[1][6]
Solubility Slightly soluble in Chloroform (heated), DMSO (heated, sonicated)[1]
Stability Hygroscopic[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this material must be familiar with its potential hazards and the necessary safety precautions.

2.1 GHS Hazard Classification

  • Skin Irritation (Category 2): Causes skin irritation.[2][3][7]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][7]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2][7]

2.2 Precautionary Statements

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][7]

    • P264: Wash skin thoroughly after handling.[3][7]

    • P271: Use only outdoors or in a well-ventilated area.[7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7]

  • Response:

    • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

    • P312: Call a POISON CENTER/doctor if you feel unwell.[7]

Experimental Protocols

3.1 Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before starting any experimental work. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working with the solid in a way that may generate dust, or if working outside of a fume hood, a NIOSH-approved respirator is recommended.

3.2 Handling Protocol

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Have appropriate spill cleanup materials available.

  • Dispensing and Weighing:

    • Handle the solid carefully to minimize dust generation.

    • Use a spatula for transferring the solid.

    • Weigh the compound in a tared, sealed container if possible.

  • Dissolving:

    • If preparing a solution, add the solid to the solvent slowly.

    • As the compound has limited solubility, heating and sonication may be required.[1] Exercise caution when heating volatile or flammable solvents.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling.

    • Clean all equipment and the work area to remove any residual chemical.

    • Dispose of contaminated waste in a designated hazardous waste container.

3.3 Storage Protocol

Proper storage is essential to maintain the quality and stability of the compound.

  • Container: Store in the original, tightly sealed container.[7]

  • Atmosphere: Store in a dry, well-ventilated place.[7] The compound is hygroscopic, so protection from moisture is critical.[1]

  • Temperature: Store at room temperature or refrigerated at 2-8°C for long-term storage.[1][6]

  • Incompatibilities: Keep away from incompatible substances. While specific incompatibilities are not listed in the provided search results, as a general precaution for acidic compounds, avoid strong bases and oxidizing agents.

Diagrams

Workflow for Handling and Storage

G Figure 1: Safe Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep1 Assess Risks prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Work in Fume Hood prep2->prep3 handle1 Minimize Dust Generation prep3->handle1 Proceed to Handling handle2 Weigh and Dispense handle1->handle2 handle3 Prepare Solution (if needed) handle2->handle3 post1 Decontaminate Work Area handle3->post1 After Experiment post2 Dispose of Waste Properly post1->post2 post3 Wash Hands Thoroughly post2->post3 storage1 Tightly Sealed Container post3->storage1 For Unused Compound storage2 Dry, Well-Ventilated Area storage1->storage2 storage3 Store at Room Temp or 2-8°C storage2->storage3

Caption: Workflow for the safe handling and storage of the compound.

References

Application Notes and Protocols for the Analysis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid (MTA), a Metabolite of Isoxaflutole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid (MTA), a key metabolite of the herbicide Isoxaflutole. This document details the metabolic pathway of Isoxaflutole, presents quantitative data on its environmental fate, and offers detailed protocols for the extraction and analysis of MTA and its parent compounds in various environmental matrices.

Introduction

Isoxaflutole (IXF) is a pre-emergence herbicide used for the control of broadleaf and grass weeds in crops such as corn and sugarcane.[1][2][3] It is a pro-herbicide, meaning it is converted into its active form after application. In the environment and in biological systems, Isoxaflutole undergoes a rapid transformation. The isoxazole ring opens to form the herbicidally active diketonitrile metabolite (DKN), which is subsequently metabolized to the inactive this compound (MTA).[2][4][5][6][7] Understanding the formation, persistence, and detection of MTA is crucial for environmental monitoring, residue analysis, and toxicological assessment.

Metabolic Pathway of Isoxaflutole

The metabolic conversion of Isoxaflutole to MTA is a two-step process. This transformation occurs in soil, plants, and animals.[2][4][8]

  • Activation: Isoxaflutole is rapidly converted to its active metabolite, diketonitrile (DKN), through the opening of the isoxazole ring.[2] This conversion is a chemical process influenced by factors such as soil moisture, temperature, and pH.[9]

  • Deactivation: The active DKN metabolite is then further hydrolyzed to the non-herbicidal benzoic acid derivative, MTA.[4][6][7][8] This degradation is primarily a biological process mediated by soil microorganisms.[9]

Isoxaflutole_Metabolism Isoxaflutole Isoxaflutole (IXF) (Pro-herbicide) DKN Diketonitrile (DKN) (Active Herbicide) Isoxaflutole->DKN Ring Opening (Chemical/Biological) MTA 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic acid (MTA) (Inactive Metabolite) DKN->MTA Hydrolysis (Biological)

Caption: Metabolic pathway of Isoxaflutole to MTA.

Quantitative Data Summary

The degradation kinetics and residue levels of Isoxaflutole and its metabolites have been documented in various studies. The following tables summarize key quantitative findings.

Table 1: Soil Half-life of Isoxaflutole and its Metabolites

CompoundSoil TypeHalf-life (days)Reference
Isoxaflutole (IXF)Sandy Loam9[5]
Clay Loam15[5]
Loamy Sand18[5]
Sum of IXF + DKNSandy Loam45[5]
Clay Loam & Loamy Sand63[5]

Table 2: Residue Levels of Isoxaflutole and Metabolites in Environmental Samples

MatrixCompoundConcentration (µg/L)Location/Study DetailsReference
Surface WaterIXF0.077 (max)Post-planting season[10]
DKN0.552 (max)Post-planting season[10]
MTA (BAA)0.166 (max)Post-planting season[10]
Tile DrainsIXF5.6 (max)Indiana, early summer[10]
DKN62.6 (max)Indiana, early summer[10]
MTA (BAA)11.1 (max)Indiana, early summer[10]
Ditch SamplesIXF0.08 (max)Iowa & Ohio, early summer[10]
DKN14.1 (max)Iowa & Ohio, early summer[10]
MTA (BAA)1.5 (max)Iowa & Ohio, early summer[10]

Table 3: Analytical Method Performance

Analytical MethodMatrixAnalyteRecovery (%)LOQReference
HPLC-UVGroundwaterIXF, DKN, MTA68.6 - 101.4150 ng/L (IXF), 100 ng/L (DKN), 250 ng/L (MTA)[6][7]
HPLC-MSGroundwaterIXF, DKN, MTA100.9 - 110.350 ng/L[6][7]
HPLC-MS/MSSoilIXF, DKN, MTA84 - 1100.06 µg/kg[11]
HPLC-MS/MSForage PlantsIXF, DKN, MTA94 - 1050.3 µg/kg[11]

Experimental Protocols

Detailed methodologies for the analysis of Isoxaflutole, DKN, and MTA in water and soil samples are provided below. These protocols are based on established and validated methods reported in the scientific literature.

Protocol 1: Analysis of Isoxaflutole and its Metabolites in Water by HPLC-UV/MS

This protocol is designed for the extraction and quantification of Isoxaflutole, DKN, and MTA from water samples.

Protocol_Water_Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Water_Sample 1. Water Sample Collection (Groundwater/Surface Water) SPE 2. Solid Phase Extraction (SPE) (Polystyrene-divinylbenzene resin) Water_Sample->SPE Elution 3. Sequential Elution SPE->Elution HPLC 4. HPLC Separation Elution->HPLC Detection 5. Detection (UV or MS/MS) HPLC->Detection Quantification 6. Quantification Detection->Quantification

Caption: Workflow for water sample analysis.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Objective: To concentrate the analytes and remove interfering matrix components.

  • Materials:

    • Water sample (e.g., 500 mL)

    • Polystyrene-divinylbenzene SPE cartridges

    • Methanol (HPLC grade)

    • Deionized water

    • SPE manifold

  • Procedure:

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.

    • After loading, dry the cartridge under vacuum for 10 minutes.

    • Sequential Elution (for HPLC-UV):

      • Elute with a less polar solvent to recover IXF and DKN.

      • Follow with a more polar solvent to elute MTA.

    • Elution (for HPLC-MS):

      • Elute all three compounds with an appropriate volume of a suitable solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase for analysis.

2. Instrumental Analysis: HPLC-UV or HPLC-MS/MS

  • Objective: To separate, identify, and quantify the target analytes.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • UV detector or a tandem mass spectrometer (MS/MS)

  • Typical HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with formic acid for MS compatibility).

    • Flow Rate: 0.5 - 1.0 mL/min

    • Injection Volume: 10 - 50 µL

  • Detection:

    • UV: Monitor at appropriate wavelengths (e.g., 270 nm for MTA and 300 nm for DKN).[7]

    • MS/MS: Use electrospray ionization (ESI) in negative mode. Monitor specific parent-to-product ion transitions for each analyte for high selectivity and sensitivity.

Protocol 2: Analysis of Isoxaflutole and its Metabolites in Soil by HPLC-MS/MS

This protocol outlines the procedure for extracting and quantifying Isoxaflutole, DKN, and MTA from soil samples.

Protocol_Soil_Analysis cluster_prep_soil Sample Preparation cluster_analysis_soil Instrumental Analysis Soil_Sample 1. Soil Sample Collection and Preparation (Sieving, Homogenization) Extraction 2. Solvent Extraction (e.g., Acetonitrile/Water) Soil_Sample->Extraction Cleanup 3. Extract Cleanup (optional) (e.g., d-SPE or SPE) Extraction->Cleanup HPLC_MSMS 4. HPLC-MS/MS Analysis Cleanup->HPLC_MSMS Quantification_Soil 5. Quantification HPLC_MSMS->Quantification_Soil

Caption: Workflow for soil sample analysis.

1. Sample Preparation: Solvent Extraction

  • Objective: To extract the analytes from the soil matrix.

  • Materials:

    • Soil sample (e.g., 10 g, air-dried and sieved)

    • Extraction solvent (e.g., acetonitrile/water mixture)

    • Centrifuge

    • Shaker

  • Procedure:

    • Weigh 10 g of homogenized soil into a centrifuge tube.

    • Add 20 mL of the extraction solvent.

    • Shake vigorously for 30 minutes.

    • Centrifuge at a high speed (e.g., 4000 rpm) for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the soil pellet with another 20 mL of solvent.

    • Combine the supernatants.

2. Extract Cleanup (if necessary)

  • Objective: To remove co-extracted matrix components that may interfere with the analysis.

  • Methods:

    • Dispersive Solid-Phase Extraction (d-SPE): Add a mixture of sorbents (e.g., PSA, C18) to the extract, vortex, and centrifuge.

    • Solid-Phase Extraction (SPE): Pass the extract through an appropriate SPE cartridge.

3. Instrumental Analysis: HPLC-MS/MS

  • Objective: To separate, identify, and quantify the target analytes.

  • Procedure:

    • Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.

    • Analyze using an HPLC-MS/MS system with conditions similar to those described in Protocol 1. The use of MS/MS is highly recommended for complex matrices like soil to ensure selectivity and achieve low detection limits.

Conclusion

The analysis of this compound (MTA) is essential for monitoring the environmental fate of the herbicide Isoxaflutole. The protocols and data presented provide a framework for researchers and scientists to develop and implement robust analytical methods for the detection and quantification of this important metabolite. The provided workflows and metabolic pathway diagrams offer a clear visual representation of the processes involved.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a key intermediate in various pharmaceutical and agrochemical applications.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the oxidation of 2-(methylthio)-4-(trifluoromethyl)benzoic acid.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The oxidation of the thioether to the sulfone may not have gone to completion.- Increase reaction time: Monitor the reaction progress using TLC or LC-MS to ensure the starting material is fully consumed.- Optimize temperature: While the reaction is often performed at low temperatures (e.g., 10°C) to control exothermicity, a slight increase in temperature may be necessary if the reaction is sluggish.[1] However, be cautious as higher temperatures can lead to side product formation.- Increase oxidant concentration: Gradually add a slight excess of hydrogen peroxide. However, a large excess can lead to over-oxidation.
Degradation of starting material or product: The reaction conditions may be too harsh.- Control temperature: Maintain a low and consistent temperature throughout the addition of the oxidant to minimize potential side reactions.- pH control: Ensure the reaction medium is appropriately acidic (e.g., using acetic acid) as this can influence the oxidation process.
Presence of Impurities/Side Products Over-oxidation: The sulfone may be further oxidized, or other functional groups on the aromatic ring could be affected.- Stoichiometry of oxidant: Use a carefully measured amount of hydrogen peroxide. Typically, two equivalents are required for the oxidation of a sulfide to a sulfone.- Controlled addition of oxidant: Add the hydrogen peroxide dropwise to the reaction mixture to maintain control over the reaction rate and temperature.
Incomplete oxidation: The presence of the starting material (thioether) or the intermediate sulfoxide.- Monitor reaction progress: Use TLC or LC-MS to confirm the complete conversion of the starting material and the intermediate sulfoxide. If necessary, extend the reaction time or add a small additional amount of oxidant.
Ring hydroxylation or other side reactions: The aromatic ring may be susceptible to electrophilic attack under the reaction conditions.- Milder reaction conditions: Consider using alternative, milder oxidizing agents if significant side product formation is observed. However, for this specific synthesis, hydrogen peroxide in acetic acid is a commonly cited method.[1]
Difficult Purification Product is an oil or does not crystallize: The crude product may contain impurities that inhibit crystallization.- Solvent selection for recrystallization: A colorless crystal suitable for X-ray diffraction has been obtained by recrystallization from dichloromethane.[2] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/water) to find the optimal conditions for crystallization.[3][4][5][6][7]
Product is contaminated with starting material or sulfoxide: Incomplete reaction or co-crystallization of impurities.- Optimize reaction completion: Ensure the reaction goes to completion before workup.- Chromatography: If recrystallization is ineffective, column chromatography (e.g., silica gel with an appropriate eluent system) may be necessary to separate the product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most frequently cited method is the oxidation of 2-(methylthio)-4-(trifluoromethyl)benzoic acid.[1][2] This is typically achieved using an oxidizing agent such as hydrogen peroxide in a suitable solvent like acetic acid.

Q2: How can I monitor the progress of the oxidation reaction?

A2: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the spots/peaks of the reaction mixture with those of the starting material and the expected product, you can determine the extent of the conversion.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Hydrogen peroxide is a strong oxidizing agent and should be handled with care. The reaction can be exothermic, so it is crucial to control the rate of addition of the oxidant and maintain the recommended reaction temperature. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The synthesis should be performed in a well-ventilated fume hood.

Q4: My final product has a low melting point or appears as a viscous oil. What should I do?

A4: A low melting point or oily product often indicates the presence of impurities. The primary method for purification is recrystallization. Dichloromethane has been successfully used to obtain crystalline this compound.[2] You may need to screen various solvents or solvent mixtures to induce crystallization and improve purity.

Q5: Are there alternative oxidizing agents I can use?

A5: While hydrogen peroxide is common, other oxidizing agents can be used for the conversion of sulfides to sulfones. These include meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate, or Oxone®. However, the reaction conditions would need to be optimized for your specific substrate, and these reagents may introduce different side products or purification challenges.

Experimental Protocols

Synthesis of this compound via Oxidation

This protocol is based on the established method of oxidizing the corresponding methylthioether.

Materials:

  • 2-(methylthio)-4-(trifluoromethyl)benzoic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Dichloromethane (for recrystallization)

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(methylthio)-4-(trifluoromethyl)benzoic acid in glacial acetic acid.

  • Cool the solution to 10°C in an ice-water bath.

  • Slowly add a stoichiometric amount (approximately 2.2 equivalents) of 30% hydrogen peroxide to the solution via the dropping funnel, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, continue to stir the reaction mixture at 10°C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically after several hours), quench the reaction by pouring the mixture into cold water.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude solid from dichloromethane to obtain colorless crystals of this compound.[2]

Data Presentation

Table 1: Reaction Parameters for the Oxidation of Aryl Sulfides

While specific yield data for the synthesis of this compound under varied conditions is limited in the literature, the following table provides a general overview of conditions for the oxidation of aryl sulfides to sulfones using hydrogen peroxide, which can be used as a starting point for optimization.

SubstrateOxidant (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Methyl phenyl sulfideH₂O₂ (2.5)Acetic AcidRoom Temp1099General method for sulfide oxidation
2-nitro-4-methylsulfonyl tolueneH₂O₂ (7)H₂SO₄653-478.3Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid
2-(methylsulphenyl)-4-trifluoromethylbenzoic acidH₂O₂ (not specified)Acetic Acid10Not specifiedNot specified[1][2]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Checkpoints start Start: 2-(methylthio)-4- (trifluoromethyl)benzoic acid dissolve Dissolve in Acetic Acid start->dissolve reagents Reagents: - Hydrogen Peroxide - Acetic Acid add_h2o2 Slowly add H₂O₂ reagents->add_h2o2 cool Cool to 10°C dissolve->cool cool->add_h2o2 react Stir at 10°C add_h2o2->react monitor Monitor by TLC/LC-MS react->monitor ts1 Low Yield? - Check reaction time/temp - Check oxidant amount react->ts1 monitor->react Incomplete quench Quench with Water monitor->quench Complete filter Vacuum Filtration quench->filter ts2 Impurities? - Control temp - Control oxidant addition quench->ts2 dry Dry Crude Product filter->dry recrystallize Recrystallize from Dichloromethane dry->recrystallize end End: Pure Product recrystallize->end ts3 Purification Issues? - Screen recrystallization  solvents - Consider chromatography recrystallize->ts3

Caption: Workflow for the synthesis of this compound with key troubleshooting checkpoints.

Troubleshooting_Logic cluster_solutions_yield Low Yield Solutions cluster_solutions_impurities Impurity Solutions cluster_solutions_purification Purification Solutions start Experiment Start issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield < Expected impurities Impurities Present issue->impurities Analysis shows byproducts purification_fail Purification Fails issue->purification_fail Cannot obtain pure solid inc_time Increase Reaction Time low_yield->inc_time opt_temp Optimize Temperature low_yield->opt_temp inc_oxidant Adjust Oxidant Amount low_yield->inc_oxidant control_temp Control Temperature impurities->control_temp control_addition Control Oxidant Addition impurities->control_addition milder_oxidant Consider Milder Oxidant impurities->milder_oxidant screen_solvents Screen Recrystallization Solvents purification_fail->screen_solvents chromatography Perform Column Chromatography purification_fail->chromatography end Problem Solved inc_time->end opt_temp->end inc_oxidant->end control_temp->end control_addition->end milder_oxidant->end screen_solvents->end chromatography->end

Caption: Logical decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most commonly cited method for the purification of this compound is recrystallization. Specifically, recrystallization from dichloromethane has been successfully used to obtain colorless crystals suitable for single-crystal X-ray diffraction.[1]

Q2: What are the likely impurities in the reaction mixture?

A2: The synthesis of this compound typically involves the oxidation of 2-(methylsulphenyl)-4-(trifluoromethyl)benzoic acid using an oxidizing agent like hydrogen peroxide.[1] Therefore, the most probable impurity is the partially oxidized intermediate, 2-(methylsulfinyl)-4-(trifluoromethyl)benzoic acid (the corresponding sulfoxide) . Unreacted starting material may also be present.

Q3: How can I assess the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the desired product from its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools to confirm the structure and assess the purity of the final compound. The presence of signals corresponding to the sulfoxide or starting material would indicate impurity.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound. Impurities will typically cause a depression and broadening of the melting point range.[2]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
The compound does not dissolve in the hot solvent. Insufficient solvent.Gradually add small portions of hot solvent until the compound fully dissolves.[3]
Incorrect solvent choice.If a large volume of solvent is required, consider a different solvent or a co-solvent system.
The compound "oils out" instead of crystallizing. The solution is supersaturated at a temperature above the compound's melting point.Re-heat the solution and add more solvent to decrease the saturation point. Allow it to cool more slowly.[4]
High impurity content.Consider a preliminary purification step like a column chromatography or treatment with activated carbon to remove some impurities before recrystallization.[4]
No crystals form upon cooling. The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[4]
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[3]
Low recovery of the purified product. Too much solvent was used.Minimize the amount of hot solvent used to dissolve the crude product.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.[2]
The product is significantly soluble in the cold solvent.Cool the solution in an ice bath to minimize the solubility of the product in the mother liquor.
The product is still impure after recrystallization. The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[3]
Inappropriate solvent choice.The chosen solvent may not effectively differentiate between the product and the impurities. Experiment with different solvent systems.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization from dichloromethane.

Materials:

  • Crude this compound

  • Dichloromethane (DCM), reagent grade

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Glass funnel and filter paper

  • Buchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of dichloromethane to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves. Add more dichloromethane in small portions if necessary to achieve complete dissolution.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration. To do this, pre-heat a separate flask and funnel, and quickly filter the hot solution through a fluted filter paper.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold dichloromethane to remove any remaining mother liquor.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purity Assessment by HPLC (Starting Method)

Objective: To develop a reverse-phase HPLC method for the analysis of this compound and its primary impurity, 2-(methylsulfinyl)-4-(trifluoromethyl)benzoic acid. Note: This is a starting point and may require optimization.

Instrumentation and Conditions:

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 70-30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Expected Elution Order: The more polar sulfoxide impurity is expected to elute before the desired sulfone product.

Data Presentation

Solubility of this compound
Solvent Solubility Notes
DichloromethaneSoluble upon heatingReported as a good solvent for recrystallization.[1]
ChloroformSlightly soluble with heatingData from supplier information.
Dimethyl sulfoxide (DMSO)Slightly soluble with heating and sonicationData from supplier information.
WaterSparingly solubleGeneral property of similar benzoic acid derivatives.[3]

Visualizations

Purification_Workflow start Crude Reaction Mixture dissolve Dissolve in minimum hot Dichloromethane start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool to Room Temperature dissolve->cool No hot_filtration->cool Yes ice_bath Cool in Ice Bath troubleshoot Troubleshooting cool->troubleshoot oiling_out Oiling Out? cool->oiling_out filter_dry Filter and Dry Crystals ice_bath->filter_dry ice_bath->troubleshoot pure_product Pure Product filter_dry->pure_product troubleshoot->oiling_out no_crystals No Crystals? troubleshoot->no_crystals oiling_out->no_crystals No add_solvent Add more solvent, reheat oiling_out->add_solvent Yes concentrate Concentrate solution no_crystals->concentrate Yes scratch_seed Scratch flask / Add seed crystal no_crystals->scratch_seed No add_solvent->cool concentrate->cool scratch_seed->ice_bath

Caption: Purification workflow for this compound.

References

Technical Support Center: Synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the oxidation of 2-(methylthio)-4-(trifluoromethyl)benzoic acid.

Q1: My reaction seems incomplete, and I'm observing a significant amount of a major byproduct. What is the likely identity of this byproduct and how can I confirm it?

A1: The most common byproduct in the oxidation of a thioether to a sulfone is the corresponding sulfoxide. In this case, incomplete oxidation of 2-(methylthio)-4-(trifluoromethyl)benzoic acid leads to the formation of 2-(methylsulfinyl)-4-(trifluoromethyl)benzoic acid.

Confirmation:

  • Thin Layer Chromatography (TLC): The sulfoxide is typically more polar than the starting thioether but less polar than the final sulfone product. You should see a spot with an intermediate Rf value between your starting material and the desired product.

  • Mass Spectrometry (MS): The sulfoxide will have a molecular weight 16 amu higher than the starting thioether and 16 amu lower than the sulfone product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the methyl protons in the sulfoxide will be downfield compared to the thioether but upfield compared to the sulfone.

Q2: How can I drive the reaction to completion and minimize the formation of the sulfoxide impurity?

A2: To minimize the sulfoxide impurity, you can try the following:

  • Increase the equivalents of the oxidizing agent: Carefully increase the molar ratio of the oxidizing agent (e.g., hydrogen peroxide) to the starting thioether. It is recommended to add the oxidant portion-wise to control the reaction.

  • Extend the reaction time: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, extending the reaction time at a controlled temperature may help.

  • Increase the reaction temperature: A moderate increase in temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to side reactions and decomposition.

Q3: I'm observing an unknown impurity that is difficult to remove by standard purification methods. What could it be?

A3: Difficult-to-remove impurities can arise from the starting materials or from side reactions.

  • Starting Material Impurities: The purity of the initial 2-(methylthio)-4-(trifluoromethyl)benzoic acid is crucial. Impurities in this starting material will likely be carried through the reaction. It is advisable to source high-purity starting materials or purify them before use.

  • Over-oxidation Products: While less common, over-oxidation of the sulfone is a possibility, especially with strong oxidizing agents or harsh reaction conditions. The specific nature of these byproducts would require detailed analytical characterization.

  • Disulfides: Formation of disulfide byproducts can occur during the synthesis of the starting thioether. These may persist and be oxidized to various sulfur-containing impurities.

Q4: What are the recommended purification techniques for obtaining high-purity this compound?

A4:

  • Recrystallization: This is a highly effective method for purifying the final product. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[1] Dichloromethane has been reported as a suitable solvent for recrystallization.[1]

  • Column Chromatography: For removing impurities with similar polarity, column chromatography on silica gel can be employed. A suitable eluent system can be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q5: What is the most common synthetic route to this compound?

A5: The most widely reported method is the oxidation of 2-(methylthio)-4-(trifluoromethyl)benzoic acid.[1] Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid.[1]

Q6: What are the key analytical techniques to assess the purity of the final product?

A6:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of the final product and detecting trace impurities. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid like formic or acetic acid) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides structural confirmation of the desired product and can help in the identification of impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and identify byproducts.

Q7: Are there any specific safety precautions I should take during this synthesis?

A7: Yes, standard laboratory safety practices should always be followed.

  • Oxidizing Agents: Handle strong oxidizing agents like hydrogen peroxide with care, as they can be corrosive and react violently with other substances.

  • Solvents: Use appropriate ventilation (fume hood) when working with organic solvents.

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameStructureCommon SourceRelative Polarity (TLC)
2-(methylthio)-4-(trifluoromethyl)benzoic acidPrecursorIncomplete reactionLeast Polar
2-(methylsulfinyl)-4-(trifluoromethyl)benzoic acidIntermediateIncomplete oxidationIntermediate

Experimental Protocols

Synthesis of this compound via Oxidation

This protocol is based on a reported experimental procedure.[1]

Materials:

  • 2-(methylthio)-4-(trifluoromethyl)benzoic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Dichloromethane (for recrystallization)

Procedure:

  • Dissolve 2-(methylthio)-4-(trifluoromethyl)benzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled solution via the dropping funnel, while maintaining the temperature below 10-15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • For purification, recrystallize the crude product from a suitable solvent such as dichloromethane.[1]

Visualizations

Troubleshooting Workflow for Impurity Identification and Mitigation

Troubleshooting_Workflow start Start: Impure Product check_sm Analyze by TLC/HPLC/MS start->check_sm identify_impurity Identify Impurity check_sm->identify_impurity is_sulfoxide Is it the sulfoxide intermediate? identify_impurity->is_sulfoxide Major byproduct observed is_starting_material Is it the starting thioether? identify_impurity->is_starting_material Significant starting material remains unknown_impurity Unknown Impurity identify_impurity->unknown_impurity Other peaks observed optimize_oxidation Optimize Oxidation: - Increase oxidant equivalents - Extend reaction time - Increase temperature moderately is_sulfoxide->optimize_oxidation is_starting_material->optimize_oxidation purify_sm Purify Starting Material unknown_impurity->purify_sm advanced_analysis Advanced Analysis: - NMR (1H, 13C, 19F) - High-resolution MS unknown_impurity->advanced_analysis purification Purification: - Recrystallization - Column Chromatography optimize_oxidation->purification purify_sm->start Re-run reaction advanced_analysis->purification end End: Pure Product purification->end

Caption: A flowchart for troubleshooting common impurities in the synthesis of this compound.

References

resolving low purity issues in 2-methylsulfonyl-4-trifluoromethylbenzoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low purity issues during the synthesis of 2-methylsulfonyl-4-trifluoromethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-methylsulfonyl-4-trifluoromethylbenzoic acid?

A1: The most widely employed method is the oxidation of its thioether precursor, 2-(methylthio)-4-(trifluoromethyl)benzoic acid.[1] This reaction is typically carried out using an oxidizing agent such as hydrogen peroxide in a suitable solvent like acetic acid.

Q2: What are the primary impurities encountered in the synthesis of 2-methylsulfonyl-4-trifluoromethylbenzoic acid?

A2: The most common impurity is the partially oxidized intermediate, 2-(methylsulfinyl)-4-(trifluoromethyl)benzoic acid (the corresponding sulfoxide). Unreacted starting material, 2-(methylthio)-4-(trifluoromethyl)benzoic acid, may also be present. The presence of these impurities is a primary cause of low purity in the final product.

Q3: How can I monitor the progress of the oxidation reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to standards of the starting material, sulfoxide intermediate, and the final sulfone product, you can determine the extent of the conversion.

Q4: What are the recommended purification methods for obtaining high-purity 2-methylsulfonyl-4-trifluoromethylbenzoic acid?

A4: Recrystallization is a common and effective method for purifying the final product. A suitable solvent for recrystallization is dichloromethane.[1] Depending on the impurity profile, other techniques like column chromatography may also be employed.

Troubleshooting Guide

Issue 1: Low Purity of the Final Product Due to Incomplete Oxidation

Symptoms:

  • The melting point of the isolated product is lower and broader than the reported value (>98°C).

  • Analytical data (e.g., HPLC, NMR) shows the presence of the sulfoxide intermediate and/or starting thioether.

Possible Causes:

  • Insufficient amount of oxidizing agent.

  • Reaction temperature is too low.

  • Reaction time is too short.

Suggested Solutions:

Solution IDProposed SolutionRationale
TS1-AIncrease the equivalents of the oxidizing agent.Ensures complete conversion of the thioether and sulfoxide to the desired sulfone.
TS1-BIncrease the reaction temperature.Enhances the rate of oxidation.
TS1-CExtend the reaction time.Allows the reaction to proceed to completion.
Issue 2: Difficulty in Removing the Sulfoxide Impurity

Symptoms:

  • Recrystallization does not significantly improve the purity of the product.

  • The sulfoxide impurity co-crystallizes with the desired sulfone product.

Possible Causes:

  • Similar polarity and solubility of the sulfone and sulfoxide.

  • Inappropriate recrystallization solvent.

Suggested Solutions:

Solution IDProposed SolutionRationale
TS2-AOptimize the recrystallization solvent system.A solvent system where the solubility of the sulfone and sulfoxide differ significantly will allow for their separation.
TS2-BEmploy column chromatography.The difference in polarity between the sulfone and sulfoxide can be exploited for separation on a silica gel column.
TS2-CRe-subject the impure product to the oxidation conditions.This will convert the remaining sulfoxide impurity to the desired sulfone, simplifying the purification.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylsulfonyl-4-trifluoromethylbenzoic Acid

This protocol is based on the oxidation of 2-(methylthio)-4-trifluoromethylbenzoic acid.

Materials:

  • 2-(methylthio)-4-(trifluoromethyl)benzoic acid

  • Hydrogen Peroxide (30% solution)

  • Glacial Acetic Acid

  • Dichloromethane

  • Sodium Sulfite

  • Deionized Water

Procedure:

  • Dissolve 2-(methylthio)-4-(trifluoromethyl)benzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 10°C in an ice bath.

  • Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled solution.

  • Stir the reaction mixture at 10°C and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Add deionized water to the mixture to precipitate the crude product.

  • Filter the precipitate and wash with cold deionized water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from dichloromethane.

Protocol 2: HPLC Analysis for Purity Assessment

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare standard solutions of the starting material, sulfoxide intermediate, and the purified sulfone product in the mobile phase.

  • Prepare a solution of the sample to be analyzed in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks corresponding to the starting material, sulfoxide, and sulfone based on their retention times from the standard injections.

  • Calculate the purity of the sample by determining the area percentage of the sulfone peak relative to the total area of all peaks.

Visualizations

Synthesis_Workflow start Start: 2-(methylthio)-4-(trifluoromethyl)benzoic acid oxidation Oxidation (H2O2, Acetic Acid) start->oxidation quenching Quenching (Na2SO3) oxidation->quenching precipitation Precipitation (Water) quenching->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying purification Purification (Recrystallization from CH2Cl2) drying->purification product Final Product: 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid purification->product Troubleshooting_Flowchart start Low Purity Detected check_impurities Identify Impurities (HPLC/NMR) start->check_impurities incomplete_oxidation Incomplete Oxidation? (Sulfoxide/Thioether present) check_impurities->incomplete_oxidation re_oxidize Re-subject to Oxidation check_impurities->re_oxidize other_impurities Other Impurities? incomplete_oxidation->other_impurities No optimize_oxidation Optimize Oxidation: - Increase Oxidant - Increase Temperature - Extend Reaction Time incomplete_oxidation->optimize_oxidation Yes optimize_purification Optimize Purification: - Change Recrystallization Solvent - Use Column Chromatography other_impurities->optimize_purification Yes end_further_analysis Further Analysis Needed other_impurities->end_further_analysis No end_high_purity High Purity Product optimize_oxidation->end_high_purity re_oxidize->optimize_purification optimize_purification->end_high_purity

References

Technical Support Center: Stability of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what context is its stability important?

This compound, also known by its code RPA 203328, is a principal degradation product of the herbicide Isoxaflutole.[1][2][3][4] Its stability is a crucial factor in environmental fate studies, analytical method development, and for toxicological risk assessment. In drug development, analogous structures containing sulfonyl and trifluoromethyl groups are common, making the stability of this compound a relevant case study.

Q2: How stable is this compound under acidic conditions?

Based on available data for structurally related compounds and its status as a stable metabolite, this compound is expected to be highly stable under acidic conditions. Studies on the herbicide Isoxaflutole show that it degrades to this compound (RPA 203328), which is described as being stable in aqueous hydrolysis and photolysis systems.[1] Furthermore, forced degradation studies on celecoxib, a pharmaceutical with a trifluoromethyl group and a sulfonamide-like moiety, demonstrated minimal degradation (only 3%) after 817 hours of exposure to acidic conditions at 40°C.[5][6]

Q3: What are the potential degradation pathways for this compound under acidic stress?

While significant degradation is not anticipated under typical acidic conditions, theoretical degradation pathways for aromatic sulfonyl and trifluoromethyl compounds could include:

  • Hydrolysis of the Sulfonyl Group: Although generally stable, extreme conditions (e.g., very high temperatures and strong acid concentrations) could potentially lead to the cleavage of the C-S bond, yielding 4-(trifluoromethyl)benzoic acid.

  • Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl group is known for its high stability. Hydrolysis of this group to a carboxylic acid is more likely to occur under strong basic conditions.[7]

  • Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation at very high temperatures in aqueous solutions to form benzene derivatives.[8]

It is important to note that these are potential pathways under harsh conditions and are less likely to occur under standard experimental acidic stress tests.

Troubleshooting Guide: Stability Studies

This guide addresses common issues encountered during the experimental evaluation of the stability of this compound in acidic media.

Issue Possible Cause Troubleshooting Steps
No degradation observed in forced degradation study. The compound is highly stable under the tested conditions.This is an expected outcome based on the stability of analogous structures.[1][5][6] Consider extending the study duration or employing more aggressive (higher temperature or acid concentration) yet scientifically justified stress conditions to confirm intrinsic stability. Ensure the analytical method is sensitive enough to detect low levels of degradation.
Appearance of unexpected peaks in HPLC chromatogram. Impurities in the starting material, interaction with excipients (if in formulation), or secondary degradation products from extreme stress.1. Analyze a blank (matrix without the compound) under the same stress conditions to rule out matrix effects. 2. Characterize the initial purity of the this compound sample. 3. If using a formulated product, test the stability of the individual excipients. 4. Use a milder stress condition to see if the unexpected peaks are a result of over-stressing.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH, column choice, or gradient elution profile.1. Adjust the mobile phase pH to ensure the carboxylic acid is in a consistent protonation state. 2. Screen different C18 or phenyl-hexyl columns for optimal selectivity. 3. Optimize the gradient to ensure adequate separation of the parent compound from any potential degradants.
Inconsistent results between replicate experiments. Inaccurate sample preparation, temperature fluctuations, or instrument variability.1. Ensure precise and consistent preparation of all solutions. 2. Use a calibrated and temperature-controlled incubator or water bath. 3. Perform system suitability tests before each analytical run to ensure consistent HPLC performance.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is a general guideline for performing a forced degradation study to assess the stability of this compound in an acidic environment.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions
  • Sodium hydroxide (NaOH) for neutralization
  • HPLC grade acetonitrile and water
  • Volumetric flasks, pipettes, and vials
  • pH meter
  • Temperature-controlled oven or water bath
  • Validated stability-indicating HPLC method

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
  • For the stress study, add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL. Prepare a parallel sample using 1 M HCl.
  • Prepare a control sample by diluting the stock solution with HPLC grade water to the same final concentration.
  • Incubate the samples at 60°C for 24 hours. Samples should be protected from light.
  • After incubation, cool the samples to room temperature.
  • Withdraw an aliquot, neutralize with an appropriate volume of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
  • Analyze the stressed and control samples using a validated stability-indicating HPLC method.

Table 1: Summary of Acidic Stress Conditions

ParameterCondition 1Condition 2
Acid0.1 M HCl1 M HCl
Temperature60°C60°C
Duration24 hours24 hours
Expected OutcomeMinimal to no degradationMinimal degradation
Protocol 2: Stability-Indicating HPLC Method

The following is a starting point for developing a stability-indicating RP-HPLC method for the analysis of this compound and its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase A: 0.1% Phosphoric acid in water
  • Mobile Phase B: Acetonitrile
  • Gradient: 70% A to 30% A over 20 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL
  • Column Temperature: 30°C

2. Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose. This involves analyzing stressed samples to demonstrate that degradation products are well-separated from the parent peak.

Visualizations

To aid in understanding the experimental workflow and the logical relationship of stability, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) control Prepare Control Sample (in Water) stock->control acid_stress Prepare Acid Stressed Samples (0.1M & 1M HCl) stock->acid_stress neutralize Neutralize & Dilute control->neutralize Post-incubation incubation Incubate at 60°C for 24h acid_stress->incubation incubation->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

Stability_Logic substance 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic acid outcome High Stability (Minimal Degradation) substance->outcome exposed to conditions Acidic Conditions (e.g., 0.1M HCl, 60°C) conditions->outcome results in evidence1 Metabolite of Isoxaflutole (Stable in hydrolysis) evidence1->substance supports stability of evidence2 Analogy to Celecoxib (Structurally similar) evidence2->substance supports stability of

Caption: Logical relationship indicating the expected high stability of the target compound under acidic conditions.

References

Technical Support Center: Industrial Production of 2-Methylsulfonyl-4-trifluoromethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of 2-methylsulfonyl-4-trifluoromethylbenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of 2-methylsulfonyl-4-trifluoromethylbenzoic acid.

Problem ID Issue Potential Causes Recommended Actions & Troubleshooting Steps
SYN-001 Incomplete Oxidation of Thioether to Sulfone 1. Insufficient oxidant (e.g., hydrogen peroxide).2. Low reaction temperature.3. Inadequate reaction time.4. Poor catalyst activity (if applicable).1. Stoichiometry Check: Ensure a molar excess of the oxidizing agent is used. A common starting point is 2.2-3.0 equivalents of hydrogen peroxide.2. Temperature Control: Gradually increase the reaction temperature in increments of 5°C, monitoring the reaction progress by HPLC or TLC. Be cautious of exothermic reactions.3. Time Study: Extend the reaction time and monitor for the disappearance of the starting material and the sulfoxide intermediate.4. Catalyst Evaluation: If a catalyst is used (e.g., sodium tungstate), ensure its quality and proper activation. Consider a fresh batch of catalyst.
SYN-002 Formation of Sulfoxide Impurity 1. Insufficient oxidizing agent.2. Reaction conditions not optimized for complete oxidation.1. Additional Oxidant: Add an additional portion of the oxidizing agent and continue stirring at the optimized temperature.2. Re-subject to Reaction Conditions: Isolate the crude product containing the sulfoxide and re-subject it to the oxidation conditions.
SYN-003 Runaway Exothermic Reaction 1. Rapid addition of the oxidizing agent.2. Inadequate cooling or heat transfer at scale.3. High concentration of reactants.1. Controlled Addition: Add the oxidizing agent slowly and portion-wise, monitoring the internal temperature closely.2. Cooling System: Ensure the cooling system of the reactor is functioning efficiently. Consider using a jacketed reactor with a reliable cooling fluid.3. Dilution: Conduct the reaction in a more dilute solution to better manage the heat generated.
PUR-001 Difficulty in Removing Starting Thioether 1. Incomplete reaction.2. Similar polarity of the starting material and product.1. Optimize Reaction: Refer to SYN-001 to drive the reaction to completion.2. Selective Extraction: Utilize the acidic nature of the benzoic acid product. Dissolve the crude mixture in an aqueous base (e.g., NaOH solution) to form the sodium salt of the product, which is water-soluble. The non-acidic starting material can then be extracted with an organic solvent. Acidification of the aqueous layer will precipitate the pure product.3. Crystallization: Explore different solvent systems for recrystallization to selectively crystallize the desired product.
PUR-002 Product Contaminated with Over-oxidation Byproducts 1. Excessively harsh oxidizing conditions (high temperature or oxidant concentration).1. Milder Conditions: Reduce the reaction temperature and the amount of oxidizing agent.2. Alternative Oxidants: Consider using a milder or more selective oxidizing agent.3. Purification: Recrystallization or column chromatography may be necessary to remove these impurities.
SCA-001 Inconsistent Yields at Larger Scale 1. Inefficient mixing.2. Poor heat transfer.3. Non-linear effects of impurities.1. Agitation Study: Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture.2. Heat Transfer Calculation: Model the heat transfer of the reaction at scale to ensure the cooling capacity is adequate.3. Raw Material Quality: Ensure the quality and purity of starting materials are consistent across batches.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is the most common industrial synthesis route for 2-methylsulfonyl-4-trifluoromethylbenzoic acid? A1: The most prevalent industrial method is the oxidation of 2-(methylthio)-4-(trifluoromethyl)benzoic acid.[1] Hydrogen peroxide is a commonly used oxidizing agent for this transformation, often in the presence of a solvent like acetic acid.[1]

  • Q2: What are the critical parameters to control during the oxidation step? A2: The key parameters to control are the reaction temperature, the rate of addition of the oxidizing agent, and the stoichiometry of the reactants. Uncontrolled addition of the oxidant can lead to a dangerous exothermic reaction, while insufficient oxidant will result in incomplete conversion and the formation of the sulfoxide intermediate.

  • Q3: What are the potential side reactions during the oxidation of the thioether? A3: Besides the formation of the sulfoxide as an intermediate, harsh oxidation conditions could potentially lead to side reactions on the aromatic ring or the trifluoromethyl group, although the latter is generally stable to oxidation. The specific nature of these byproducts would require detailed analysis of the reaction mixture.

Purification

  • Q4: How can I effectively purify the final product from unreacted starting material and the sulfoxide intermediate? A4: A highly effective method is to utilize the acidic nature of the carboxylic acid. By dissolving the crude product in an aqueous base, the desired product forms a water-soluble salt. The less acidic starting material and sulfoxide can then be removed by extraction with an organic solvent. Subsequent acidification of the aqueous layer will precipitate the purified 2-methylsulfonyl-4-trifluoromethylbenzoic acid. Recrystallization from a suitable solvent system is also a common purification technique.

  • Q5: What are some suitable solvents for the recrystallization of 2-methylsulfonyl-4-trifluoromethylbenzoic acid? A5: While specific industrial solvents are not detailed in the available literature, for laboratory scale, dichloromethane has been used to obtain crystals suitable for X-ray diffraction.[1] For industrial scale, solvents like toluene, ethyl acetate, or a mixture of an alcohol and water could be explored, depending on the impurity profile and desired crystal form.

Scale-Up and Safety

  • Q6: What are the main challenges when scaling up the production of this compound? A6: The primary challenges during scale-up are managing the exothermic nature of the oxidation reaction, ensuring efficient mixing to maintain reaction homogeneity, and consistent product quality and yield. Proper reactor design and process control are crucial for a safe and successful scale-up.

  • Q7: Are there any specific safety precautions to consider during the industrial production? A7: Yes, the use of strong oxidizing agents like hydrogen peroxide requires careful handling and control to prevent runaway reactions. The reaction should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. An emergency plan for quenching the reaction in case of a thermal runaway should be in place.

Experimental Protocols

1. Synthesis of 2-methylsulfonyl-4-trifluoromethylbenzoic acid

This protocol is based on a literature procedure and may require optimization for industrial scale.[1]

  • Materials:

    • 2-(methylthio)-4-(trifluoromethyl)benzoic acid

    • Hydrogen peroxide (30% aqueous solution)

    • Acetic acid

  • Procedure:

    • In a suitable reactor, dissolve 2-(methylthio)-4-(trifluoromethyl)benzoic acid in glacial acetic acid.

    • Cool the solution to 10°C using an ice bath.

    • Slowly add a stoichiometric excess (e.g., 2.5 equivalents) of 30% hydrogen peroxide to the stirred solution, maintaining the temperature below 20°C.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by HPLC or TLC until the starting material is consumed.

    • Upon completion, the product can be isolated by quenching the excess peroxide, followed by precipitation or extraction.

2. Purification by Acid-Base Extraction

  • Procedure:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic solution with an aqueous solution of a base (e.g., 1M sodium hydroxide). The desired product will move into the aqueous layer as its sodium salt.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., concentrated hydrochloric acid) until the product precipitates.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the purified 2-methylsulfonyl-4-trifluoromethylbenzoic acid.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Melting Point (°C)
2-(methylthio)-4-(trifluoromethyl)benzoic acidC₉H₇F₃O₂S252.21SolidNot specified
2-methylsulfonyl-4-trifluoromethylbenzoic acidC₉H₇F₃O₄S284.21Colorless crystals176-178

Visualizations

Synthesis_Pathway start 2-(methylthio)-4-(trifluoromethyl)benzoic acid intermediate [Intermediate Sulfoxide] start->intermediate Oxidation (e.g., H₂O₂) product 2-methylsulfonyl-4-trifluoromethylbenzoic acid intermediate->product Further Oxidation

Caption: Synthetic pathway for 2-methylsulfonyl-4-trifluoromethylbenzoic acid.

Troubleshooting_Workflow start Incomplete Reaction or Impure Product check_reaction Check Reaction Parameters (Temp, Time, Stoichiometry) start->check_reaction check_purity Analyze Impurity Profile (HPLC, TLC) start->check_purity optimize_reaction Optimize Reaction Conditions check_reaction->optimize_reaction optimize_purification Optimize Purification Method check_purity->optimize_purification successful_outcome Pure Product, High Yield optimize_reaction->successful_outcome optimize_purification->successful_outcome

References

minimizing byproduct formation in the synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the oxidation of its precursor, 2-(methylthio)-4-(trifluoromethyl)benzoic acid. This reaction is typically carried out using an oxidizing agent such as hydrogen peroxide in a suitable solvent like acetic acid.[1]

Q2: What is the primary byproduct encountered in this synthesis?

A2: The main byproduct is the partially oxidized intermediate, 2-(methylsulfinyl)-4-(trifluoromethyl)benzoic acid (the corresponding sulfoxide). This arises from incomplete oxidation of the starting material.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By comparing the reaction mixture to standards of the starting material, the desired sulfone product, and the sulfoxide byproduct, you can determine the optimal time to quench the reaction.

Q4: What are the recommended purification methods to remove the sulfoxide byproduct?

A4: Recrystallization is a common and effective method for purifying the final product and removing the sulfoxide impurity.[1] Dichloromethane has been reported as a suitable solvent for the recrystallization of this compound.[1] For challenging separations, column chromatography can also be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of unreacted 2-(methylthio)-4-(trifluoromethyl)benzoic acid in the final product. Insufficient amount of oxidizing agent.Increase the molar equivalents of the oxidizing agent (e.g., hydrogen peroxide). It is advisable to add the oxidant portion-wise and monitor the reaction by TLC.
Reaction time is too short.Extend the reaction time and continue to monitor the consumption of the starting material using TLC.
Low reaction temperature.Gradually increase the reaction temperature. For oxidations with hydrogen peroxide, temperatures can be moderately elevated to favor the formation of the sulfone.[2]
Significant amount of 2-(methylsulfinyl)-4-(trifluoromethyl)benzoic acid (sulfoxide) byproduct. Incomplete oxidation.Increase the amount of the oxidizing agent and/or prolong the reaction time.
Reaction temperature is too low.Increasing the reaction temperature can promote the complete oxidation to the sulfone. A study on similar sulfide oxidations showed that increasing the temperature from 30 °C to 40 °C favored sulfone formation.[2]
Product degradation or formation of other impurities. Reaction temperature is too high.While higher temperatures can favor sulfone formation, excessive heat may lead to degradation. Maintain a controlled temperature throughout the reaction.
Use of an overly aggressive oxidizing agent.Hydrogen peroxide is a relatively mild and clean oxidant. If using stronger oxidants, consider switching to H2O2 to minimize side reactions.
Difficulty in isolating the product after workup. Improper pH adjustment during workup.Ensure the pH is adjusted correctly to precipitate the carboxylic acid product. The product is soluble in basic aqueous solutions and will precipitate upon acidification.
Product is too soluble in the recrystallization solvent.If the product does not crystallize upon cooling, you may have used too much solvent. The solvent can be partially evaporated to concentrate the solution and induce crystallization. Seeding with a small crystal of the pure product can also initiate crystallization.

Data on Reaction Parameters and Byproduct Formation

The following table summarizes the general effects of key reaction parameters on the oxidation of aryl sulfides to sulfones, which can be applied to the synthesis of this compound.

Parameter Effect on Sulfone (Product) Formation Effect on Sulfoxide (Byproduct) Formation General Recommendation
Temperature Higher temperatures generally favor complete oxidation to the sulfone.[2]Lower temperatures may lead to incomplete oxidation, resulting in higher sulfoxide content.[2]For the target synthesis, a controlled temperature, for instance starting at a lower temperature (e.g., 10°C) and gradually increasing if needed, is recommended.[1]
Oxidant Stoichiometry A molar excess of the oxidizing agent (e.g., >2 equivalents) is required for complete conversion to the sulfone.Insufficient oxidant (<2 equivalents) will result in the formation of the sulfoxide as a major product.Use at least 2 molar equivalents of hydrogen peroxide and monitor the reaction to add more if necessary for full conversion.
Reaction Time Longer reaction times allow for the complete oxidation to the sulfone.Shorter reaction times may not be sufficient for the full conversion of the intermediate sulfoxide to the sulfone.Monitor the reaction by TLC to determine the optimal reaction time for complete conversion.

Experimental Protocols

Key Experiment: Oxidation of 2-(methylthio)-4-(trifluoromethyl)benzoic acid

This protocol is a general guideline based on literature procedures for the synthesis of this compound.[1]

Materials:

  • 2-(methylthio)-4-(trifluoromethyl)benzoic acid

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (for recrystallization)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(methylthio)-4-(trifluoromethyl)benzoic acid in glacial acetic acid. Cool the mixture in an ice bath to approximately 10°C.

  • Addition of Oxidant: Slowly add a stoichiometric excess (e.g., 2.2 equivalents) of 30% hydrogen peroxide to the stirred solution via the dropping funnel, ensuring the temperature is maintained at or below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, quench the reaction by pouring the mixture into cold water. The crude product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Dry the crude product and then purify by recrystallization from dichloromethane to obtain pure this compound.[1]

Visualizations

Synthesis_Pathway Start 2-(methylthio)-4-(trifluoromethyl)benzoic acid Intermediate 2-(methylsulfinyl)-4-(trifluoromethyl)benzoic acid (Sulfoxide Byproduct) Start->Intermediate Oxidation (e.g., H2O2) Product This compound Intermediate->Product Further Oxidation

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Reaction Complete? Check_Purity Analyze Product Purity (TLC, NMR) Start->Check_Purity Yes Increase_Oxidant_Time Increase Oxidant / Reaction Time Start->Increase_Oxidant_Time No High_SM High Starting Material? Check_Purity->High_SM Impure Purify Proceed to Purification (Recrystallization) Check_Purity->Purify Pure High_Sulfoxide High Sulfoxide Byproduct? High_SM->High_Sulfoxide No High_SM->Increase_Oxidant_Time Yes High_Sulfoxide->Increase_Oxidant_Time Yes High_Sulfoxide->Purify No Increase_Temp Consider Increasing Temperature Increase_Oxidant_Time->Increase_Temp End Pure Product Purify->End

Caption: Troubleshooting workflow for synthesis optimization.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Sulfone Sulfone Yield (Desired Product) Temp->Sulfone Increases Sulfoxide Sulfoxide Byproduct Temp->Sulfoxide Decreases Oxidant Oxidant Amount Oxidant->Sulfone Increases Oxidant->Sulfoxide Decreases Time Reaction Time Time->Sulfone Increases Time->Sulfoxide Decreases

References

optimizing reaction conditions for the synthesis of methylsulfonylbenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of methylsulfonylbenzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of methylsulfonylbenzoic acids?

A1: Common starting materials include the corresponding methylthio-substituted benzoic acids or methyl-substituted toluenes. For instance, 2-nitro-4-methylsulfonylbenzoic acid can be synthesized from 2-nitro-4-methylsulfonyl toluene.[1][2] The synthesis may also start from precursors like p-toluenesulfonyl chloride, which undergoes methylation, halogenation, nitration, and finally oxidation.

Q2: Which oxidizing agents are typically used for the conversion of a methylthio group to a methylsulfonyl group?

A2: A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a frequently used oxidant, often in combination with a catalyst.[1][3][4] Other common oxidants include nitric acid, potassium permanganate, sodium dichromate, and sodium hypochlorite.[2][5] The choice of oxidant can influence reaction conditions, yield, and impurity profile.

Q3: What catalysts are effective in the oxidation of methylthiobenzoic acids or methylsulfonyl toluenes?

A3: Catalysts are often employed to facilitate the oxidation, especially when using hydrogen peroxide. A CuO/Al₂O₃ catalyst has been shown to be effective in the oxidation of 2-nitro-4-methylsulfonyl toluene.[1][4] Vanadium compounds, such as vanadium pentoxide (V₂O₅), are also used, particularly in nitric acid or air oxidation methods.[6] Metal salts like sodium tungstate can also be utilized.[7]

Q4: How can I purify the final methylsulfonylbenzoic acid product?

A4: Purification of methylsulfonylbenzoic acids can be achieved through several methods. Recrystallization from a suitable solvent, such as ethanol or methanol, is a common technique.[3][5] Another approach involves dissolving the crude product in an aqueous base to form the salt, filtering to remove insoluble impurities, and then acidifying the filtrate to precipitate the purified acid.[3] Treatment with activated carbon can also be used to remove colored impurities.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate oxidant-to-substrate ratio. - Catalyst deactivation or insufficient amount. - Side reactions forming byproducts.- Monitor the reaction progress using TLC or HPLC and increase the reaction time if necessary. - Optimize the reaction temperature. For H₂O₂ oxidation with a CuO/Al₂O₃ catalyst, a temperature of 60-65 °C has been found to be effective.[1] - Perform a systematic study to determine the optimal molar ratio of the oxidant to the starting material.[1] - Ensure the catalyst is active and used in the correct proportion. For the CuO/Al₂O₃ catalyst, the ratio to the substrate can be optimized.[1] - Adjust reaction conditions (e.g., temperature, rate of addition of oxidant) to minimize side reactions.
Formation of Impurities - Over-oxidation of the desired product. - Incomplete oxidation of the starting material. - Presence of impurities in the starting materials. - Undesired side reactions due to harsh conditions.- Carefully control the amount of oxidizing agent and the reaction time to avoid over-oxidation. - Ensure sufficient oxidant and reaction time for complete conversion of the starting material. - Use highly pure starting materials. - Employ milder reaction conditions. For example, using H₂O₂ with a suitable catalyst can be a milder alternative to strong oxidants like nitric acid.[1]
Difficult Product Isolation - Product is highly soluble in the reaction mixture. - Formation of a fine precipitate that is difficult to filter.- After the reaction, adjust the pH of the solution to the isoelectric point of the benzoic acid to induce precipitation.[9] - Cool the reaction mixture to decrease the solubility of the product. - If a fine precipitate forms, try adding a filter aid or using centrifugation for separation.
Safety Concerns (e.g., runaway reaction) - Use of strong, unstable oxidizing agents. - Exothermic reaction leading to a rapid increase in temperature and pressure.- Opt for safer oxidizing agents like hydrogen peroxide over concentrated nitric acid, which can cause violent reactions and generate toxic NOx gases.[1] - Add the oxidizing agent slowly and portion-wise to control the reaction exotherm. - Ensure adequate cooling and pressure relief systems are in place, especially for large-scale reactions.

Experimental Protocols

Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid via Oxidation of 2-Nitro-4-methylsulfonyl toluene with H₂O₂/CuO/Al₂O₃[1]
  • Reaction Setup: In a 500 mL flask, add 100 g (1.0 mol) of concentrated H₂SO₄.

  • Addition of Starting Material: While stirring, add 8.8 g (0.04 mol) of 2-nitro-4-methylsulfonyl toluene (NMST) to the flask at 60 °C.

  • Catalyst Addition: After 5-8 minutes of stirring, add the CuO/Al₂O₃ catalyst.

  • Oxidant Addition: After another 5-8 minutes, slowly add 45% H₂O₂ dropwise.

  • Reaction: Heat the mixture to 60-65 °C and stir for 3-4 hours.

  • Work-up: The post-processing involves separating the product from the reaction mixture. Unreacted NMST can be recycled.

Table 1: Optimization of Reaction Parameters for the Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid [1]

ParameterLevel 1Level 2Level 3Level 4
Temperature (°C) 50556065
Molar Ratio (NMST:H₂O₂:H₂SO₄) 1:5:201:6:201:7:201:8:20
Catalyst Amount ( g/mol NMST) 1.52.02.53.0
H₂O₂ Amount (mol) 0.200.240.280.32

Note: The optimal conditions were found to be a reaction temperature of 65 °C, a molar ratio of NMST:H₂O₂:H₂SO₄ = 1:7:20, and a catalyst amount of 2.5 g per mol of NMST, achieving a yield of 78.3%.[1]

Process Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_reagents Reagents cluster_product Product & Purification Starting_Material Methyl-substituted Toluene or Methylthio-substituted Benzoic Acid Oxidation Oxidation Starting_Material->Oxidation Crude_Product Crude Methylsulfonylbenzoic Acid Oxidation->Crude_Product Oxidant Oxidizing Agent (e.g., H₂O₂, HNO₃) Oxidant->Oxidation Catalyst Catalyst (e.g., CuO/Al₂O₃, V₂O₅) Catalyst->Oxidation Purification Purification (Recrystallization, pH adjustment) Crude_Product->Purification Final_Product Pure Methylsulfonylbenzoic Acid Purification->Final_Product

Caption: General workflow for the synthesis of methylsulfonylbenzoic acids.

References

Technical Support Center: Degradation of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid (MEC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (MEC) and what is its primary origin in environmental studies?

A1: this compound (MEC), also known by its identifier RPA 203328, is a non-herbicidal metabolite of the isoxazole herbicide, Isoxaflutole (IXF).[1][2][3][4][5] In environmental and agricultural studies, MEC is primarily formed through the degradation of Isoxaflutole in soil and water.

Q2: What is the general degradation pathway leading to the formation of MEC?

A2: The degradation of Isoxaflutole to MEC is a two-step process. First, the parent herbicide, Isoxaflutole, undergoes hydrolysis to form a diketonitrile metabolite (DKN, RPA 202248), which is the primary herbicidally active compound.[1][2][3][4][5][6] Subsequently, the DKN metabolite is transformed into the inactive MEC.[1][2][3][4][5]

Q3: What happens to MEC in the environment after its formation?

A3: Studies have shown that MEC is further metabolized in the soil. This degradation process ultimately leads to the formation of non-toxic products, with the eventual end product being carbon dioxide (CO2).[1][7]

Q4: What are the key factors influencing the degradation rate of Isoxaflutole and the formation of MEC?

A4: The degradation rate of Isoxaflutole and the subsequent formation of MEC are influenced by several environmental factors, including:

  • pH: The hydrolysis of Isoxaflutole to DKN is pH-dependent.[8]

  • Temperature: Higher temperatures generally increase the rate of chemical and microbial degradation.[5]

  • Soil Moisture: Adequate soil moisture is crucial for both the initial hydrolysis of Isoxaflutole and the subsequent microbial degradation of its metabolites.[5][9][10]

  • Microbial Activity: The transformation of the DKN metabolite to MEC is believed to be a biologically mediated process.[5]

  • Sunlight (Photolysis): Photolysis contributes to the degradation of Isoxaflutole.[11][12]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation rates in laboratory experiments.

  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Soil/Matrix: Ensure the soil or water matrix used in your experiments is consistent. Variations in organic matter content, pH, and microbial populations can significantly impact degradation rates.[9][10]

    • Control Temperature and Moisture: Maintain a constant and accurately measured temperature and moisture level throughout the experiment. Fluctuations can lead to inconsistent results.[5]

    • Acclimatize Microbial Populations: If using soil samples, allow for an acclimatization period for the microbial communities to stabilize before introducing the test compound.

    • Sterile Controls: Include sterile controls (e.g., autoclaved soil) to differentiate between chemical (abiotic) and microbial (biotic) degradation.[5]

Issue 2: Low or no detection of MEC in samples where Isoxaflutole has been applied.

  • Possible Cause: Analytical method limitations or rapid degradation of MEC.

  • Troubleshooting Steps:

    • Optimize Analytical Method: MEC is a polar compound and may be challenging to extract and detect. Ensure your analytical method (e.g., HPLC-MS/MS) is optimized for the detection of MEC, including the extraction solvent, clean-up procedure (e.g., Solid Phase Extraction), and instrument parameters.[4][13][14]

    • Check for Further Degradation: MEC itself is subject to further degradation.[1][7] Your sampling time points might be too late to capture the peak concentration of MEC. Consider a more frequent sampling schedule, especially in the later stages of the experiment.

    • Sequential Elution for HPLC-UV: If using HPLC-UV for analysis of groundwater samples, a sequential elution scheme may be necessary for the successful detection and quantification of MEC.[4][14]

Issue 3: Unexpectedly rapid degradation of the DKN metabolite in aqueous solutions.

  • Possible Cause: Presence of oxidizing agents in the water.

  • Troubleshooting Steps:

    • Water Source: Be aware that tap water often contains residual chlorine (hypochlorite) from the disinfection process. Hypochlorite can rapidly oxidize the DKN metabolite to MEC, leading to artificially fast degradation rates.[3]

    • Use Purified Water: For preparing standard solutions and in hydrolysis experiments, always use high-purity, deionized, or distilled water to avoid unintended chemical reactions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the degradation of Isoxaflutole and its metabolites.

Table 1: Half-lives of Isoxaflutole and its Metabolites in Different Environmental Compartments.

CompoundMatrixConditionHalf-life
IsoxaflutoleSoilField12 hours - 18 days[1][15][16]
Isoxaflutole + DKNSoilField45 - 65 days[1][15]
IsoxaflutoleWater (pH 7)Hydrolysis20.1 hours[4][17]
IsoxaflutoleWaterPhotolysis6.7 days[17]
IsoxaflutoleSoilPhotolysis23 hours[16]
DKNWaterHydrolysis & PhotolysisStable[6][17]

Experimental Protocols

Protocol 1: Analysis of Isoxaflutole, DKN, and MEC in Soil and Water Samples by HPLC-MS/MS

This protocol provides a general outline for the analysis of Isoxaflutole and its primary degradation products.

  • Sample Preparation:

    • Soil: Extract a known weight of soil with an appropriate solvent mixture (e.g., acetonitrile/water). The extraction may be facilitated by sonication or shaking. Centrifuge the sample and collect the supernatant.

    • Water: For water samples, a solid-phase extraction (SPE) step is typically required to concentrate the analytes and remove interfering matrix components.[4][14]

  • Sample Clean-up (if necessary):

    • The crude extract may require further clean-up to remove co-extractives that can interfere with the analysis. This can be achieved using SPE cartridges.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable C18 reversed-phase HPLC column. The mobile phase typically consists of a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.

    • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode for the detection of MEC and DKN, and positive ion mode for Isoxaflutole. Use multiple reaction monitoring (MRM) for quantification, with at least two transitions per analyte for confirmation.

  • Quantification:

    • Prepare a calibration curve using certified reference standards of Isoxaflutole, DKN, and MEC. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

Visualizations

Degradation_Pathway IXF Isoxaflutole (IXF) DKN Diketonitrile (DKN) (Active Metabolite) IXF->DKN  Hydrolysis / Photolysis MEC This compound (MEC) (Inactive Metabolite) DKN->MEC  Biotic Transformation EndProducts Further Degradation Products (e.g., CO2) MEC->EndProducts  Metabolism

Caption: Degradation pathway of Isoxaflutole to MEC.

Experimental_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Analysis cluster_data Data Processing Sample Soil or Water Sample Extraction Solvent Extraction Sample->Extraction SPE Solid Phase Extraction (SPE) Clean-up Extraction->SPE HPLC HPLC Separation SPE->HPLC MS MS/MS Detection HPLC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: General experimental workflow for MEC analysis.

References

Technical Support Center: Safe Disposal of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of waste generated from experiments involving 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid (CAS No. 142994-06-7). Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant. It causes skin irritation (H315) and serious eye irritation (H319). Similar trifluoromethyl and sulfonyl benzoic acid derivatives may also cause respiratory irritation.[1][2][3]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical waste?

A2: Appropriate PPE must be worn at all times. This includes:

  • Eye Protection: Wear safety goggles with side-shields or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[4]

  • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, an apron or coveralls may be necessary.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1][5]

Q3: How should I collect waste of this compound?

A3: All chemical waste must be collected in containers that are appropriate for the type of waste.[6]

  • Solid Waste: Collect in a designated, sealable solid waste container. Avoid generating dust.[4][7]

  • Liquid Waste (Solutions): Use a designated, leak-proof liquid waste container. Do not mix aqueous and organic solvent waste streams.[6][7]

  • Container Type: Use containers made of compatible materials (plastic is often preferred) and ensure they can be securely closed.[8] Never use beakers, flasks, or food-grade containers for waste collection.[6]

Q4: Can I mix this waste with other chemical waste streams?

A4: No. You should not mix this waste with other streams unless compatibility has been verified.[7] It is crucial to keep different classes of chemical waste separate. For example, acids should be stored away from bases, and organic solvents away from oxidizers.[6] Collect highly toxic or reactive wastes separately.[6]

Q5: How must the hazardous waste container be labeled?

A5: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] Ensure the label is legible and securely attached to the container.

Q6: What are the requirements for storing the waste container in the lab?

A6: Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[8] The storage area should be well-ventilated, and containers must be kept securely sealed when not in use.[2][7][9] Segregate containers by chemical compatibility to prevent accidental reactions.[6]

Q7: How do I arrange for the final disposal of the waste?

A7: Disposal must be conducted through a licensed professional waste disposal service, in accordance with all applicable local, state, and federal regulations.[1][2] Contact your institution's Environmental Health and Safety (EHRS) or equivalent department to schedule a waste pickup.[8]

Q8: What should I do in the event of a spill?

A8: In case of a spill, evacuate and ensure the area is well-ventilated.[7] For solid spills, sweep up the material carefully to avoid creating dust and place it in a suitable, closed container for disposal.[1][4] For liquid spills, use an appropriate absorbent material to contain it before collection.[7] Always wear the appropriate PPE during cleanup.[5]

Troubleshooting Guide

IssueRecommended Action
I do not have a designated hazardous waste container. Contact your lab manager or EHRS department. They are responsible for providing or approving suitable waste containers.[6] Do not use improper containers like beakers or food jars.
I accidentally mixed this waste with an incompatible chemical. Do not add any more waste to the container. Securely close it, label it clearly with all components, and contact your EHRS office immediately for guidance. Inform them of the exact chemicals and approximate quantities that were mixed.
The waste container is full. Do not overfill the container. Securely seal the full container, ensure it is properly labeled, and store it in your designated Satellite Accumulation Area. Request a waste pickup from your EHRS department and start a new, empty container.
I am unsure if my waste is aqueous or organic. If in doubt, treat it as a separate waste stream. Collect it in its own container and label all known components. Consult your lab's chemical hygiene plan or contact EHRS for clarification.

Hazard Classification Data

The following table summarizes the GHS hazard classifications for this compound.

Hazard ClassHazard StatementGHS CodeSignal Word
Skin IrritationCauses skin irritationH315Warning
Eye IrritationCauses serious eye irritationH319Warning

Data sourced from supplier Safety Data Sheets.

Detailed Experimental Protocols

Protocol 1: Waste Collection and Segregation
  • Prepare a Waste Container: Obtain a chemically compatible container with a secure, sealable lid from your institution's approved supplier.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "this compound" and the date you first add waste.

  • Don Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Transfer Waste:

    • For Solids: Carefully transfer the solid waste into the container using a spatula or scoop. Avoid actions that could generate dust.

    • For Liquids: Carefully pour liquid waste into the container using a funnel to prevent spills.

  • Seal Container: After adding waste, securely close the container lid.

  • Store Properly: Place the sealed container in your designated and marked Satellite Accumulation Area. Ensure it is segregated from incompatible waste streams.[6]

Protocol 2: Emergency Spill Cleanup
  • Ensure Safety: Alert personnel in the immediate area and restrict access. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Wear Appropriate PPE: Don all required PPE, including safety goggles, gloves, lab coat, and a respirator if dust or aerosols are present.[1]

  • Contain the Spill:

    • For Solids: Cover the spill with a plastic sheet to minimize dust generation.[5]

    • For Liquids: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to dike and absorb the spill.

  • Collect the Waste:

    • Carefully sweep or scoop the solid material or the absorbent mixture into a designated hazardous waste container.[2][4]

    • Use non-sparking tools if organic solvents are present.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water. Collect the cleaning materials as hazardous waste.

  • Dispose: Label the waste container with all contents, including the spilled chemical and absorbent materials. Arrange for disposal through your EHRS department.

Visual Workflow for Waste Disposal

G cluster_0 Waste Generation & Handling cluster_1 Storage & Disposal cluster_2 Emergency Protocol gen Waste Generation (Solid or Liquid) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe container Step 2: Select Correct Hazardous Waste Container ppe->container labeling Step 3: Label Container 'Hazardous Waste' + Chemical Name container->labeling transfer Step 4: Transfer Waste (Avoid Dust/Splashes) labeling->transfer seal Step 5: Securely Seal Container transfer->seal storage Step 6: Store in Designated Satellite Accumulation Area seal->storage segregate Step 7: Segregate from Incompatible Wastes storage->segregate pickup Step 8: Request Pickup from EHRS Department segregate->pickup disposal Final Disposal by Licensed Facility pickup->disposal spill Spill Occurs spill_ppe Wear Full PPE (incl. Respirator if needed) spill->spill_ppe Evacuate Area contain Contain & Collect Spill (Absorbent / Sweep Up) spill_ppe->contain spill_dispose Dispose as Hazardous Waste contain->spill_dispose

Caption: Workflow for the safe disposal of chemical waste.

References

Technical Support Center: Managing 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing skin and eye irritation resulting from exposure to 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]

  • Serious eye irritation (Category 2A) : Causes serious eye irritation upon contact.[1][2][3]

  • Respiratory irritation : May cause respiratory irritation if inhaled.[1][2]

Q2: What immediate actions should I take in case of skin contact?

A2: If skin contact occurs, follow these steps immediately:

  • Remove Contaminated Clothing : Immediately take off any clothing that has come into contact with the chemical.[1]

  • Wash the Affected Area : Wash the skin thoroughly with plenty of soap and water for at least 15 minutes.[1][4]

  • Seek Medical Attention : If skin irritation occurs or persists, get medical advice or attention.[1][4] Be sure to show the Safety Data Sheet (SDS) to the attending physician.[1]

Q3: What is the proper first aid procedure for eye exposure?

A3: In case of eye contact, immediate and thorough rinsing is crucial:

  • Rinse Eyes : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids.[1][5]

  • Remove Contact Lenses : If present and easy to do, remove contact lenses after the initial rinsing has started.[1][5] Continue rinsing.

  • Seek Immediate Medical Attention : It is imperative to call an ophthalmologist or seek other professional medical attention immediately after eye exposure.

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: To minimize the risk of exposure, the following personal protective equipment (PPE) should be worn:

  • Eye/Face Protection : Wear chemical splash-resistant safety glasses or goggles with side protection.[1] A face shield may be necessary in some situations.[1]

  • Hand Protection : Wear protective gloves.[4]

  • Skin and Body Protection : Wear protective clothing and boots as needed to prevent skin contact.[4]

  • Respiratory Protection : If there is a risk of inhaling dust, a dust respirator should be used.[4]

Q5: How should I handle and store this compound to prevent accidental exposure?

A5: Proper handling and storage are critical for safety:

  • Handling : Use the chemical only in well-ventilated areas or under a fume hood.[1] Avoid breathing in dust or fumes.[1] Wash hands thoroughly after handling.[1][4]

  • Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep it locked up or in an area accessible only to authorized personnel.

Experimental Protocols

Safe Handling Protocol for this compound

  • Preparation :

    • Ensure a safety shower and eyewash fountain are readily accessible.[4]

    • Confirm that the work area is well-ventilated, preferably within a chemical fume hood.

    • Don all required personal protective equipment (PPE) as outlined in the FAQ section.

  • Weighing and Transfer :

    • When weighing the solid compound, perform this task in a ventilated enclosure to minimize dust generation.

    • Use appropriate tools (e.g., spatula, powder funnel) to transfer the solid, avoiding spills.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling :

    • Thoroughly decontaminate all equipment and the work surface after use.

    • Dispose of contaminated waste in a designated and approved waste container.[1]

    • Wash hands and any exposed skin thoroughly with soap and water.

Data Presentation

Hazard ClassificationGHS CategoryDescription
Skin IrritationCategory 2Causes skin irritation.[1][2][3]
Serious Eye IrritationCategory 2A / Category 2Causes serious eye irritation.[1][2][3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][5]
First Aid MeasureDurationInstructions
Skin ContactAt least 15 minutesWash with plenty of soap and water.[1]
Eye ContactAt least 15 minutesRinse cautiously with water, also under the eyelids.[1][5]

Visualizations

Skin_Irritation_Troubleshooting A Skin Contact with This compound B Immediately remove contaminated clothing A->B C Wash affected skin with soap and water for at least 15 minutes B->C D Does irritation persist? C->D E Seek medical advice/attention D->E Yes F Monitor for any changes D->F No G End of Procedure E->G F->G

Caption: Troubleshooting workflow for skin irritation.

Eye_Irritation_Troubleshooting A Eye Contact with This compound B Immediately rinse eyes with water for at least 15 minutes A->B C Remove contact lenses (if present and easy to do) B->C D Continue rinsing C->D E Seek immediate medical attention (call an ophthalmologist) D->E F End of First Aid E->F

Caption: First aid procedure for eye irritation.

References

Validation & Comparative

A Comparative Analysis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid and Other Benzoic Acid Derivatives in a Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of small molecules is fundamental to designing effective and specific therapeutic agents. This guide provides a comparative overview of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid against other benzoic acid derivatives, supported by available experimental data, to elucidate the impact of specific functional groups on biological activity.

This compound is primarily recognized as a major, non-herbicidally active metabolite of the herbicide Isoxaflutole.[1][2][3] Its formation is a key step in the degradation pathway of Isoxaflutole in soil and plants.[4] While direct comparative studies on the biological performance of this compound against other pharmacologically active benzoic acid derivatives are scarce, a comparative analysis based on its structural features and the known activities of other derivatives can provide valuable insights for drug design and development.

Chemical Structures and Properties

A molecule's biological activity is intrinsically linked to its chemical structure. The substituents on the benzoic acid core dictate its electronic properties, lipophilicity, and steric profile, which in turn influence its interaction with biological targets.

CompoundStructureKey Substituents
This compound this compound- Methylsulfonyl (-SO2CH3) at position 2 - Trifluoromethyl (-CF3) at position 4
2,3,4-Trihydroxybenzoic acid 2,3,4-Trihydroxybenzoic acid- Hydroxyl (-OH) groups at positions 2, 3, and 4
4-Amino-2-hydroxybenzoic acid 4-Amino-2-hydroxybenzoic acid- Amino (-NH2) group at position 4 - Hydroxyl (-OH) group at position 2
Aspirin (2-Acetoxybenzoic acid) Aspirin (2-Acetoxybenzoic acid)- Acetoxy (-OCOCH3) group at position 2

Comparative Biological Activity

While this compound is reported to be biologically inactive in the context of herbicidal activity, other benzoic acid derivatives exhibit significant inhibitory effects on various enzymes. This stark difference in activity highlights the profound impact of the methylsulfonyl and trifluoromethyl substituents.

CompoundTarget EnzymeIC50 ValueReference
This compound 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)Inactive[2][4]
2,3,4-Trihydroxybenzoic acid α-Amylase17.30 ± 0.73 mM[5][6]
4-Amino-2-hydroxybenzoic acid Tyrosinase (monophenolase)3.8 µM[7]
Aspirin (2-Acetoxybenzoic acid) Cyclooxygenase-1 (COX-1)~30-100 µM (species dependent)

Structure-Activity Relationship Insights

The lack of herbicidal activity in this compound, in contrast to its precursor Isoxaflutole, can be attributed to its structural features. The active metabolite of Isoxaflutole is a diketonitrile derivative which inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4] The subsequent conversion to the benzoic acid form, the title compound, results in a loss of this inhibitory activity.

In comparison, the hydroxyl and amino groups on other benzoic acid derivatives are crucial for their enzyme inhibitory activities. For instance, the hydroxyl group at the 2-position of the benzene ring in 2,3,4-trihydroxybenzoic acid has been shown to have a strong positive effect on its α-amylase inhibitory activity.[5][6] Similarly, the amino and hydroxyl groups in 4-amino-2-hydroxybenzoic acid are key to its potent inhibition of tyrosinase.[7] These groups can participate in hydrogen bonding and other interactions within the active site of the target enzymes.

The bulky and electron-withdrawing methylsulfonyl and trifluoromethyl groups in this compound likely prevent it from fitting into the active sites of enzymes that other benzoic acid derivatives can inhibit. These groups significantly alter the electronic distribution and steric hindrance of the molecule, making it incompatible with the binding pockets of enzymes like HPPD, α-amylase, and tyrosinase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for the enzyme inhibition assays mentioned in this guide.

α-Amylase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-amylase, an enzyme that hydrolyzes starch.

  • Preparation of Solutions: Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9). Prepare a starch solution as the substrate. Dissolve the test compounds in a suitable solvent.

  • Assay Procedure: Pre-incubate the α-amylase solution with various concentrations of the test compound for a specific duration. Initiate the enzymatic reaction by adding the starch solution.

  • Measurement: After a defined incubation period, stop the reaction (e.g., by adding dinitrosalicylic acid color reagent). Measure the amount of reducing sugars produced (e.g., maltose) by spectrophotometry at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][6]

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit tyrosinase, an enzyme involved in melanin synthesis.

  • Preparation of Solutions: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of L-DOPA as the substrate. Dissolve the test compounds in an appropriate solvent.

  • Assay Procedure: In a 96-well plate, mix the tyrosinase solution with different concentrations of the test compounds and incubate for a short period. Add the L-DOPA solution to start the reaction.

  • Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the rates with that of a control. The IC50 value is calculated from the dose-response curve.[7]

Visualizing Molecular Interactions and Processes

Diagrams generated using Graphviz can help in visualizing complex biological pathways and experimental workflows.

Isoxaflutole_Metabolism Isoxaflutole Isoxaflutole (Herbicidally Active Precursor) DKN Diketonitrile Metabolite (Herbicidally Active) Isoxaflutole->DKN Ring Opening Benzoic_Acid This compound (Herbicidally Inactive) DKN->Benzoic_Acid Degradation Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Sol Enzyme Solution Incubation Pre-incubation (Enzyme + Inhibitor) Enzyme_Sol->Incubation Substrate_Sol Substrate Solution Reaction Reaction Initiation (Add Substrate) Substrate_Sol->Reaction Inhibitor_Sol Inhibitor Solutions (Varying Concentrations) Inhibitor_Sol->Incubation Incubation->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plotting Dose-Response Curve Calc_Inhibition->Plotting IC50 Determine IC50 Value Plotting->IC50

References

Spectroscopic Data Comparison: 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the spectroscopic data for 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid and its structural alternatives. The information is intended for researchers, scientists, and professionals in drug development to facilitate compound identification, characterization, and selection.

Spectroscopic Data Tables

The following tables summarize the key spectroscopic data for the target compound and its alternatives.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound (Expected) CDCl₃ or DMSO-d₆Aromatic Protons: ~8.0-8.5 (multiplets); Methyl Protons: ~3.3 (singlet); Carboxylic Acid Proton: >10 (broad singlet)
3-(Trifluoromethyl)benzoic acidDMSO-d₆13.36 (s, 1H), 8.36 – 7.76 (m, 2H), 7.71 (ddd, J = 8.0, 2.2, 1.1 Hz, 1H), 7.61 – 7.46 (m, 1H)[1]
4-(Trifluoromethyl)benzoic acid-No data available in search results
2-Chlorobenzoic acidCDCl₃8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H)[2]
Benzoic acidCDCl₃11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.52 (t, J = 7.92 Hz, 2H)[2]
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm)
This compound (Expected) CDCl₃ or DMSO-d₆C=O: ~165-170; C-SO₂: ~140-145; C-CF₃: ~130-135 (q); CF₃: ~120-125 (q); Aromatic C-H: ~125-135; Methyl: ~45
3-(Trifluoromethyl)benzoic acidDMSO-d₆166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4[1]
4-(Trifluoromethyl)benzoic acid-No data available in search results
2-Chlorobenzoic acidCDCl₃171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75[2]
Benzoic acidCDCl₃172.60, 133.89, 130.28, 129.39, 128.55[2]
Table 3: Infrared (IR) Spectroscopic Data
CompoundSample PhaseKey Absorption Bands (cm⁻¹)
This compound (Expected) Solid (KBr pellet or ATR)O-H (acid): 2500-3300 (broad); C=O (acid): 1680-1710; S=O (sulfonyl): ~1350 & ~1150; C-F (trifluoromethyl): 1100-1200
Benzoic acidCrystalO-H (acid): 2500-3300 (broad); C=O (acid): ~1685; Aromatic C=C: 1450-1600; C-O: ~1292[3][4][5]
4-(Trifluoromethyl)benzoic acid-No data available in search results
Table 4: Mass Spectrometry Data
CompoundIonization Method[M-H]⁻ or [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
This compound ESI⁻267.0Expected fragments: loss of COOH (m/z 222), loss of SO₂CH₃ (m/z 188)
Benzoic acidESI⁺123.0441105, 77, 79[6]
4-(Trifluoromethyl)benzoic acid-No data available in search results-

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7] Ensure the sample is fully dissolved; sonication or gentle heating may be applied.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[8]

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the ATR crystal.[8] Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode, or without formic acid for negative ion mode).

  • Instrumentation: Introduce the sample solution into an ESI-mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.[9]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel benzoic acid derivative.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Benzoic Acid Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation FTIR FTIR Spectroscopy Purification->FTIR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation StructureElucidation Structure Elucidation NMR->StructureElucidation PurityAssessment Purity Assessment NMR->PurityAssessment FTIR->StructureElucidation MS->StructureElucidation

Caption: Workflow for Spectroscopic Analysis of Benzoic Acid Derivatives.

References

A Comparative Guide to the Synthesis of Substituted Methylsulfonyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted methylsulfonyl benzoic acids are a critical class of intermediates in the pharmaceutical and agrochemical industries. Their synthesis is a key step in the development of numerous commercial products. This guide provides a comparative analysis of the most common synthetic routes to these valuable compounds, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Synthetic Routes

The selection of a synthetic route to a substituted methylsulfonyl benzoic acid is often a trade-off between factors such as yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the quantitative data for four primary synthetic strategies.

Synthesis RouteStarting Material ExampleKey ReagentsReaction ConditionsYield (%)Reference
1. From Sulfonyl Chlorides 2-Chloro-4-(chlorosulfonyl)benzoyl chlorideSodium sulfite, Sodium bicarbonate, Chloroacetic acid75°C to reflux, 23 hours85[1]
2. Oxidation of Toluene Derivatives 2-Nitro-4-methylsulfonyl tolueneNitric acid, Air, V₂O₅ (catalyst)138-140°C, 8-9 hours96.7
2-Nitro-4-methylsulfonyl tolueneHydrogen peroxide, Sulfuric acid, CuO/Al₂O₃ (catalyst)65°C, 3-4 hours78.3[2]
3. Oxidation of Methylthio Precursors 4-(Methylthio)benzoic acidHydrogen peroxide, Acetic acid70-100°C, 1.5 hours88.1
4. Nucleophilic Aromatic Substitution (SNAr) o-ChlorobenzonitrileSodium methyl mercaptide, NaOH (for hydrolysis)80-110°CHigh (not specified)[3]
2-Chloro-4-(methylthio)benzoic acidHydrogen peroxide, Acetic acid70-100°C, 1.5 hours~88 (estimated)

Strategic Synthesis Workflow

The choice of a synthetic pathway is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting the optimal route based on key experimental considerations.

SynthesisRouteSelection Workflow for Selecting a Synthesis Route start Define Target Substituted Methylsulfonyl Benzoic Acid sm_availability Assess Starting Material Availability and Cost start->sm_availability route1 Route 1: From Sulfonyl Chlorides sm_availability->route1 Substituted Benzoyl Sulfonyl Chloride Available route2 Route 2: Oxidation of Toluene Derivatives sm_availability->route2 Substituted Methylsulfonyl Toluene Available route3 Route 3: Oxidation of Methylthio Precursors sm_availability->route3 Substituted Methylthio Benzoic Acid Available route4 Route 4: SNAr Approach sm_availability->route4 Halogenated Precursor (e.g., Dihalobenzoic Acid) Available conditions Evaluate Reaction Conditions (Temperature, Pressure, Reagents) route1->conditions route2->conditions route3->conditions route4->conditions yield_purity Consider Yield and Purity Requirements conditions->yield_purity final_choice Select Optimal Synthesis Route yield_purity->final_choice

References

A Comparative Analysis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid and Its Alternatives for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, the selection of appropriate building blocks is paramount to achieving desired outcomes with high purity and efficiency. 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid stands as a key intermediate, particularly in the synthesis of agrochemicals and pharmaceuticals. This guide provides an objective comparison of this compound with viable alternatives, supported by key analytical data and experimental protocols to aid researchers in making informed decisions for their synthetic strategies.

Certificate of Analysis: this compound

A Certificate of Analysis (CoA) is a critical document that outlines the quality and purity of a chemical compound. Below is a table summarizing the typical specifications for this compound, compiled from leading suppliers.

Parameter Specification
CAS Number 142994-06-7
Molecular Formula C₉H₇F₃O₄S
Molecular Weight 268.21 g/mol
Appearance White to off-white solid
Purity (Typical) ≥97%
Melting Point >98 °C
Solubility Slightly soluble in chloroform and DMSO

Comparative Analysis with Alternative Benzoic Acid Derivatives

The choice of a benzoic acid derivative in a synthesis workflow can be influenced by factors such as reactivity, solubility, and cost. This section compares this compound with three notable alternatives.

Compound CAS Number Molecular Weight ( g/mol ) Purity (Typical) Melting Point (°C) Key Structural Differences
This compound 142994-06-7268.21≥97%>98Methylsulfonyl and trifluoromethyl groups
2-Fluoro-4-(trifluoromethyl)benzoic acid 115029-24-8208.11≥98%168-170Fluoro and trifluoromethyl groups
4-(Methylsulfonyl)benzoic acid [1]4052-30-6200.21≥97%268-271Methylsulfonyl group only
2-Chloro-4-(methylsulfonyl)benzoic acid [2][3]53250-83-2234.66≥98.9%194-198Chloro and methylsulfonyl groups

Experimental Protocols

Accurate characterization of these chemical entities is crucial for their effective use. Below are standardized methodologies for key analytical experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the quantitative analysis of substituted benzoic acids.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known quantity of the benzoic acid derivative in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Procedure: Inject a 10 µL aliquot of the sample solution and record the chromatogram. The purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is essential for confirming the chemical structure of the benzoic acid derivatives.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR (for fluorine-containing compounds) spectra.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure of the compound.

Application in Synthesis: A Workflow for Sulfonylurea Herbicides

This compound and its analogs are valuable precursors in the synthesis of sulfonylurea herbicides. The following diagram illustrates a generalized synthetic pathway.

G Generalized Synthesis of Sulfonylurea Herbicides cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product Benzoic_Acid_Derivative 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic acid Activation Carboxylic Acid Activation (e.g., with thionyl chloride) Benzoic_Acid_Derivative->Activation Step 1 Sulfonamide Heterocyclic Sulfonamide Final_Coupling Reaction with Heterocyclic Sulfonamide Sulfonamide->Final_Coupling Coupling Amide Bond Formation Activation->Coupling Step 2 (with an azide source) Rearrangement Curtius or Hofmann Rearrangement to Isocyanate Coupling->Rearrangement Step 3 Rearrangement->Final_Coupling Step 4 Sulfonylurea_Herbicide Sulfonylurea Herbicide Final_Coupling->Sulfonylurea_Herbicide

Caption: Synthetic pathway for sulfonylurea herbicides.

Logical Workflow for Quality Control Analysis

The following diagram outlines a standard workflow for the quality control of incoming benzoic acid derivatives.

G Quality Control Workflow for Benzoic Acid Derivatives Start Receive Raw Material Sampling Representative Sampling Start->Sampling Visual_Inspection Visual Inspection (Color, Form) Sampling->Visual_Inspection Physical_Tests Physical Tests (Melting Point) Visual_Inspection->Physical_Tests Chromatographic_Analysis Chromatographic Analysis (HPLC for Purity) Physical_Tests->Chromatographic_Analysis Spectroscopic_Analysis Spectroscopic Analysis (NMR for Structure) Chromatographic_Analysis->Spectroscopic_Analysis Data_Review Review of All Data Against Specifications Spectroscopic_Analysis->Data_Review Release Release for Production Data_Review->Release Pass Reject Reject and Quarantine Data_Review->Reject Fail

Caption: Quality control workflow for benzoic acid derivatives.

References

Comparative Analysis of Analytical Techniques for 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Analytical Characterization of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

This guide provides a comparative overview of analytical methodologies for the characterization and quantification of this compound, a key metabolite of the herbicide Isoxaflutole. The performance of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is compared with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy. Experimental data and protocols are provided to support the selection of the most appropriate analytical technique for specific research needs.

Quantitative Data Summary

The following table summarizes the key performance metrics for the HPLC-MS and HPLC-UV analysis of this compound.

ParameterHPLC-MSHPLC-UV
Limit of Quantitation (LOQ) 50 ng/L250 ng/L
Parent Ion (m/z) in Negative Mode 267 [M-H]⁻[1]Not Applicable
UV Wavelength Not Applicable270 nm[1]
Selectivity HighModerate
Structural Information High (from fragmentation)Low

Mass Spectrometry: Fragmentation Pathway

Mass spectrometry, particularly when coupled with a separation technique like HPLC, offers high sensitivity and specificity for the analysis of this compound. In negative ion mode electrospray ionization (ESI), the molecule readily deprotonates to form the [M-H]⁻ ion at m/z 267. Collision-induced dissociation (CID) of this precursor ion can lead to a predictable fragmentation pattern, providing valuable structural information.

A plausible fragmentation pathway for the [M-H]⁻ ion of this compound is initiated by the loss of carbon dioxide (CO₂), a common fragmentation for deprotonated carboxylic acids. This is often followed by the neutral loss of sulfur dioxide (SO₂) from the sulfone group, a characteristic fragmentation for aromatic sulfones.

Precursor_Ion [M-H]⁻ m/z 267 Fragment_1 [M-H-CO₂]⁻ m/z 223 Precursor_Ion->Fragment_1 - CO₂ (44 Da) Fragment_2 [M-H-CO₂-SO₂]⁻ m/z 159 Fragment_1->Fragment_2 - SO₂ (64 Da)

Proposed ESI-MS/MS fragmentation of the [M-H]⁻ ion.

Comparative Analytical Workflows

The selection of an analytical technique depends on the specific requirements of the study, such as the need for sensitivity, structural confirmation, or high-throughput screening. The following diagram illustrates a generalized workflow for the analysis of this compound using HPLC-MS, HPLC-UV, and NMR.

cluster_0 Sample Preparation cluster_1 HPLC-MS Analysis cluster_2 HPLC-UV Analysis cluster_3 NMR Analysis Sample_Prep Sample Extraction and Cleanup HPLC_MS HPLC Separation Sample_Prep->HPLC_MS HPLC_UV HPLC Separation Sample_Prep->HPLC_UV NMR_Analysis NMR Spectroscopy (Structural Elucidation) Sample_Prep->NMR_Analysis MS_Detection Mass Spectrometry (Detection & Fragmentation) HPLC_MS->MS_Detection UV_Detection UV Detection (Quantification) HPLC_UV->UV_Detection

Comparative analytical workflows.

Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol is based on methodologies developed for the analysis of Isoxaflutole and its metabolites.

  • Instrumentation : A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column : A C8 reverse-phase column (e.g., 2 mm x 30 mm, 3 µm particle size).

  • Mobile Phase : A gradient of mobile phase A (deionized water with 1.5% acetic acid and 1 mM ammonium acetate) and mobile phase B (90% acetonitrile:10% deionized water with 1.5% acetic acid) is typically used.

  • Ionization Mode : Negative ion mode electrospray (ESI-).

  • Detection : The parent molecular ion [M-H]⁻ at m/z 267 is monitored for quantification. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by monitoring the characteristic fragment ions.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation : A standard high-performance liquid chromatograph equipped with a UV detector.

  • Chromatographic Column : An octyl (C8) reverse-phase column (e.g., 4.6 mm x 100 mm, 5 µm particle size).

  • Mobile Phase : An isocratic mixture of 40% acetonitrile and 60% 0.1% phosphoric acid buffer (pH 2.2).

  • Detection : UV absorbance is monitored at 270 nm for the detection and quantification of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : Would provide information on the number and connectivity of protons in the molecule, including signals for the aromatic protons and the methyl group of the methylsulfonyl moiety.

  • ¹³C NMR : Would show distinct signals for each carbon atom in the molecule, including the carboxyl, trifluoromethyl, and sulfonyl-bearing carbons.

  • ¹⁹F NMR : Would be particularly useful for confirming the presence and environment of the trifluoromethyl group.

  • 2D NMR techniques (e.g., COSY, HSQC, HMBC) : Could be employed to establish the complete connectivity of the molecule.

Conclusion

The choice of analytical technique for this compound is dictated by the specific analytical goal. HPLC-MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification and structural confirmation. HPLC-UV provides a more accessible and cost-effective method for routine quantification, albeit with lower sensitivity and selectivity. NMR spectroscopy is the gold standard for definitive structural elucidation but is less suited for high-throughput quantitative analysis. This guide provides the foundational information for researchers to make an informed decision on the most suitable analytical approach for their studies.

References

Unveiling the Antimicrobial Potential of Sulfonyl-Containing Benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antimicrobial activity of various sulfonyl-containing benzoic acid derivatives, supported by experimental data and detailed protocols. The strategic incorporation of a sulfonyl group into the benzoic acid scaffold has emerged as a promising avenue in the quest for novel antimicrobial agents.

The ever-present threat of antimicrobial resistance necessitates the exploration of new chemical entities with potent and broad-spectrum activity. Sulfonamides, a well-established class of synthetic antimicrobials, function by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] This mechanism provides a strong rationale for investigating derivatives that retain this core functionality while potentially offering improved efficacy or a wider spectrum of activity. This guide synthesizes findings from recent studies to offer a clear comparison of the antimicrobial performance of newly synthesized sulfonyl-containing benzoic acid derivatives.

Comparative Antimicrobial Activity

The antimicrobial efficacy of various sulfonyl-containing benzoic acid derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data, summarized in the table below, highlights the minimum inhibitory concentrations (MICs) and zones of inhibition for key compounds.

Compound/DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (3)Enterococcus faecium E5-15[2]
2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one (4)Staphylococcus aureus ATCC 65381258[2]
Bacillus subtilis ATCC 66831259[2]
Enterococcus faecium E5-10[2]
N-acyl-α-amino ketone derivative (5b)Staphylococcus aureus ATCC 6538-9[2]
1,3-oxazole derivative (6a)Candida albicans 393-8[2]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-sensitive Staphylococcus aureus15.62-31.25 (µmol/L)-[3]
Methicillin-resistant Staphylococcus aureus15.62-31.25 (µmol/L)-[3]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4 (µmol/L)-[3]
4-amino-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4 (µmol/L)-[3]
Benzimidazole-sulfonyl derivative (72)Gram-positive and Gram-negative bacteria100-500-[4]
(E)-4-((4-oxo-2-(4-Sulfamoylphenylamino)thiazol-5(4H)-ylidene)methyl)benzoic acid (4f)Staphylococcus aureus>50-[5]
(E)-4-(5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide (4h)Staphylococcus aureus50 (80.69% inhibition)-[5]
Klebsiella pneumoniae-77.52% anti-biofilm[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The turbidity of the suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive controls (wells with microorganisms and no test compound) and negative controls (wells with broth and no microorganisms) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test substance.

  • Inoculation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Disk Impregnation: Sterile paper disks are impregnated with a known concentration of the test compound.

  • Placement of Disks: The impregnated disks are placed on the surface of the inoculated agar plates.[1]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[1]

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk where microbial growth is inhibited is measured in millimeters.[1] The size of this zone is indicative of the compound's antimicrobial activity.[1]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of antimicrobial sulfonyl-containing benzoic acid derivatives.

A Synthesis of Sulfonyl-Benzoic Acid Derivatives B Structural Characterization (NMR, MS, IR) A->B Purification C Antimicrobial Screening (Disk Diffusion) B->C Purity Confirmed D Quantitative Analysis (MIC Determination) C->D Active Compounds E Structure-Activity Relationship (SAR) Analysis D->E Comparative Data F Lead Compound Identification E->F Potency & Spectrum

Caption: Workflow for antimicrobial drug discovery of sulfonyl-benzoic acid derivatives.

Mechanism of Action: The Sulfonamide Legacy

The primary mechanism of action for sulfonamide-based antimicrobials is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its depletion ultimately leads to a bacteriostatic effect.[1] This pathway is a selective target as humans obtain folic acid from their diet and lack the DHPS enzyme.[1]

The following diagram illustrates the inhibition of the folic acid synthesis pathway by sulfonamides.

PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide Sulfonyl-Containing Benzoic Acid Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

References

Comparative Analysis of Herbicidal Efficacy of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of publicly available scientific literature and patent databases reveals a notable lack of direct comparative studies on the herbicidal efficacy of a series of derivatives of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid. While this core molecule is identified as an intermediate in the synthesis of certain herbicides, particularly within the sulfonylurea class, specific research detailing the synthesis and parallel herbicidal screening of its various ester, amide, or other derivatives against a range of weed species is not readily accessible.

The parent compound, this compound, is a known entity in chemical literature, and its synthesis has been described. It is recognized as a component in the development of more complex herbicidal molecules. However, dedicated studies focusing on structure-activity relationships (SAR) by systematically modifying the carboxylic acid group and evaluating the impact on herbicidal potency are not prominently featured in the reviewed materials.

Herbicides containing the trifluoromethylphenyl moiety are numerous and have been extensively studied. Many of these compounds, including those with a sulfonyl group, are known to act as inhibitors of key plant enzymes. One of the most common mechanisms of action for herbicides with related structures is the inhibition of acetohydroxyacid synthase (AHAS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD). Inhibition of these enzymes disrupts the biosynthesis of essential amino acids or pigments, leading to plant death.

Mechanism of Action: A General Overview

While specific data on the derivatives of this compound is scarce, the broader class of herbicides with similar structural features often function by inhibiting critical plant biosynthetic pathways. The diagram below illustrates a generalized pathway for HPPD inhibition, a common target for herbicides containing a substituted phenyl ring.

HPPD_Inhibition_Pathway cluster_pathway Plant Biosynthetic Pathway Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD substrate Plastoquinone Plastoquinone Biosynthesis HPPD->Plastoquinone Bleaching Bleaching & Plant Death Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Inhibitor HPPD Inhibitor Herbicide (e.g., related structures) Inhibitor->HPPD inhibition

Figure 1. Generalized signaling pathway of HPPD-inhibiting herbicides.

Experimental Protocols: A Methodological Gap

The absence of specific comparative studies means that detailed experimental protocols for evaluating the herbicidal efficacy of a series of this compound derivatives cannot be provided. Generally, such studies would involve the following key experiments:

  • Synthesis of Derivatives: Chemical synthesis of a library of compounds, typically including esters with varying alkyl and aryl groups, and amides with different amine substituents.

  • In Vitro Enzyme Assays: Testing the inhibitory activity of the synthesized compounds against target enzymes like AHAS or HPPD, isolated from target weed species. This would yield quantitative data such as IC50 values.

  • Greenhouse Pot Studies: Evaluating the pre- and post-emergence herbicidal activity of the derivatives on a panel of important monocotyledonous and dicotyledonous weeds. Data would be collected on parameters like percent growth inhibition, fresh weight reduction, and visual injury scores, often leading to the determination of GR50 (the dose required for 50% growth reduction) or ED50 (effective dose for 50% of the population) values.

  • Crop Selectivity Assays: Testing the phytotoxicity of promising herbicidal derivatives on important crops to determine their selectivity and potential for agricultural use.

The workflow for such a research program is outlined in the diagram below.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Herbicidal Efficacy Screening cluster_analysis Data Analysis A 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic acid B Synthesis of Derivatives (e.g., Esters, Amides) A->B C Structural Characterization (NMR, MS, etc.) B->C D In Vitro Enzyme Assays (e.g., HPPD, AHAS) C->D E Greenhouse Pot Studies (Pre- & Post-emergence) C->E H Data Collection (IC50, GR50, Visual Injury) D->H G Crop Selectivity Testing E->G E->H F Weed Species Panel (Monocots & Dicots) F->E G->H I Structure-Activity Relationship (SAR) Analysis H->I

Figure 2. A typical experimental workflow for herbicide discovery and evaluation.

Data Presentation: The Need for Further Research

Due to the lack of available quantitative data from comparative studies, a data table summarizing the herbicidal efficacy of derivatives of this compound cannot be constructed at this time. Such a table would ideally compare metrics like IC50 values against target enzymes and GR50 values for various weed species across a range of chemical derivatives.

Conclusion

While the chemical scaffold of this compound holds potential for the development of novel herbicides, the publicly accessible scientific literature does not currently contain the specific comparative efficacy data required for a detailed analysis of its derivatives. This represents a significant knowledge gap and an opportunity for future research in the field of herbicide discovery. Researchers and scientists are encouraged to explore the synthesis and herbicidal activity of this class of compounds to unlock their potential for weed management solutions. Further investigation into the structure-activity relationships of these derivatives could lead to the identification of new, effective, and selective herbicides.

A Comparative Guide to the Quantification of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic, toxicokinetic, and drug metabolism studies. This guide provides a detailed comparison of two validated analytical methods for the determination of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a key metabolite of the nonsteroidal anti-inflammatory drug celecoxib and a transformation product of the herbicide isoxaflutole.

This publication offers an objective comparison of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of this compound. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most appropriate method for their specific analytical needs.

Method Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the UPLC-MS/MS and HPLC-UV methods for the quantification of this compound.

ParameterUPLC-MS/MS MethodHPLC-UV Method
Instrumentation UPLC coupled with a triple quadrupole mass spectrometerHPLC with a UV detector
Matrix Rat BloodHuman Plasma
Linearity Range 1.2 - 20,000 nM[1]10 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 1.2 nM[1]10 ng/mL
Intra-assay Precision (%RSD) < 12%[1]4.0 - 12.6%
Inter-assay Precision (%RSD) < 12%[1]4.9 - 14.2%
Accuracy 85 - 115%[1]Not explicitly stated, but method was used for pharmacokinetic studies
Recovery > 70%[1]Not explicitly stated

Experimental Protocols

Detailed methodologies for both the UPLC-MS/MS and HPLC-UV methods are provided below, offering a comprehensive overview of the sample preparation and analytical conditions.

UPLC-MS/MS Method for Quantification in Rat Blood[1]

This method is highly sensitive and selective, making it ideal for studies requiring low detection limits.

Sample Preparation: A salting-out liquid-liquid extraction method is employed to extract the analyte from rat blood samples.

Chromatographic Conditions:

  • Column: Acquity UPLC C18 (2.1 mm × 100 mm, 1.7 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: 100% Acetonitrile[1]

  • Flow Rate: Not explicitly stated

  • Injection Volume: Not explicitly stated

Mass Spectrometry Conditions:

  • Instrument: API 5500 Qtrap mass spectrometer[1]

  • Ionization Mode: Multiple Reaction Monitoring (MRM)[1]

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Blood_Sample Rat Blood Sample Extraction Salting-out Liquid-Liquid Extraction Blood_Sample->Extraction UPLC UPLC Separation (C18 Column) Extraction->UPLC MSMS Tandem Mass Spectrometry (MRM Detection) UPLC->MSMS Data_Analysis Data_Analysis MSMS->Data_Analysis Quantification

UPLC-MS/MS Experimental Workflow
HPLC-UV Method for Quantification in Human Plasma

This method offers a more accessible alternative to mass spectrometry, suitable for routine analysis where high sensitivity is not the primary requirement.

Sample Preparation: A solid-phase extraction (SPE) procedure is utilized to isolate the analytes from human plasma samples.

Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: Gradient elution (specifics not detailed)

  • Detection: UV at 254 nm

  • Flow Rate: Not explicitly stated

  • Injection Volume: Not explicitly stated

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Human Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC UV_Detector UV Detection (254 nm) HPLC->UV_Detector Data_Analysis Data_Analysis UV_Detector->Data_Analysis Quantification

HPLC-UV Experimental Workflow

Concluding Remarks

Both UPLC-MS/MS and HPLC-UV are viable methods for the quantification of this compound in biological fluids. The UPLC-MS/MS method provides superior sensitivity and selectivity, making it the method of choice for demanding applications such as low-dose pharmacokinetic studies.[1] The HPLC-UV method, while less sensitive, offers a robust and cost-effective alternative for routine analysis and studies with higher expected analyte concentrations. The choice between these methods will ultimately depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

A Comprehensive Review of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid: Applications in Agriculture and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a key metabolite of the herbicide isoxaflutole and a synthetic intermediate. This document details its environmental fate, toxicological profile, and applications in chemical synthesis, supported by experimental data and protocols.

Core Applications and Comparative Analysis

This compound, also known as RPA 203328 or isoxaflutole-benzoic acid, is primarily recognized for its role in two main areas: as a terminal metabolite of the herbicide isoxaflutole and as an intermediate in the synthesis of sulfonylurea herbicides. Its application as a reagent for the alkaline hydrolysis of sulfides has also been reported, although it is less documented in scientific literature.

Herbicide Metabolite of Isoxaflutole

This compound is a significant environmental transformation product of the herbicide isoxaflutole.[1] Isoxaflutole itself is a pro-herbicide, meaning it is converted into its active form after application. The primary active metabolite is a diketonitrile compound (DKN, RPA 202248), which is then further metabolized in soil and plants to the non-herbicidal this compound.[2][3]

Environmental Fate and Persistence:

The persistence and mobility of this compound in the environment are critical factors in assessing the overall impact of isoxaflutole use. Compared to its parent compound and the active DKN metabolite, the benzoic acid derivative exhibits different environmental behavior.

CompoundRoleSoil Half-life (Aerobic)Acute Oral LD50 (Rat)Notes
IsoxaflutolePro-herbicide~2.4 days[4]>5000 mg/kg[5]Rapidly degrades to DKN.
Diketonitrile (DKN, RPA 202248)Active Herbicide~61 days[4]>5000 mg/kg[5]The primary phytotoxic compound.
This compound (RPA 203328) Terminal MetaboliteVaries with soil type>5000 mg/kg[5]Considered orders of magnitude less toxic to plants than isoxaflutole and DKN.[6]

Toxicological Profile:

Toxicological studies have demonstrated that this compound is significantly less toxic than the parent herbicide and its active metabolite. The acute oral LD50 in rats for both isoxaflutole and its metabolites, DKN and the benzoic acid derivative, is greater than 5000 mg/kg.[5] However, the benzoic acid metabolite is considered to be of lower toxicological concern, particularly regarding developmental toxicity.

Intermediate in Sulfonylurea Herbicide Synthesis

This compound serves as an intermediate in the production of certain sulfonylurea herbicides, a class of compounds widely used for weed control in agriculture.[7] While specific patented synthesis routes detailing its use are not extensively publicized, the general synthesis of sulfonylureas involves the reaction of a substituted benzoic acid derivative with a sulfonamide.

The trifluoromethyl and methylsulfonyl groups on the benzoic acid ring are crucial for the biological activity of the final sulfonylurea herbicide. These electron-withdrawing groups can influence the molecule's binding affinity to the target enzyme in weeds, acetolactate synthase (ALS).

Alternatives in Herbicide Synthesis:

Other substituted benzoic acids are used to create a wide array of sulfonylurea herbicides with different crop selectivities and weed control spectrums. The choice of the benzoic acid intermediate is a key determinant of the final product's properties. Examples of other benzoic acid intermediates include 2-chlorobenzoic acid and 2-aminobenzoic acid derivatives.

Experimental Protocols

Analysis of Isoxaflutole and its Metabolites in Soil

This protocol outlines a common method for the extraction and quantification of isoxaflutole, DKN, and this compound in soil samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

1. Sample Preparation and Extraction:

  • A known weight of soil sample (e.g., 10 g) is mixed with an extraction solution of acetonitrile and 0.8% formic acid.

  • The mixture is shaken vigorously and then centrifuged to separate the solid and liquid phases.

  • The supernatant containing the analytes is collected.

2. Clean-up:

  • The extract is diluted and passed through a solid-phase extraction (SPE) cartridge (e.g., divinylbenzene-N-vinylpyrrolidone copolymer) to remove interfering substances.

  • The analytes are eluted from the SPE cartridge with an appropriate solvent mixture.

3. HPLC-MS/MS Analysis:

  • The cleaned-up extract is injected into an HPLC system coupled to a tandem mass spectrometer.

  • The compounds are separated on a C18 column with a gradient mobile phase.

  • Quantification is achieved by monitoring specific precursor and product ion transitions for each analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Isoxaflutole360.0251.0
Diketonitrile (DKN)331.0251.0
This compound 267.0223.0

Limits of Detection (LOD) and Quantification (LOQ):

Modern analytical methods can achieve very low detection limits for these compounds in environmental matrices.

CompoundMatrixLODLOQ
IsoxaflutoleSoil0.01 µg/kg[2]0.06 µg/kg[2]
Diketonitrile (DKN)Soil0.002 µg/kg[2]0.06 µg/kg[2]
This compound Soil0.01 µg/kg[2]0.06 µg/kg[2]

Visualizing the Metabolic Pathway

The following diagram illustrates the transformation of isoxaflutole into its major metabolites in the environment.

Isoxaflutole_Metabolism Isoxaflutole Isoxaflutole (Pro-herbicide) DKN Diketonitrile (DKN) (Active Herbicide) Isoxaflutole->DKN Hydrolysis Benzoic_Acid This compound (Terminal Metabolite) DKN->Benzoic_Acid Metabolism in Soil/Plants Degradation Further Degradation (e.g., CO2) Benzoic_Acid->Degradation

Caption: Metabolic pathway of Isoxaflutole to its primary metabolites.

Conclusion

This compound is a compound of significant interest in the fields of agricultural and environmental chemistry. As the terminal, non-herbicidal metabolite of isoxaflutole, its environmental fate and low toxicity are key aspects of the herbicide's overall safety profile. Its role as a synthetic intermediate highlights its importance in the development of other agrochemicals. For researchers, understanding the properties and analytical methods associated with this compound is crucial for environmental monitoring and the design of new active ingredients.

References

A Comparative Toxicity Analysis of Fluorinated Benzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxicity of various fluorinated benzoic acid compounds, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting key experimental data, detailed methodologies, and visualizing relevant biological pathways, this document aims to support informed decision-making in research and development.

Quantitative Toxicity Data Summary

The following table summarizes the in vivo and in vitro toxicological data for several fluorinated benzoic acid and related fluorinated acid compounds. The data is compiled from various studies to provide a comparative overview of their toxic potential.

CompoundTest SystemEndpointValueReference
Monofluorinated Benzoic Acids
2-Fluorobenzoic AcidMouseIntravenous LD50180 mg/kg[1]
3-Fluorobenzoic AcidInformation not available in provided search results
4-Fluorobenzoic AcidInformation not available in provided search results
Difluorinated Benzoic Acids
2,6-Difluorobenzoic AcidSalmonella typhimuriumMutagenicity1 mg/plate[2]
Perfluorinated Carboxylic Acids (for comparison)
Perfluorobutanoic acid (PFBA)Male RatsSerum Toxicity RankingLess toxic than PFHxA, PFOA, GenX[3]
Perfluorohexanoic acid (PFHxA)Male RatsSerum Toxicity RankingLess toxic than PFOA, GenX[3]
Perfluorooctanoic acid (PFOA)Male RatsSerum Toxicity RankingLess toxic than GenX[3]
Fluorotelomer Carboxylic Acids (for comparison)
8:2 FTCAChironomus dilutusEC50 (Survival)2,610 µg/L[4]
8:2 FTCAChironomus dilutusEC50 (Growth)1,250 µg/L[4]
10:2 FTCADaphnia magnaLC50>60 µg/L[4]
10:2 FTuCADaphnia magnaLC50150 µg/L[4]
10:2 FTCADaphnia magnaEC50 (Reproduction)48 µg/L[4]
10:2 FTuCADaphnia magnaEC50 (Reproduction)214 µg/L[4]
6:2 FTCAAdult Male MiceHepatotoxicityWeak hepatotoxicity[5][6]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of experimental findings. Below are protocols relevant to the assessment of fluorinated benzoic acid toxicity.

In Vitro Cytotoxicity Assay

This protocol is designed to assess the cytotoxic potential of fluorinated benzoic acid compounds on a human cell line.

1. Cell Culture and Treatment:

  • Cell Line: Human hepatocarcinoma cell line HepG2.[7]

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach for 24 hours. Subsequently, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 50, 100, 200, 500 µg/mL) and incubated for 24 or 48 hours.[8]

2. Cell Viability Assessment (MTT Assay):

  • Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

In Vivo Acute Oral Toxicity (LD50) Study

This protocol outlines the procedure for determining the median lethal dose (LD50) of a substance in rodents.

1. Animal Model:

  • Species: CD-1 Mice.[9]

  • Acclimation: Animals are acclimated for at least one week before the experiment, with free access to standard rodent chow and water.

2. Administration of the Test Substance:

  • The test compound is administered to different groups of animals at increasing dose levels.

  • The substance is typically dissolved or suspended in a suitable vehicle (e.g., water) and administered by oral gavage.[9]

3. Observation:

  • Animals are observed for signs of toxicity and mortality at regular intervals for a period of 14 days.

  • Observations include changes in skin, fur, eyes, and behavior. Body weights are recorded weekly.

4. Determination of LD50:

  • The LD50 value is calculated using appropriate statistical methods, such as the probit analysis.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic fate of these compounds is key to understanding their toxicokinetics. The following diagram illustrates the initial steps in the divergent metabolic pathways of 3-Fluorobenzoic Acid.

Metabolic Pathways of 3-Fluorobenzoic Acid 3-Fluorobenzoic Acid 3-Fluorobenzoic Acid Pathway A Pathway A 3-Fluorobenzoic Acid->Pathway A Pathway B Pathway B 3-Fluorobenzoic Acid->Pathway B Metabolite A1 Metabolite A1 Pathway A->Metabolite A1 Metabolite B1 Metabolite B1 Pathway B->Metabolite B1 Metabolite A2 Metabolite A2 Metabolite A1->Metabolite A2

Caption: Divergent metabolic pathways of 3-Fluorobenzoic Acid.[10]

The following diagram illustrates a general workflow for a comparative analysis of fluorobenzoic acid isomers.

Comparative Analysis Workflow Isomer Selection Isomer Selection Physicochemical Characterization Physicochemical Characterization Isomer Selection->Physicochemical Characterization Toxicity Assessment Toxicity Assessment Isomer Selection->Toxicity Assessment Data Analysis Data Analysis Physicochemical Characterization->Data Analysis In Vitro Assays In Vitro Assays Toxicity Assessment->In Vitro Assays In Vivo Studies In Vivo Studies Toxicity Assessment->In Vivo Studies In Vitro Assays->Data Analysis In Vivo Studies->Data Analysis Comparative Report Comparative Report Data Analysis->Comparative Report

Caption: A logical workflow for the comparative analysis of fluorobenzoic acid isomers.[10]

References

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed structural and functional comparison of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid with structurally related compounds known for their potent biological activities. This document synthesizes experimental data to offer a clear perspective on the structure-activity relationships within this chemical class.

This compound, a known metabolite of the herbicide Isoxaflutole, serves as a pivotal starting point for understanding how subtle molecular modifications can dramatically alter pharmacological effects. While this specific benzoic acid derivative is considered biologically inactive, its core structural motifs—the methylsulfonyl and trifluoromethyl groups—are key pharmacophores in a range of highly active compounds, most notably selective cyclooxygenase-2 (COX-2) inhibitors.

This guide will dissect the structural nuances that differentiate the inert this compound from its pharmacologically prominent cousins, such as the blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) celecoxib and etoricoxib. By examining their physicochemical properties, biological activities, and pharmacokinetic profiles, we aim to provide a comprehensive resource for the rational design of novel therapeutics.

Physicochemical and Biological Activity Profile

The following table summarizes the key physicochemical and biological activity data for this compound and its selected structural analogs. The data highlights the stark contrast in biological efficacy, particularly in COX-2 inhibition, that arises from variations in the core scaffold and substituent positioning.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound this compound268.21165[1]Biologically InactiveBiologically InactiveN/A
Celecoxib Celecoxib381.37157-159150.04375
Etoricoxib Etoricoxib358.84134-135510.47106
Compound 1 (A 2,5-diaryl-1,3,4-oxadiazole derivative)~423.38N/A63.80.48132.83[2][3]
Compound 2 (A 2,3-diaryl-1,3-thiazolidine-4-one derivative)~450.5N/A>500.06>833[4]

Pharmacokinetic Properties of Benchmark COX-2 Inhibitors

A comparative overview of the pharmacokinetic profiles of celecoxib and etoricoxib is presented below, offering insights into their absorption, distribution, metabolism, and excretion.

ParameterCelecoxibEtoricoxib
Bioavailability ~22-40%~100%
Time to Peak Plasma Concentration (Tmax) 2-3 hours[5]~1 hour[6]
Protein Binding ~97%~92%
Metabolism Primarily by CYP2C9 to inactive metabolites.[5][7]Primarily by CYP3A4 to inactive metabolites.[6]
Elimination Half-life (t1/2) ~11 hours[8][9]~22 hours[10]
Excretion Feces (~57%) and urine (~27%)[5]Urine (~70%) and feces (~20%)

The Prostaglandin Synthesis Pathway and COX-2 Inhibition

The anti-inflammatory, analgesic, and antipyretic effects of selective COX-2 inhibitors are achieved through their targeted disruption of the prostaglandin synthesis pathway. The following diagram illustrates the mechanism of action.

Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Physiological_Functions Physiological Functions (Stomach lining, platelet aggregation) Prostaglandins->Physiological_Functions Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Thromboxanes->Physiological_Functions COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, Etoricoxib) COX2_Inhibitors->COX2 Inhibition

Caption: Mechanism of action of selective COX-2 inhibitors in the prostaglandin synthesis pathway.

Experimental Workflow for In Vitro COX Inhibition Assay

The determination of a compound's inhibitory activity against COX-1 and COX-2 is a critical step in the drug discovery process. The following diagram outlines a typical experimental workflow for an in vitro COX inhibition assay.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare Test Compound and Reference Inhibitor Solutions (in DMSO) Incubation Incubate Enzyme with Test Compound/Reference (e.g., 10 min at 37°C) Compound_Prep->Incubation Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Enzyme_Prep->Incubation Substrate_Prep Prepare Arachidonic Acid (Substrate) Solution Reaction_Initiation Initiate Reaction by Adding Arachidonic Acid Substrate_Prep->Reaction_Initiation Incubation->Reaction_Initiation Reaction_Termination Stop Reaction (e.g., with HCl) Reaction_Initiation->Reaction_Termination Detection Quantify Prostaglandin Production (e.g., ELISA for PGE2) Reaction_Termination->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Values Detection->Data_Analysis

Caption: A generalized workflow for determining the in vitro COX inhibitory activity of a compound.

Detailed Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against human COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitor (e.g., celecoxib) dissolved in DMSO

  • Stop solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) EIA Kit

  • 96-well microplates

  • Incubator and plate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a working solution of heme in the assay buffer.

    • Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

    • Prepare a working solution of arachidonic acid in ethanol and then dilute with assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer, heme solution, and either the COX-1 or COX-2 enzyme solution.

    • Add the test compound or reference inhibitor at various concentrations to the respective wells. For control wells, add only the vehicle (DMSO).

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 2 minutes).

    • Terminate the reaction by adding the stop solution to each well.

  • Detection and Analysis:

    • Quantify the amount of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

This comprehensive guide underscores the critical role of structural chemistry in pharmacology. The seemingly minor differences between the biologically inert this compound and potent COX-2 inhibitors like celecoxib and etoricoxib provide a compelling case study in the principles of drug design and structure-activity relationship analysis. The provided data and protocols offer a foundational resource for researchers aiming to explore and develop novel therapeutics within this important chemical space.

References

Safety Operating Guide

Proper Disposal of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe handling and disposal of this chemical, in line with established safety protocols.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its associated hazards. According to safety data sheets (SDS), this compound is classified as an irritant, causing skin, eye, and respiratory irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation from dust or splashes[1][2].
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin irritation upon contact[1][2].
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, preferably a fume hood.To avoid inhalation of dust, which can cause respiratory irritation[1][4].

Step-by-Step Disposal Procedure

The primary disposal method for this compound is to treat it as hazardous chemical waste. It should be disposed of through a licensed and approved waste disposal company[1][4][5].

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated materials like filter paper and weighing boats, in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed. Organic acids should be stored separately from bases, oxidizers, and flammable solvents[6][7][8].

  • Container Management:

    • Use a container compatible with the chemical waste.

    • Keep the container securely closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials[1][9].

    • The exterior of the waste container must be kept clean and free of contamination.

  • Spill Management:

    • In the event of a spill, restrict access to the area.

    • For a solid spill, gently cover it with an absorbent material to avoid creating dust[10].

    • Carefully sweep or vacuum the material into a designated hazardous waste container[1][10].

    • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must be disposed of as hazardous waste[10].

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.

    • To decontaminate, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[10].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste management company to arrange for the pickup and disposal of the hazardous waste container[11].

    • Ensure that all local, state, and federal regulations for hazardous waste disposal are followed[1].

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for the laboratory-scale neutralization or deactivation of this compound. The standard and recommended procedure is to dispose of it as hazardous waste without further treatment[6].

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Initial Handling (Wear full PPE) B Waste Generation (Solid waste, contaminated items) A->B C Segregate Waste (Designated, labeled container) B->C D Secure Storage (Cool, dry, ventilated area) C->D E Contact EHS or Waste Management D->E F Professional Disposal (Approved facility) E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as a substance that can cause skin and eye irritation, and may also lead to respiratory irritation. Therefore, a comprehensive personal protective equipment strategy is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended PPERationale
Eyes/Face Chemical safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing.Protects against dust particles and splashes that can cause serious eye irritation.
Skin Chemical-resistant gloves (Nitrile or Neoprene are suitable for a range of chemicals). A lab coat or chemical-resistant apron should be worn.Prevents skin contact, which can lead to irritation.[1][2]
Respiratory Work in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or when handling large quantities, a NIOSH-approved N95 or higher particulate respirator is recommended.[3][4][5][6]Minimizes the inhalation of airborne powder, which may cause respiratory tract irritation.[7]
Body Wear a long-sleeved lab coat, long pants, and closed-toe shoes.Provides an additional layer of protection against accidental spills and contamination.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and procedural consistency.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure fume hood is operational prep1->prep2 prep3 Locate and verify accessibility of safety shower and eyewash station prep2->prep3 prep4 Don all required PPE prep3->prep4 handle1 Work exclusively within the chemical fume hood prep4->handle1 handle2 Handle as a powder, minimizing dust generation handle1->handle2 handle3 Weigh the necessary amount carefully handle2->handle3 handle4 Keep the container tightly sealed when not in use handle3->handle4 post1 Decontaminate the work area handle4->post1 post2 Properly dispose of contaminated PPE and waste post1->post2 post3 Wash hands and any exposed skin thoroughly post2->post3

Caption: Workflow for handling this compound.

Detailed Methodologies:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Put on all required PPE as detailed in Table 1.

  • Handling:

    • All handling of the solid compound must be conducted within a certified chemical fume hood to control exposure.

    • To minimize the generation of dust, handle the powder gently. Avoid actions that could cause it to become airborne.

    • When weighing, use a draft shield if necessary and handle with care.

    • Always keep the primary container tightly sealed when not in immediate use to prevent contamination and accidental spills.

  • Post-Handling:

    • After handling, decontaminate the work surface with an appropriate cleaning agent.

    • Dispose of all contaminated PPE and waste materials in accordance with the disposal plan outlined below.

    • Thoroughly wash hands and any other exposed skin with soap and water.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills (in a fume hood):

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material using a plastic dustpan and brush, avoiding dust generation.

    • Place the collected material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, increase ventilation to the area.

    • Prevent the spread of the powder.

    • Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations. As a halogenated (due to the trifluoromethyl group) and sulfur-containing organic compound, it requires specific disposal procedures.

Table 2: Disposal Guidelines

Waste TypeDisposal ProtocolRationale
Unused or Excess Chemical Collect in a clearly labeled, sealed, and appropriate hazardous waste container.To prevent release into the environment and ensure proper handling by waste management services.
Contaminated Consumables (e.g., gloves, weighing paper, pipette tips) Place in a designated, sealed hazardous waste bag or container separate from general laboratory trash.These items are considered contaminated and must be disposed of as hazardous chemical waste.
Empty Containers Rinse the container three times with a suitable solvent. Collect the rinsate as halogenated organic waste. The defaced, triple-rinsed container can then be disposed of according to institutional guidelines, which may allow for disposal as regular lab glass or plastic waste.To ensure that residual chemical is not improperly discarded.
Solutions of the Compound Collect in a labeled hazardous waste container designated for halogenated organic waste.[8][9][10] Do not mix with non-halogenated waste streams.[11]Segregation of halogenated and non-halogenated waste is often required for proper disposal and can reduce disposal costs.

Waste Segregation and Disposal Workflow

cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal waste_solid Excess Solid & Contaminated PPE collect_solid Seal in Labeled Hazardous Waste Container for Solids waste_solid->collect_solid waste_liquid Contaminated Solvents & Rinsate collect_liquid Collect in Labeled 'Halogenated Organic Waste' Container waste_liquid->collect_liquid disposal Arrange for Pickup by Institutional EHS collect_solid->disposal collect_liquid->disposal

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.